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  • Product: 5-Methylisoxazole-3-carbothioamide
  • CAS: 77358-26-0

Core Science & Biosynthesis

Foundational

5-Methylisoxazole-3-carbothioamide basic properties

An In-depth Technical Guide to 5-Methylisoxazole-3-carbothioamide: Properties, Synthesis, and Biological Potential Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylisoxazole-3-carbothioamide: Properties, Synthesis, and Biological Potential

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes foundational knowledge of the isoxazole scaffold, thioamide functional group, and data from its close analog, 5-methylisoxazole-3-carboxamide. We will explore its physicochemical properties, propose a viable synthetic pathway, and discuss its potential biological activities based on established structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this class of molecules.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, featured in a range of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile synthon in organic synthesis.[1][4] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[1][2][3][5]

The subject of this guide, 5-Methylisoxazole-3-carbothioamide, incorporates a thioamide group in place of the more common carboxamide. The replacement of an oxygen atom with sulfur in the amide functional group can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, often leading to modified or novel biological activities. This guide will delve into the core properties of this specific molecule, providing both established data and reasoned scientific extrapolation.

Physicochemical and Structural Properties

While extensive experimental data for 5-Methylisoxazole-3-carbothioamide is not widely published, its basic properties have been reported. These properties, along with those of its carboxamide analog, are summarized below for comparison.

Property5-Methylisoxazole-3-carbothioamide5-Methylisoxazole-3-carboxamideData Source
Molecular Formula C₅H₆N₂OSC₅H₆N₂O₂ChemBK[6]
Molecular Weight 142.18 g/mol 126.11 g/mol ChemBK[6], PubChem[7]
CAS Number 77358-26-03445-52-1ChemicalBook[8], PubChem[7]
Appearance Not ReportedSolidPubChem[7]
Melting Point 169 °CNot ReportedChemBK[6]
Boiling Point 305 °CNot ReportedChemBK[6]
Density 1.312 g/cm³Not ReportedChemBK[6]
XLogP3 Not Reported0PubChem[7]

Note: Properties for 5-Methylisoxazole-3-carboxamide are computationally generated by PubChem where experimental data is unavailable.

Synthesis and Characterization

The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne being a common and versatile method.[1][9] A practical synthetic route to 5-Methylisoxazole-3-carbothioamide would likely proceed through its carboxamide intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from the commercially available 5-methylisoxazole-3-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation start 5-Methylisoxazole-3-carboxylic acid reagent1 SOCl₂ or Oxalyl Chloride start->reagent1 Activation intermediate1 5-Methylisoxazole-3-carbonyl chloride reagent1->intermediate1 reagent2 NH₄OH intermediate1->reagent2 Amination product1 5-Methylisoxazole-3-carboxamide reagent2->product1 reagent3 Lawesson's Reagent or P₄S₁₀ product1->reagent3 final_product 5-Methylisoxazole-3-carbothioamide reagent3->final_product

Caption: Proposed two-step synthesis of 5-Methylisoxazole-3-carbothioamide.

Causality behind Experimental Choices:

  • Step 1: Amidation: The carboxylic acid is first activated to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and efficient method for preparing amides from carboxylic acids. The subsequent reaction with an ammonia source, such as ammonium hydroxide, yields the carboxamide intermediate.[10]

  • Step 2: Thionation: The conversion of the carboxamide to the desired carbothioamide is a critical step. Lawesson's reagent is a widely used and effective thionating agent for amides and ketones, often providing cleaner reactions and higher yields compared to phosphorus pentasulfide (P₄S₁₀). The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene.

Spectroscopic Characterization

Confirmation of the final product's structure would rely on standard spectroscopic methods. While specific spectra for 5-Methylisoxazole-3-carbothioamide are not available, we can predict the key features based on its structure and comparison with its carboxamide analog.[10][11]

Spectroscopic MethodExpected Features for 5-Methylisoxazole-3-carbothioamideComparison to Carboxamide Analog
¹H NMR - Singlet for the methyl (CH₃) protons (~2.4 ppm).- Singlet for the isoxazole ring proton (CH) (~6.5 ppm).- Broad singlets for the thioamide (NH₂) protons.Similar chemical shifts for the methyl and isoxazole protons. The NH₂ protons of the thioamide may be further downfield than the amide protons.
¹³C NMR - Signal for the methyl carbon (~12 ppm).- Signals for the isoxazole ring carbons (~100-170 ppm).- Signal for the thioamide carbon (C=S) significantly downfield (~190-200 ppm).The most significant difference would be the C=S signal, which appears much further downfield than the C=O signal of the amide (~160-170 ppm).
IR Spectroscopy - N-H stretching bands (~3100-3400 cm⁻¹).- C=N stretching of the isoxazole ring (~1480 cm⁻¹).- Prominent C=S stretching band (thioamide band) (~1000-1250 cm⁻¹).Absence of the strong C=O stretching band (~1650 cm⁻¹) that is characteristic of the carboxamide. The presence of a C=S stretch is a key indicator of successful thionation.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of 142.18.The molecular ion peak will be 16 mass units higher than the carboxamide analog due to the presence of sulfur instead of oxygen.

Potential Biological Activity and Mechanism of Action

While the biological profile of 5-Methylisoxazole-3-carbothioamide has not been explicitly reported, the known activities of isoxazoles and thioamides provide a strong basis for predicting its potential therapeutic applications.[3][12] Isoxazole-containing compounds are known to act on a variety of biological targets.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Many isoxazole derivatives, including the well-known antibiotic Cloxacillin and the antibacterial drug Sulfamethoxazole, demonstrate potent antimicrobial activity.[1] Derivatives of 5-methylisoxazole-3-carboxamide have shown significant activity against Mycobacterium tuberculosis and other bacteria.[10][13] The thioamide moiety is also present in some antitubercular drugs, suggesting a potential synergistic or novel antimicrobial profile for the target compound.

  • Anticancer Agents: Isoxazole derivatives have been investigated as anticancer agents, with some showing inhibitory activity against various cancer cell lines.[14][15] The mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

  • Anti-inflammatory Activity: The isoxazole ring is a core component of Cox-2 inhibitors like Valdecoxib, highlighting its role in developing anti-inflammatory drugs.[3]

Signaling_Pathway cluster_pathway Hypothetical Target Pathway (e.g., Bacterial Cell Wall Synthesis) drug 5-Methylisoxazole-3-carbothioamide target Bacterial Enzyme (e.g., Penicillin-Binding Protein) drug->target Inhibition process Peptidoglycan Synthesis target->process Catalyzes outcome Cell Wall Disruption & Bacterial Cell Lysis process->outcome

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylisoxazole-3-carbothioamide

Foreword: The Thioamide Moiety in Heterocyclic Scaffolds The strategic replacement of an oxygen atom with sulfur in bioactive molecules is a cornerstone of medicinal chemistry, often leading to profound changes in physic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thioamide Moiety in Heterocyclic Scaffolds

The strategic replacement of an oxygen atom with sulfur in bioactive molecules is a cornerstone of medicinal chemistry, often leading to profound changes in physicochemical properties, metabolic stability, and target engagement. The thioamide functional group, in particular, serves as a versatile bioisostere of the amide bond. When incorporated into rigid heterocyclic systems like the isoxazole ring, it offers a unique vector for exploring chemical space. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 5-Methylisoxazole-3-carbothioamide, a valuable building block for drug discovery and chemical biology. We will move beyond a simple recitation of steps to explore the underlying chemical principles and rationale that ensure a robust and reproducible outcome.

Strategic Overview of the Synthesis

The most reliable and efficient pathway to 5-Methylisoxazole-3-carbothioamide involves a two-stage process. First, a stable isoxazole precursor bearing a carboxamide group is synthesized. Second, this amide is subjected to a thionation reaction to yield the target thioamide. This strategy is predicated on the commercial availability of precursors to the isoxazole ring and the high efficiency of modern thionating agents.

The chosen synthetic route is as follows:

  • Ring Formation: Construction of the 5-methylisoxazole-3-carboxylic acid core via a condensation-cyclization reaction.

  • Amide Formation: Conversion of the carboxylic acid to the corresponding primary amide, 5-Methylisoxazole-3-carboxamide.

  • Thionation: Selective conversion of the amide's carbonyl group to a thiocarbonyl using Lawesson's Reagent.

G A Ethyl Acetoacetate + Hydroxylamine HCl B 5-Methylisoxazole-3-carboxylic Acid A->B Condensation & Cyclization C 5-Methylisoxazole-3-carboxamide B->C Amidation (e.g., via SOCl₂) D 5-Methylisoxazole-3-carbothioamide (Target Compound) C->D Thionation (Lawesson's Reagent)

Figure 1: High-level synthetic workflow for 5-Methylisoxazole-3-carbothioamide.

Experimental Protocols & Mechanistic Insights

Part 2.1: Synthesis of 5-Methylisoxazole-3-carboxamide (Precursor)

The journey begins with the construction of the stable amide precursor. While various methods exist for forming the isoxazole ring[1], a common approach starts from 5-methylisoxazole-3-carboxylic acid[2].

Step 2.1.1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This intermediate is readily synthesized from the reaction of a β-ketoester with hydroxylamine. For instance, the reaction of ethyl 2,4-dioxovalerate with hydroxylamine hydrochloride provides a direct route to the corresponding ethyl ester, which can be hydrolyzed to the carboxylic acid[3]. The acid is a stable, crystalline solid, making it an excellent starting point for the subsequent amidation[4].

Step 2.1.2: Conversion to 5-Methylisoxazole-3-carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A highly effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by treatment with ammonia.

Protocol:

  • Activation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe. Causality Note: The conversion to the acyl chloride is crucial as it creates a highly electrophilic carbonyl carbon, readily attacked by ammonia. DMF catalyzes this reaction via the formation of the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Ammonolysis: Cool the reaction mixture back to 0 °C. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in 1,4-dioxane) until the reaction is complete (monitored by TLC). Alternatively, the acyl chloride solution can be added slowly to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring[2].

  • Work-up & Purification: Quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-Methylisoxazole-3-carboxamide[5] can be purified by recrystallization (e.g., from ethyl acetate/hexanes).

Part 2.2: Thionation with Lawesson's Reagent

The critical step in this synthesis is the conversion of the amide carbonyl to a thiocarbonyl. Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and predictability compared to alternatives like phosphorus pentasulfide (P₄S₁₀)[6][7].

Mechanism of Action:

In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate. This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which forms a very stable phosphorus-oxygen double bond and the desired thiocarbonyl[6][8].

G cluster_0 Thionation Mechanism Amide R-C(=O)NH₂ Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + R'-PS₂ LR Lawesson's Reagent (dissociates to R'-PS₂ ylide) LR->Intermediate Thioamide R-C(=S)NH₂ Intermediate->Thioamide Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Figure 2: Simplified mechanism of amide thionation using Lawesson's Reagent.

Detailed Thionation Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 5-Methylisoxazole-3-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF). Causality Note: THF is an excellent solvent as it allows the reaction to proceed efficiently at room temperature, avoiding the higher temperatures often required with solvents like toluene. It is crucial that Lawesson's reagent fully dissolves for optimal reactivity[9].

  • Reagent Addition: Add Lawesson's Reagent (0.5 eq, as it contains two thionating sulfur atoms) to the solution in one portion. The stoichiometry is critical; a 2:1 molar ratio of amide to Lawesson's Reagent is typical[9].

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The thioamide product will be less polar than the starting amide. The reaction is often complete within 30 minutes to a few hours[9].

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Trustworthiness Note: Do not proceed directly to chromatography. A thorough aqueous work-up is essential to remove phosphorus-containing byproducts and residual foul-smelling impurities[9].

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution thoroughly with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Methylisoxazole-3-carbothioamide as a solid.

Safety Precaution: Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Any contaminated glassware should be quenched with an excess of sodium hypochlorite (bleach) solution[8].

Characterization and Data Analysis

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized 5-Methylisoxazole-3-carbothioamide.

Table 1: Physical and Analytical Properties
PropertyObserved ValueComments
Chemical Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol
Appearance Off-white to yellow solidTypical for thioamides.
Melting Point 169 °C[10][11]A sharp melting point indicates high purity.
Solubility Soluble in DMSO, THF, DCM; sparingly soluble in alcohols.
Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the conversion of the amide to the thioamide. The disappearance of the strong C=O stretch and the appearance of bands characteristic of the thioamide group are definitive.

Table 2: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityComments
N-H Stretch3400-3100Medium-StrongBroad bands typical for primary thioamide NH₂ group.
C=O Stretch (Amide)~1660(Absent)Disappearance confirms reaction completion[12].
C-N Stretch1500-1600StrongOften referred to as the "Thioamide B band," with significant C-N stretching character[13].
C=S Stretch1120 (±20)[12], 700-800[13]Medium-StrongThis vibration is often coupled with other modes and can be complex. The band around 700-800 cm⁻¹ is often cited as the "Thioamide G band" and is considered to have significant C=S character[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~9.5-10.0 ppm (br s, 2H): These two broad singlets correspond to the two protons of the thioamide (-CSNH₂). They are often broad due to quadrupole coupling with the nitrogen atom and may exchange with D₂O.

  • δ ~6.5 ppm (s, 1H): This singlet is characteristic of the proton at the C4 position of the isoxazole ring[2].

  • δ ~2.4 ppm (s, 3H): This sharp singlet corresponds to the three protons of the methyl group at the C5 position[2][14].

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~195-205 ppm: This downfield signal is highly characteristic of the thiocarbonyl carbon (C=S). It is typically shifted ~30 ppm downfield compared to its corresponding amide carbonyl carbon, providing conclusive evidence of thionation[12].

  • δ ~170 ppm: C5 of the isoxazole ring (attached to the methyl group).

  • δ ~158 ppm: C3 of the isoxazole ring (attached to the thioamide group).

  • δ ~100 ppm: C4 of the isoxazole ring[2].

  • δ ~12 ppm: The carbon of the methyl group[2].

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Expected M/Z: For the molecular ion [M]⁺, the expected mass-to-charge ratio would be approximately 142.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₅H₆N₂OS).

  • Fragmentation: The fragmentation of isoxazole rings can be complex but often involves cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules like CO, HCN, or acetonitrile[15][16].

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 5-Methylisoxazole-3-carbothioamide. By starting with the corresponding carboxylic acid, converting it to the stable carboxamide precursor, and performing a selective thionation with Lawesson's Reagent, the target compound can be obtained in good yield and high purity. The causality-driven explanations for procedural choices and the comprehensive characterization data provide researchers, scientists, and drug development professionals with a self-validating framework for producing and verifying this valuable heterocyclic building block.

References

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  • Mavrov, M. V., & Firgang, S. I. (2012). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Russian Chemical Bulletin, 61(3), 606-615. Link

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  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381-8383. Link

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  • Ganesh, M., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). Link

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  • Flores-Alamo, M., et al. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Molecules, 28(21), 7288. Link

  • Stephens, C. E., & Arafa, R. K. (2009). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 86(9), 1076. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Link

  • ChemBK. 5-Methyl-3-isoxazolecarbothioamide. Link

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  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Link

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  • ChemicalBook. 5-Methylisoxazole(5765-44-6) 1H NMR spectrum. Link

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  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Link

  • Chemrio. 5-methyl-isoxazole-3-carboxylic acid amide; 3-Carbamoyl-5-methylisoxazole. Link

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Foundational

Spectroscopic Characterization of 5-Methylisoxazole-3-carbothioamide: A Technical Guide

The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, valued for its diverse biological activities.[1] The introduction of a carbothioamide functional group can significantly modulate a molecule's ph...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, valued for its diverse biological activities.[1] The introduction of a carbothioamide functional group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metal-chelating ability, making the spectroscopic analysis of such derivatives crucial for understanding their behavior at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Methylisoxazole-3-carbothioamide, both ¹H and ¹³C NMR will provide critical information regarding the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl, isoxazole ring, and thioamide protons. The anticipated chemical shifts are presented in Table 1. The prediction is based on the analysis of related 5-methylisoxazole derivatives.[2][3]

Table 1: Predicted ¹H NMR Data for 5-Methylisoxazole-3-carbothioamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CH₃ (at C5)~2.4SingletN/AThe methyl group at C5 of the isoxazole ring typically appears as a singlet in this region.[2]
H4 (isoxazole ring)~6.3SingletN/AThe isoxazole ring proton at C4 is expected to be a singlet due to the absence of adjacent protons.
NH₂ (thioamide)~8.0 - 9.5Broad SingletN/AThe thioamide protons are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2. These predictions are based on data from related isoxazole carboxamides and the known effects of the C=S bond.[2][4]

Table 2: Predicted ¹³C NMR Data for 5-Methylisoxazole-3-carbothioamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (at C5)~12The methyl carbon is expected in the aliphatic region.
C4 (isoxazole ring)~105This carbon of the isoxazole ring is typically found in this upfield region.
C5 (isoxazole ring)~170The C5 carbon bearing the methyl group is significantly deshielded.
C3 (isoxazole ring)~158The C3 carbon attached to the carbothioamide group will be deshielded.
C=S (thiocarbonyl)~190 - 200The thiocarbonyl carbon is significantly deshielded compared to a carbonyl carbon, typically appearing at lower field.
Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for acquiring high-quality NMR spectra of a small organic molecule like 5-Methylisoxazole-3-carbothioamide.

Caption: A standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methylisoxazole-3-carbothioamide will be characterized by the vibrational frequencies of the isoxazole ring and the thioamide group.

Predicted IR Absorption Bands

Key predicted IR absorption bands are listed in Table 3. These are based on the analysis of related isoxazole and thioamide-containing compounds.[5][6]

Table 3: Predicted IR Absorption Bands for 5-Methylisoxazole-3-carbothioamide

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (thioamide)3300 - 3100Medium-StrongStretching
C-H (methyl)2950 - 2850MediumStretching
C=N (isoxazole)1620 - 1580Medium-StrongStretching
C=C (isoxazole)1500 - 1450MediumStretching
C=S (thioamide)1200 - 1050StrongStretching
N-O (isoxazole)950 - 850MediumStretching

The C=S stretching vibration is often complex and can be coupled with other vibrations, leading to a band in the fingerprint region that is highly characteristic of the molecule.

Experimental Protocol: Acquiring an IR Spectrum

A typical protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 5-Methylisoxazole-3-carbothioamide (C₅H₆N₂OS), the expected molecular weight is approximately 142.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. Key fragmentation patterns could involve the loss of the thioamide group or cleavage of the isoxazole ring.

Table 4: Predicted Mass Spectral Data for 5-Methylisoxazole-3-carbothioamide

m/zPredicted IdentityRationale
142[M]⁺Molecular ion
110[M - S]⁺Loss of sulfur
83[M - CSNH₂]⁺Loss of the carbothioamide radical
68[C₃H₂NO]⁺Fragmentation of the isoxazole ring
43[CH₃CO]⁺A common fragment in molecules with a methyl ketone or related moiety
Experimental Protocol: Acquiring a Mass Spectrum

The following protocol describes a general procedure for obtaining a mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is suitable for volatile and thermally stable compounds.

Caption: A typical workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of 5-Methylisoxazole-3-carbothioamide can be effectively achieved through a combination of NMR, IR, and MS techniques. While this guide presents predicted data based on sound scientific principles and analysis of related structures, experimental verification is essential. The protocols and predictive data herein provide a robust framework for researchers to approach the synthesis, purification, and structural confirmation of this and other novel heterocyclic thioamides. The interplay of these spectroscopic techniques provides a self-validating system for structural elucidation, ensuring a high degree of confidence in the assigned structure.

References

  • Ganesh, M., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1). [Link]

  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide. Retrieved from [Link]

  • Kaur, H., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(4), 323-330. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2-Oxazoles. Chemical Reviews, 96(5), 1779-1804.
  • Forel, M. T., et al. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of Chemical Physics, 33(5), 1433-1437. [Link]

  • NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Exploratory

A Technical Guide to the Solubility and Stability Profiling of 5-Methylisoxazole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylisoxazole-3-carbothioamide is a heterocyclic compound featuring both an isoxazole ring and a carbothioamide (thioamide) functional group. A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carbothioamide is a heterocyclic compound featuring both an isoxazole ring and a carbothioamide (thioamide) functional group. As with any compound of interest in medicinal chemistry and drug development, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any further investigation. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-Methylisoxazole-3-carbothioamide. It details the underlying principles, step-by-step experimental protocols for solubility determination and forced degradation studies, and the development of a stability-indicating analytical method. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to interpret the resulting data effectively, ensuring the generation of robust and reliable information critical for downstream applications, from initial biological screening to formulation development.

Introduction: The Critical Role of Pre-formulation Studies

The journey of a potential drug candidate from discovery to clinical application is contingent upon a detailed understanding of its chemical and physical characteristics. Among the most crucial of these are solubility and stability.[1] Solubility directly influences a compound's bioavailability and the feasibility of creating various dosage forms, while stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[2][3]

5-Methylisoxazole-3-carbothioamide incorporates two key functional groups:

  • The Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. This moiety is present in numerous pharmacologically active compounds and can influence metabolic stability and receptor binding.[4][5]

  • The Carbothioamide Group (-C(S)NH₂): An isostere of the more common amide group, where the carbonyl oxygen is replaced by sulfur. This substitution can significantly alter a molecule's electronic properties, hydrogen bonding capacity, and resistance to enzymatic hydrolysis.[6][7]

This guide serves as a practical manual for the Senior Application Scientist tasked with elucidating the solubility and stability profile of 5-Methylisoxazole-3-carbothioamide, providing the foundational knowledge necessary for its advancement in the drug development pipeline.

Solubility Profiling: Beyond a Single Number

Solubility is not a fixed value but is highly dependent on the conditions of the medium, such as pH, temperature, and the presence of co-solvents.[8] A comprehensive profile is therefore essential. The "gold standard" for determining the intrinsic, or thermodynamic, solubility of a compound is the shake-flask method.[9]

Theoretical Considerations

The structure of 5-Methylisoxazole-3-carbothioamide suggests a molecule with limited aqueous solubility due to its aromatic ring and the relatively nonpolar C-S bond. However, the presence of nitrogen atoms in the isoxazole ring and the -NH₂ of the thioamide group provides sites for protonation and hydrogen bonding, which may enhance solubility, particularly in acidic conditions.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol aims to determine the maximum concentration of a compound that can dissolve in a specific medium under equilibrium conditions.[1]

Objective: To determine the thermodynamic solubility of 5-Methylisoxazole-3-carbothioamide in various aqueous buffers (pH 2.0, 7.4, and 9.0) and relevant organic solvents.

Materials:

  • 5-Methylisoxazole-3-carbothioamide (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 2.0

  • Borate buffer, pH 9.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid 5-Methylisoxazole-3-carbothioamide to vials containing each of the selected solvents/buffers. "Excess" ensures that a saturated solution is achieved with undissolved solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours. This extended time is crucial for reaching thermodynamic equilibrium.[10]

  • Phase Separation: After equilibration, carefully remove the vials. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[8]

  • Sample Collection: Gently aspirate the supernatant. For an additional purification step to remove any remaining particulates, filter the supernatant through a 0.22 µm syringe filter. Causality Note: The choice of filter material is important to prevent adsorption of the compound, which could lead to an underestimation of solubility.[8]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Data Presentation

The results should be compiled into a clear and concise table for easy comparison.

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
Citrate Buffer2.025Experimental ValueCalculated Value
Phosphate-Buffered Saline7.425Experimental ValueCalculated Value
Borate Buffer9.025Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value
Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Shake at constant T (24-48 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D Remove particulates E Dilute filtrate D->E F Quantify via HPLC-UV E->F G Final Data Table F->G Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling: Uncovering Potential Liabilities

Stability testing is essential to identify degradation pathways and determine the intrinsic stability of a molecule.[11] Forced degradation, or stress testing, is a process where the compound is exposed to conditions more severe than those used for accelerated stability testing.[2][12] This helps to rapidly identify likely degradation products and is crucial for developing a stability-indicating analytical method.[11][13]

Theoretical Considerations

The 5-Methylisoxazole-3-carbothioamide structure contains moieties susceptible to degradation:

  • Thioamide Group: Can undergo hydrolysis, particularly under acidic or basic conditions, to the corresponding amide or carboxylic acid. Thioamides are generally more resistant to hydrolysis than their amide counterparts.[7]

  • Isoxazole Ring: While generally stable, the N-O bond can be susceptible to cleavage under certain conditions, such as strong base-catalyzed hydrolysis or reductive conditions.[14][15] Studies on the drug leflunomide show its isoxazole ring is stable in acidic pH but undergoes base-catalyzed ring opening, a process that is faster at higher temperatures.[14]

Experimental Protocol: Forced Degradation Studies

This protocol is designed according to the principles outlined in the ICH Q1A(R2) guideline.[12] The goal is to achieve a target degradation of 5-20% of the parent compound, as this range is sufficient to detect and identify degradants without causing such extensive degradation that the pathways become obscured by secondary products.[12][13]

Objective: To investigate the degradation of 5-Methylisoxazole-3-carbothioamide under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • 5-Methylisoxazole-3-carbothioamide solution (e.g., in acetonitrile/water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Keep at room temperature or heat gently if necessary. Withdraw aliquots, neutralize with HCl, dilute, and analyze. Causality Note: Basic conditions are often more harsh for isoxazole rings, so starting at room temperature is a prudent choice to avoid immediate, complete degradation.[14]

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Keep at room temperature and protect from light. Analyze at various time points. Oxidative reactions can be rapid.[13]

  • Photostability: Expose the compound solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A dark control sample must be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 3.3). The use of a PDA detector is invaluable for assessing peak purity and detecting the emergence of new chromophores. LC-MS is ideal for obtaining mass information on potential degradants.

Development of a Stability-Indicating Assay Method (SIAM)

A SIAM is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products, excipients, and other potential impurities.[11][17]

Workflow for SIAM Development:

  • Initial Method: Develop a baseline reversed-phase HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

  • Stress Sample Analysis: Inject the samples from the forced degradation studies. The ideal method will show a decrease in the peak area of the parent compound and the appearance of new, well-resolved peaks corresponding to the degradants.

  • Method Optimization: If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), pH, or column chemistry.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, confirming that no degradant is co-eluting.

Visualization of Potential Degradation

G cluster_paths Degradation Pathways Parent 5-Methylisoxazole-3-carbothioamide Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (H₂O₂) Parent->Oxidation Photolysis Photolysis (Light) Parent->Photolysis Deg1 Amide/Carboxylic Acid (from Thioamide Hydrolysis) Hydrolysis->Deg1 Deg2 Ring-Opened Products (from Isoxazole Cleavage) Hydrolysis->Deg2 Deg3 Oxidized Products (e.g., Sulfoxide) Oxidation->Deg3 Deg4 Photodegradants Photolysis->Deg4

Sources

Foundational

potential biological activity of 5-Methylisoxazole-3-carbothioamide

An In-Depth Technical Guide to the Potential Biological Activity of 5-Methylisoxazole-3-carbothioamide Executive Summary The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-Methylisoxazole-3-carbothioamide

Executive Summary

The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities.[1] This guide focuses on 5-Methylisoxazole-3-carbothioamide, a specific derivative for which direct biological data is scarce. By leveraging extensive research on its close structural analogue, 5-Methylisoxazole-3-carboxamide, we can construct a robust, evidence-based profile of its potential therapeutic activities. This document synthesizes findings from antitubercular, antibacterial, anticancer, and anti-inflammatory studies of related compounds to propose likely mechanisms of action and guide future research. We present detailed experimental protocols for validating these hypotheses, providing a comprehensive resource for researchers and drug development professionals interested in exploring this promising chemical space.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that are integral to the development of novel therapeutic agents due to their broad spectrum of biological activities and favorable metabolic profiles.[1] The specific arrangement of the 5-methylisoxazole-3-carboxamide core has been identified as a promising platform for developing agents with antitubercular, antibacterial, and unique anti-inflammatory properties that diverge from classic isoxazole-based drugs like Leflunomide.[2][3][4]

The subject of this guide, 5-Methylisoxazole-3-carbothioamide, is distinguished by the presence of a thioamide group (-CSNH₂) in place of the more common carboxamide group (-CONH₂). This substitution is a critical bioisosteric modification that can profoundly alter a molecule's physicochemical properties and biological target interactions.

The Amide-to-Thioamide Switch: A Key Mechanistic Consideration

The replacement of a carbonyl oxygen with sulfur is a well-established strategy in medicinal chemistry to modulate a compound's activity. The thioamide group increases lipophilicity, alters hydrogen bonding capabilities, and can enhance metabolic stability. Furthermore, the increased nucleophilicity and softness of the sulfur atom can lead to different or stronger interactions with biological targets, such as the metal centers in metalloenzymes or the cysteine residues in enzyme active sites. This fundamental difference forms the basis for our predictive analysis of 5-Methylisoxazole-3-carbothioamide's potential.

Potential Biological Activities Based on Carboxamide Analogues

The following sections detail the observed biological activities of 5-methylisoxazole-3-carboxamide derivatives, which serve as a predictive foundation for the potential of the corresponding carbothioamide.

Antimicrobial and Antitubercular Activity

A significant body of research highlights the potent activity of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis.[2][4] This is particularly relevant given the urgent need for new drugs to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[2]

Studies have shown that certain derivatives exhibit significant antitubercular activity with Minimum Inhibitory Concentrations (MIC) as low as 3.125 µM.[2][4] These compounds also demonstrated a good safety profile when tested against Vero and HepG2 cell lines, indicating a favorable selectivity index for further development.[2][4] In addition to their antitubercular effects, several compounds in this class show significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 6.25 µM.[2][4]

Table 1: Summary of Antimicrobial Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Compound ClassTarget OrganismKey Findings (MIC)Reference
5-Methylisoxazole-3-carboxamidesMycobacterium tuberculosis H37RvPotent activity observed, with the best compounds showing MICs of 3.125 µM and 6.25 µM.[2][4]
5-Methylisoxazole-3-carboxamidesBacillus subtilis (Gram-positive)Significant activity with MICs as low as 6.25 µM.[2][4]
5-Methylisoxazole-3-carboxamidesEscherichia coli (Gram-negative)Significant activity with MICs as low as 6.25 µM.[2][4]
Anticancer Potential

The isoxazole scaffold is a common feature in molecules designed as anticancer agents.[5] While direct studies on 5-Methylisoxazole-3-carbothioamide are pending, related isoxazole carboxamides have shown promising growth inhibitory activity against a variety of cancer cell lines.[5] One key mechanism for related structures is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical kinase in tumor angiogenesis.[5]

Furthermore, other heterocyclic carbothioamides have been investigated as potent anticancer agents that may exert their effects through DNA interaction and the induction of apoptosis.[6] This suggests that 5-Methylisoxazole-3-carbothioamide could potentially target cancer cells through multiple mechanisms, including kinase inhibition and direct DNA binding.

Table 2: Anticancer Activity of Structurally Related Isoxazole and Carbothioamide Derivatives

Compound ClassCancer Cell LinesKey Findings (IC₅₀ / %GI)Proposed MechanismReference
Isoxazole-based CarboxamidesLeukemia (HL-60, K-562), Colon (KM12), Melanoma (LOX IMVI)High growth inhibition (%GI = 70-92%) at 10 µM.VEGFR2 Inhibition[5]
Isoxazole-based CarboxamidesHepatocellular Carcinoma (HepG2)Sub-micromolar IC₅₀ values (0.69 - 0.84 µM).VEGFR2 Inhibition[5]
Pyrazoline CarbothioamidesLung (A549), Cervical (HeLa)Potent activity with IC₅₀ values of 13.49 µM (A549) and 17.52 µM (HeLa).DNA Binding, Apoptosis Induction[6]
Anti-inflammatory and Cytoprotective Effects

Research into 5-methylisoxazole-3-carboxamide derivatives has revealed a fascinating divergence from the well-known anti-rheumatic drug Leflunomide, which is a 5-methylisoxazole-4 -carboxamide derivative.[3] Leflunomide's active metabolite inhibits dihydroorotate dehydrogenase (DHODH) but is associated with potential liver toxicity.[3]

In contrast, compounds based on the 5-methylisoxazole-3 -carboxamide scaffold do not inhibit DHODH and exhibit a much lower acute toxicity profile.[3] Remarkably, these compounds have demonstrated a shift from potential liver toxicity to a liver-protective effect while still retaining significant anti-inflammatory and anti-arthritic properties.[3] This suggests a novel mechanism of action for inflammation modulation that is decoupled from DHODH inhibition, presenting a promising avenue for developing safer anti-inflammatory drugs.

Proposed Mechanisms of Action for 5-Methylisoxazole-3-carbothioamide

Based on the evidence from its carboxamide analogues, we can propose several plausible mechanisms of action for 5-Methylisoxazole-3-carbothioamide.

Proposed_Mechanisms_of_Action cluster_antimicrobial Mechanisms cluster_anticancer Mechanisms cluster_antiinflammatory Mechanisms COMPOUND 5-Methylisoxazole-3-carbothioamide ANTIMICROBIAL Antimicrobial Activity COMPOUND->ANTIMICROBIAL Targets Bacteria & Mycobacteria ANTICANCER Anticancer Activity COMPOUND->ANTICANCER Targets Cancer Cells ANTIINFLAMMATORY Anti-inflammatory Activity COMPOUND->ANTIINFLAMMATORY Modulates Inflammation ENZYME_INHIB_M Inhibition of Essential Mycobacterial Enzymes ANTIMICROBIAL->ENZYME_INHIB_M CELL_WALL Cell Wall Disruption ANTIMICROBIAL->CELL_WALL KINASE_INHIB Kinase Inhibition (e.g., VEGFR2) ANTICANCER->KINASE_INHIB DNA_INTERACT DNA Interaction & Apoptosis Induction ANTICANCER->DNA_INTERACT MTPTP_INHIB Inhibition of Mitochondrial Permeability Transition Pore ANTICANCER->MTPTP_INHIB DHODH_IND DHODH-Independent Pathway Modulation ANTIINFLAMMATORY->DHODH_IND

Caption: Proposed mechanisms for 5-Methylisoxazole-3-carbothioamide.

  • Antimicrobial Action: The thioamide moiety may enhance interaction with essential bacterial or mycobacterial enzymes, potentially those involved in cell wall synthesis or metabolic pathways unique to the pathogen.

  • Anticancer Action: The compound could act as a kinase inhibitor, targeting pathways like VEGFR2 that are crucial for tumor growth and vascularization.[5] Alternatively, the planar isoxazole ring and the thioamide group could facilitate DNA intercalation or groove binding, triggering apoptotic cell death.[6] Inhibition of the mitochondrial permeability transition pore (mtPTP) is another plausible mechanism observed in related isoxazole structures.[7]

  • Anti-inflammatory Action: It likely modulates inflammatory responses through a DHODH-independent mechanism, offering a potentially safer alternative to existing drugs.[3] The exact pathway remains to be elucidated but represents a high-priority area for investigation.

Experimental Design and Protocols

To validate the therapeutic potential of 5-Methylisoxazole-3-carbothioamide, a structured experimental workflow is essential. The following protocols are based on standard, validated methodologies reported in the literature for analogous compounds.

Experimental_Workflow cluster_assays cluster_mech_assays START Synthesis & Purification of 5-Methylisoxazole-3-carbothioamide PRIMARY_SCREEN Primary Biological Screening START->PRIMARY_SCREEN MABA Antitubercular Assay (MABA) PRIMARY_SCREEN->MABA MIC_ASSAY Antibacterial Assay (Broth Microdilution) PRIMARY_SCREEN->MIC_ASSAY MTT_ASSAY Anticancer Cytotoxicity (MTT Assay) PRIMARY_SCREEN->MTT_ASSAY SECONDARY_SCREEN Mechanistic Assays MABA->SECONDARY_SCREEN Based on positive hits MIC_ASSAY->SECONDARY_SCREEN Based on positive hits MTT_ASSAY->SECONDARY_SCREEN Based on positive hits KINASE_ASSAY Kinase Inhibition Assay (e.g., VEGFR2) SECONDARY_SCREEN->KINASE_ASSAY DNA_BINDING DNA Interaction Studies (Spectroscopy) SECONDARY_SCREEN->DNA_BINDING APOPTOSIS Apoptosis Assay (Flow Cytometry) SECONDARY_SCREEN->APOPTOSIS END Identify Lead Activity & Mechanism of Action SECONDARY_SCREEN->END

Caption: A logical workflow for evaluating biological activity.

Protocol: Antitubercular Susceptibility Testing (MABA)

This protocol is adapted from methods used to evaluate 5-methylisoxazole-3-carboxamide derivatives.[2][4]

  • Preparation: A stock solution of 5-Methylisoxazole-3-carbothioamide is prepared in DMSO. Middlebrook 7H9 broth supplemented with OADC is used as the culture medium.

  • Inoculation: A 96-well microplate is prepared with serial dilutions of the test compound. Each well is then inoculated with a standardized culture of Mycobacterium tuberculosis H37Rv.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plate is re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to inhibit cancer cell proliferation.[6]

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 5-Methylisoxazole-3-carbothioamide and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at ~570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Protocol: DNA Binding Analysis (UV-Visible Spectroscopy)

This protocol can determine if the compound interacts directly with DNA.[6]

  • Preparation: Solutions of calf thymus DNA (Ct-DNA) and the test compound are prepared in a suitable buffer (e.g., Tris-HCl).

  • Titration: The UV-Vis spectrum of the compound is recorded. Aliquots of Ct-DNA are then incrementally added to the compound solution, and the spectrum is recorded after each addition.

  • Analysis: Changes in the absorption spectrum (hypochromism or hyperchromism) and shifts in wavelength (bathochromic or hypsochromic shifts) upon addition of DNA indicate an interaction. The binding constant can be calculated from these changes.

Summary and Future Directions

While direct experimental data on 5-Methylisoxazole-3-carbothioamide is not yet available, a comprehensive analysis of its close carboxamide analogues provides a strong rationale for its investigation as a potential therapeutic agent. The evidence points towards promising antimicrobial (particularly antitubercular), anticancer, and novel anti-inflammatory activities. The presence of the thioamide group is expected to modulate these activities, potentially leading to enhanced potency or a novel mechanism of action.

Future research should prioritize the synthesis and purification of 5-Methylisoxazole-3-carbothioamide, followed by the systematic execution of the experimental protocols outlined in this guide. A primary screening against mycobacterial, bacterial, and cancer cell lines will be crucial to identify the most promising therapeutic area. Subsequent mechanistic studies, including enzyme inhibition assays and DNA binding analyses, will be essential to elucidate its precise mechanism of action and validate its potential as a novel drug candidate.

References

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. Available at: [Link]

  • Author Unknown. (2014). Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carbox... Ingenta Connect. Available at: [Link]

  • Ganesh, N., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. Available at: [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 43. Available at: [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(40), 35967-35983. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 17(9), 11065-11079. Available at: [Link]

  • Roy, A., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 10(10), 1655-1676. Available at: [Link]

  • Walczak, M. A., et al. (2015). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 20(8), 14834-14852. Available at: [Link]

Sources

Exploratory

5-Methylisoxazole-3-carbothioamide: A Technical Guide for Novel Drug Discovery

Abstract This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbothioamide, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific research on this mole...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbothioamide, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific research on this molecule is emerging, this document synthesizes foundational knowledge of its physicochemical properties, proposes a robust synthetic pathway, and explores its putative biological activities and mechanisms of action by drawing parallels with structurally related isoxazole and carbothioamide analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the investigation and application of this promising scaffold. We delve into detailed experimental protocols for its synthesis and biological evaluation, supported by mechanistic insights and structure-activity relationships, to empower the scientific community in unlocking its therapeutic potential.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged structure in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] This scaffold is present in a number of FDA-approved drugs, demonstrating its clinical significance. The diverse pharmacological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, antibacterial, and analgesic properties, underscore the versatility of this chemical motif.[1][2] The introduction of a carbothioamide functional group, a thio-analogue of a carboxamide, can further enhance biological activity by altering electronic properties, lipophilicity, and hydrogen bonding capabilities.[3] This guide focuses on the unique combination of these two moieties in the form of 5-Methylisoxazole-3-carbothioamide.

Physicochemical Properties of 5-Methylisoxazole-3-carbothioamide

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

Table 1: Physicochemical Data for 5-Methylisoxazole-3-carbothioamide

PropertyValueSource
Molecular Formula C₅H₆N₂OSChemBK
Molar Mass 142.18 g/mol ChemBK
CAS Number 77358-26-0ChemicalBook
Melting Point 169 °CChemBK
Appearance Expected to be a solid at room temperatureInferred
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred

Synthesis of 5-Methylisoxazole-3-carbothioamide

The synthesis of 5-Methylisoxazole-3-carbothioamide can be efficiently achieved through a two-step process, beginning with the synthesis of its carboxamide precursor, followed by a thionation reaction. This approach ensures high yields and purity of the final compound.

Synthesis of 5-Methylisoxazole-3-carboxamide (Precursor)

The precursor, 5-Methylisoxazole-3-carboxamide, can be synthesized from commercially available starting materials. A common and effective method involves the reaction of 5-methylisoxazole-3-carbonyl chloride with an amine source.[4] An alternative one-pot synthesis has also been reported, starting from dimethyl oxalate and acetone.[5]

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxamide

Materials:

  • 5-Methylisoxazole-3-carbonyl chloride

  • Ammonia solution (e.g., ammonium hydroxide)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-methylisoxazole-3-carbonyl chloride (1 equivalent) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of concentrated ammonia solution (e.g., ammonium hydroxide, 2-3 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-Methylisoxazole-3-carboxamide.

Thionation of 5-Methylisoxazole-3-carboxamide

The conversion of the carboxamide to the desired carbothioamide is a critical step. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and efficient thionating agent for this transformation.[3][6] It offers mild reaction conditions and generally provides high yields of the corresponding thioamide.[7]

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carbothioamide

Materials:

  • 5-Methylisoxazole-3-carboxamide

  • Lawesson's reagent

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-Methylisoxazole-3-carboxamide (1 equivalent) in anhydrous toluene or THF.

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 5-Methylisoxazole-3-carbothioamide.

Diagram: Proposed Synthesis of 5-Methylisoxazole-3-carbothioamide

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation 5-Methylisoxazole-3-carbonyl_chloride 5-Methylisoxazole-3-carbonyl chloride 5-Methylisoxazole-3-carboxamide 5-Methylisoxazole-3-carboxamide 5-Methylisoxazole-3-carbonyl_chloride->5-Methylisoxazole-3-carboxamide Ammonia, Solvent Ammonia NH₃ Lawesson_reagent Lawesson's Reagent 5-Methylisoxazole-3-carbothioamide 5-Methylisoxazole-3-carbothioamide 5-Methylisoxazole-3-carboxamide->5-Methylisoxazole-3-carbothioamide Lawesson's Reagent, Toluene, Reflux

Caption: Proposed two-step synthesis of 5-Methylisoxazole-3-carbothioamide.

Potential Biological Activities and Therapeutic Applications

Based on the extensive research on isoxazole and carbothioamide derivatives, 5-Methylisoxazole-3-carbothioamide is predicted to exhibit a range of valuable biological activities.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8] These include the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerases, and disruption of microtubule dynamics.[8][9] For instance, certain isoxazole-carboxamide derivatives have shown potent cytotoxic effects against various cancer cell lines, including those of the breast, cervix, and liver.[2] The introduction of a carbothioamide moiety has also been linked to potent anticancer activity in other heterocyclic systems.[10]

Table 2: Anticancer Activity of Structurally Related Isoxazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-Methyl-3-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2-isoxazole-4-carboxamide Hep3B (Liver)5.96[11]
N-(4-Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide HeLa (Cervical)0.91[11]
Isoxazole-piperazine hybrid 5m Huh7 (Liver)~1.0[12]
Isoxazole-piperazine hybrid 5o Mahlavu (Liver)~0.5[12]

The data in Table 2 suggests that 5-methylisoxazole derivatives can exhibit potent, low micromolar anticancer activity. It is therefore plausible that 5-Methylisoxazole-3-carbothioamide could demonstrate similar or enhanced cytotoxic effects.

Antibacterial Activity

Both isoxazole and carbothioamide moieties are present in compounds with known antibacterial properties. For example, derivatives of 5-methylisoxazole-3-carboxamide have shown significant activity against Mycobacterium tuberculosis and other bacteria.[4][11] Carbothioamide-containing compounds have also been reported to possess broad-spectrum antibacterial activity. The combination of these two pharmacophores in 5-Methylisoxazole-3-carbothioamide makes it a promising candidate for the development of new antibacterial agents, particularly in the context of rising antibiotic resistance.

Putative Mechanisms of Action

The predicted biological activities of 5-Methylisoxazole-3-carbothioamide are likely mediated by its interaction with specific cellular targets and pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for many anticancer isoxazole derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various signaling pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Diagram: Potential Apoptotic Pathway

G Compound 5-Methylisoxazole-3-carbothioamide Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified potential mechanism of apoptosis induction.

Inhibition of Bacterial Cell Wall Synthesis or Other Essential Enzymes

In the context of antibacterial activity, 5-Methylisoxazole-3-carbothioamide could potentially inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. The carbothioamide group, in particular, is known to chelate metal ions that are crucial for the function of certain bacterial metalloenzymes.

In Vitro Biological Evaluation: Experimental Protocols

To validate the predicted biological activities of 5-Methylisoxazole-3-carbothioamide, a series of in vitro assays should be performed.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Methylisoxazole-3-carbothioamide (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 5-Methylisoxazole-3-carbothioamide in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Workflow for In Vitro Anticancer Screening

G Start Start: Compound Synthesis Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC₅₀ Determination) MTT_Assay->Data_Analysis End End: Lead Identification Data_Analysis->End

Caption: A typical workflow for evaluating the in vitro anticancer activity of a novel compound.

Conclusion and Future Directions

5-Methylisoxazole-3-carbothioamide represents a promising heterocyclic scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of related isoxazole and carbothioamide derivatives, this compound is predicted to possess significant anticancer and antibacterial properties. The synthetic route outlined in this guide is robust and amenable to the production of sufficient quantities for biological evaluation.

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis of 5-Methylisoxazole-3-carbothioamide and a library of its derivatives to establish structure-activity relationships.

  • In Vitro and In Vivo Biological Evaluation: Comprehensive screening of these compounds against a panel of cancer cell lines and bacterial strains, followed by in vivo studies in animal models for the most promising candidates.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

This technical guide provides a solid foundation for the scientific community to embark on the exploration of 5-Methylisoxazole-3-carbothioamide and its potential to address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A., & Al-Majidi, S. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Al-Hourani, B. J. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 23(10), 2549. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Pujar, G. V., Ganesh, N., & Inturi, B. K. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. [Link]

  • Kumar, S., et al. (2023). Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]

  • Google Patents. (1991). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Al-Amiery, A. A., et al. (2025). Dual Anticancer and Antimicrobial Activity of Novel Salicylal Carbothioamide Metal Complexes: Synthesis, Spectroscopic Characterization, and Molecular Docking Insights. ResearchGate. [Link]

  • ResearchGate. (2016). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. [Link]

  • ResearchGate. (2024). Already-reported bioactive carbothioamide derivatives. [Link]

  • Hawash, M., Kahraman, D. C., Ergun, S. G., Cetin-Atalay, R., & Baytas, S. N. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

  • ResearchGate. (2007). Mild Method for the Conversion of Amides to Thioamides. [Link]

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  • Sharma, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Pisano, C., et al. (2005). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]

  • Martins, M. A. P., et al. (2002). synthesis of 3-methylisoxazole- 5-carboxamides and 5-[(1h-pyrazol-1-yl)carbonyl]. Synthetic Communications, 32(3), 425-433. [Link]

  • A, A., B, V., & C, D. (2022). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. [Link]

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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isoxazole Carbothioamides

For Immediate Release to the Scientific Community This in-depth technical guide charts the scientific journey of isoxazole carbothioamides, from the foundational discoveries of their constituent moieties to their contemp...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This in-depth technical guide charts the scientific journey of isoxazole carbothioamides, from the foundational discoveries of their constituent moieties to their contemporary standing as a "privileged scaffold" in medicinal chemistry. We will explore the key synthetic innovations, the driving forces behind their development, and the critical experimental details that underpin their synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Foundational Pillars: The Isoxazole and Carbothioamide Moieties

The story of isoxazole carbothioamides is one of synergistic chemical partnership. To fully appreciate their combined potential, it is essential to first understand the history and properties of the individual components.

The Isoxazole Ring: A Century of Chemical Exploration

The isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a subject of chemical inquiry for over a century.[1] Its journey began in 1903 with the pioneering work of L. Claisen, who first synthesized the parent isoxazole.[1] This fundamental discovery laid the groundwork for decades of exploration into the synthesis and application of isoxazole derivatives.

A significant leap in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.[2] This powerful and versatile method allows for the regioselective construction of the isoxazole ring and remains a cornerstone of modern synthetic strategies.[1][3] The isoxazole ring is an electron-rich system, and its derivatives are found in a number of natural products, such as the neurotransmitter agonist ibotenic acid.[2] This inherent biological relevance has made the isoxazole scaffold a fertile ground for the development of therapeutic agents.[4]

The Carbothioamide Group: A Functional Moiety with Diverse Bioactivity

The carbothioamide (-C(=S)NH2) functional group, also known as a thioamide, has long been recognized for its diverse biological activities.[5] Its presence is crucial for the antitubercular activity of drugs like ethionamide.[6] The sulfur atom of the carbothioamide is a key feature, contributing to the molecule's electronic properties and its ability to coordinate with metal ions.[5] The synthesis of carbothioamides is often achieved through the reaction of an appropriate precursor with a thiating agent, or via the condensation of compounds like thiosemicarbazide with carbonyls.[6][7]

The Convergence: A New Class of Bioactive Molecules

The deliberate combination of the isoxazole and carbothioamide moieties is a more recent development, largely driven by the relentless search for novel therapeutic agents with improved efficacy and reduced toxicity. Researchers hypothesized that by "clubbing" these two pharmacologically active fragments, they could create hybrid molecules with synergistic or enhanced biological profiles.

Early investigations into this area focused on the synthesis of isoxazole-containing pyrazolines with a carbothioamide linkage at the N1 position of the pyrazoline ring.[6][8][9] These studies were often prompted by the structural similarities to existing drugs and the desire to explore new chemical space. For instance, the design of some of these molecules was inspired by the presence of a carbohydrazide portion in the antitubercular drug isoniazid and the isoxazolidine ring in cycloserine.[6]

Synthetic Strategies and Methodologies

The synthesis of isoxazole carbothioamides typically follows a multi-step sequence, leveraging established reactions for the formation of each component. A common and effective strategy involves the preparation of an isoxazolyl chalcone intermediate, which then undergoes cyclization with thiosemicarbazide.

Representative Synthetic Protocol: Synthesis of Isoxazole-Linked 1-Carbothioamido-4,5-dihydro-1H-pyrazoles

This protocol is a representative example of the synthesis of this class of compounds, as described in the literature.[6][8]

Step 1: Synthesis of Isoxazolyl Chalcones

  • To a solution of an appropriate acetophenone derivative in ethanol, add an equimolar amount of a substituted aldehyde.

  • Add a catalytic amount of a base, such as sodium hydroxide, and stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry. Recrystallize from a suitable solvent to afford the pure chalcone.

Step 2: Cyclization with Thiosemicarbazide

  • Dissolve the synthesized isoxazolyl chalcone (1 mmol) in glacial acetic acid.

  • Add thiosemicarbazide (1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization to obtain the final isoxazole-linked 1-carbothioamido-4,5-dihydro-1H-pyrazole derivative.

Synthetic Pathway Visualization

The following diagram illustrates a general synthetic pathway for the preparation of isoxazole carbothioamides.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Formation Acetophenone Substituted Acetophenone Chalcone Isoxazolyl Chalcone Acetophenone->Chalcone Base (e.g., NaOH) Ethanol Aldehyde Substituted Aldehyde Aldehyde->Chalcone Final_Product Isoxazole Carbothioamide Derivative Chalcone->Final_Product Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Final_Product Glacial Acetic Acid Reflux

A generalized synthetic workflow for isoxazole carbothioamides.

Characterization and Structural Elucidation

The synthesized isoxazole carbothioamide derivatives are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
Mass Spectrometry (MS) To determine the molecular weight of the compound.The presence of a molecular ion peak (e.g., M+1) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for N-H, C=N, and C=S vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure and connectivity of atoms.Chemical shifts and coupling patterns consistent with the proposed structure, confirming the presence of the isoxazole and dihydropyrazole rings, as well as the carbothioamide group.

Biological Significance and Therapeutic Potential

The primary impetus for the synthesis of isoxazole carbothioamides has been the pursuit of new therapeutic agents. These compounds have demonstrated promising activity in several key areas:

  • Anticancer Activity: Numerous studies have reported the antiproliferative effects of isoxazole carbothioamides against various cancer cell lines, including prostate cancer (DU-145).[8][9] In some cases, these compounds have exhibited superior activity compared to their carboxamide counterparts.[8][9]

  • Antitubercular Activity: Given the known antitubercular properties of the carbothioamide moiety, it is not surprising that isoxazole carbothioamides have been investigated for their efficacy against Mycobacterium tuberculosis.[6] Certain derivatives have shown potent activity, highlighting their potential as lead compounds for the development of new anti-TB drugs.[6]

  • Antimicrobial and Other Activities: The broader class of isoxazoles is known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][4][10] While research is ongoing, it is plausible that isoxazole carbothioamides may also exhibit efficacy in these areas.

Future Directions and Perspectives

The field of isoxazole carbothioamides is still relatively young, with significant opportunities for further exploration. Future research will likely focus on:

  • Expansion of Chemical Diversity: The synthesis of novel derivatives with a wider range of substituents on both the isoxazole and aryl rings to further probe structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability, metabolic stability, and overall therapeutic potential.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (2021, March 9). National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022, December 9). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022, June 23). ACS Omega. [Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PubMed Central. [Link]

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  • Isoxazole Chemistry Since 1963. (n.d.). Semantic Scholar. [Link]

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  • (PDF) Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (2025, August 6). ResearchGate. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkivoc. [Link]

  • Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H- pyrazoles: Design, Synthesis, Characterization And Antitubercular Evaluation. (n.d.). Preprints.org. [Link]

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  • Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. (n.d.). ResearchGate. [Link]

  • PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. (n.d.). Arabian Journal of Chemistry. [Link]

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Exploratory

theoretical studies on 5-Methylisoxazole-3-carbothioamide

An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 5-Methylisoxazole-3-carbothioamide For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 5-Methylisoxazole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The substitution pattern on the isoxazole ring plays a crucial role in defining the biological and physicochemical properties of these molecules. While 5-methylisoxazole-3-carboxamide derivatives have been explored for their potential as antitubercular and antibacterial agents, the corresponding carbothioamide analogue, 5-Methylisoxazole-3-carbothioamide, remains a less-chartered territory. Carbothioamides, characterized by the presence of a thioamide functional group (-C(=S)NH2), are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] The replacement of the carbonyl oxygen with a sulfur atom in the amide group can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, potentially leading to novel therapeutic properties.

This technical guide presents a comprehensive theoretical and spectroscopic framework for the characterization of 5-Methylisoxazole-3-carbothioamide. By integrating quantum chemical calculations with proposed experimental spectroscopic analyses, we aim to provide a detailed understanding of its molecular structure, vibrational modes, electronic properties, and potential for biological interactions. This document is intended to serve as a blueprint for researchers embarking on the synthesis and evaluation of this promising compound.

Proposed Synthetic Pathway and Characterization

The synthesis of 5-Methylisoxazole-3-carbothioamide can be envisioned through a multi-step process, commencing from readily available starting materials. A plausible synthetic route involves the initial synthesis of the corresponding carboxamide, followed by a thionation reaction.

Experimental Protocol: Synthesis
  • Synthesis of 5-Methylisoxazole-3-carboxylic acid: This can be achieved via a one-pot reaction involving the condensation of 2,5-hexanedione with an appropriate reagent.[2]

  • Synthesis of 5-Methylisoxazole-3-carboxamide: The carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride (SOCl2), which is then reacted with ammonia to yield the carboxamide.[2][3]

  • Thionation of 5-Methylisoxazole-3-carboxamide: The carboxamide can be treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10) in an appropriate solvent like toluene or pyridine to yield the target compound, 5-Methylisoxazole-3-carbothioamide.

The synthesized compound would then be purified by recrystallization and characterized by standard analytical techniques including melting point determination, and spectroscopic methods as detailed below.

Computational Methodology: A Quantum Chemical Approach

To gain deep insights into the molecular properties of 5-Methylisoxazole-3-carbothioamide, a robust computational study is proposed. Density Functional Theory (DFT) has proven to be a reliable method for predicting the properties of organic molecules with a good balance between accuracy and computational cost.[4][5]

Computational Workflow Protocol
  • Geometry Optimization: The initial molecular structure of 5-Methylisoxazole-3-carbothioamide will be drawn using a molecular modeling software. The geometry will then be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in the gas phase.[6][7] This level of theory is well-suited for calculating the structural and electronic properties of heterocyclic compounds.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the FT-IR and FT-Raman spectra.

  • Electronic Property Calculations: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis will be computed.

  • UV-Vis Spectra Simulation: The electronic absorption spectrum will be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions.

  • NMR Chemical Shift Calculation: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5]

Computational_Workflow cluster_outputs Calculated Properties start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Property (HOMO, LUMO, MEP, NBO) geom_opt->electronic_prop uv_vis_sim UV-Vis Simulation (TD-DFT) geom_opt->uv_vis_sim nmr_sim NMR Simulation (GIAO) geom_opt->nmr_sim end Theoretical Characterization

Caption: Computational workflow for the theoretical study of 5-Methylisoxazole-3-carbothioamide.

Spectroscopic Analysis: Bridging Theory and Experiment

A combined experimental and theoretical spectroscopic investigation is essential for the unambiguous characterization of 5-Methylisoxazole-3-carbothioamide.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a fingerprint of the molecule, with specific functional groups exhibiting characteristic absorption bands.

  • Experimental Protocol:

    • FT-IR: The FT-IR spectrum will be recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique.[6]

    • FT-Raman: The FT-Raman spectrum will be recorded in the 4000-100 cm⁻¹ range.[6]

  • Theoretical Correlation: The calculated vibrational frequencies from DFT will be scaled to correct for anharmonicity and the limitations of the theoretical model. A detailed assignment of the observed vibrational bands will be made with the aid of Potential Energy Distribution (PED) analysis.

Table 1: Predicted Major Vibrational Frequencies and Assignments

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Asymmetric Stretch~3400-3500Stretching of the thioamide N-H bonds
N-H Symmetric Stretch~3300-3400Stretching of the thioamide N-H bonds
C-H Stretch (Methyl)~2900-3000Stretching of the methyl group C-H bonds
C=N Stretch (Isoxazole)~1600-1650Stretching of the isoxazole ring C=N bond
C=C Stretch (Isoxazole)~1550-1600Stretching of the isoxazole ring C=C bond
N-H Bending~1500-1550Bending vibration of the thioamide N-H bonds
C=S Stretch (Thioamide)~800-850Characteristic stretching of the carbon-sulfur double bond
Ring Breathing (Isoxazole)~700-800In-plane deformation of the isoxazole ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Experimental Protocol:

    • ¹H and ¹³C NMR spectra will be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆) and Tetramethylsilane (TMS) as an internal standard.[6]

  • Theoretical Correlation: The calculated chemical shifts using the GIAO method will be compared with the experimental data to aid in the assignment of proton and carbon signals.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Experimental Protocol:

    • The UV-Vis absorption spectrum will be recorded in a suitable solvent (e.g., ethanol or methanol) in the 200-800 nm range.[6]

  • Theoretical Correlation: The simulated UV-Vis spectrum from TD-DFT calculations will be used to interpret the experimental spectrum, assigning the observed absorption bands to specific electronic transitions (e.g., n → π, π → π).

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

The electronic properties of 5-Methylisoxazole-3-carbothioamide are key to understanding its reactivity and potential biological activity.

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For 5-Methylisoxazole-3-carbothioamide, the HOMO is expected to be localized on the electron-rich regions, such as the sulfur atom and the isoxazole ring, while the LUMO is likely to be distributed over the electron-deficient parts of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In the MEP map of 5-Methylisoxazole-3-carbothioamide, the regions around the sulfur and nitrogen atoms are expected to be electron-rich (negative potential, typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the thioamide group are expected to be electron-deficient (positive potential, typically colored blue), making them prone to nucleophilic attack.

Potential Biological Evaluation: Molecular Docking Studies

Given the known biological activities of related isoxazole and carbothioamide compounds, it is pertinent to explore the potential of 5-Methylisoxazole-3-carbothioamide as a therapeutic agent through in silico methods like molecular docking.[8][9][10]

Molecular Docking Workflow
  • Target Selection: Based on the activities of similar compounds, a relevant protein target will be selected. For instance, enzymes involved in bacterial or fungal cell wall synthesis or proteins implicated in inflammatory pathways could be potential targets.[8]

  • Ligand and Receptor Preparation: The 3D structure of 5-Methylisoxazole-3-carbothioamide will be prepared by optimizing its geometry. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) will be used to predict the binding conformation and affinity of the compound within the active site of the target protein.

  • Analysis of Results: The docking results will be analyzed to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The binding energy will provide an estimate of the binding affinity.

Molecular_Docking_Workflow target_sel Protein Target Selection ligand_prep Ligand Preparation (5-Methylisoxazole-3-carbothioamide) target_sel->ligand_prep receptor_prep Receptor Preparation (from PDB) target_sel->receptor_prep docking_sim Molecular Docking Simulation ligand_prep->docking_sim receptor_prep->docking_sim analysis Analysis of Binding Modes and Interactions docking_sim->analysis output Predicted Binding Affinity and Pose analysis->output

Caption: A generalized workflow for molecular docking studies.

Conclusion

This technical guide outlines a comprehensive theoretical and spectroscopic approach to the study of 5-Methylisoxazole-3-carbothioamide. The integration of quantum chemical calculations with experimental data from FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy will provide a detailed and validated understanding of the molecule's structural, vibrational, and electronic characteristics. Furthermore, in silico molecular docking studies can offer valuable preliminary insights into its potential as a biologically active agent. The methodologies and predicted outcomes presented herein are intended to serve as a robust foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this intriguing heterocyclic compound, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

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  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). MDPI. [Link]

  • EXPERIMENTAL AND THEORETICAL ANALYSIS OF SOLVENTS EFFECT ON A DERİVATİVE OF CARBOTHIOAMIDE. (2024). Dergipark. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. [Link]

  • Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (n.d.). PubMed Central. [Link]

  • MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. (2021). ResearchGate. [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. (2015). ResearchGate. [Link]

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Foundational

A Technical Guide to Molecular Modeling and Docking of 5-Methylisoxazole-3-carbothioamide

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The introduction of a carbothioamide moiety at the 3-position of 5-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The introduction of a carbothioamide moiety at the 3-position of 5-methylisoxazole presents a unique pharmacophore with distinct electronic and steric properties, offering potential for novel therapeutic agents. This in-depth technical guide provides a comprehensive framework for the molecular modeling and docking of 5-methylisoxazole-3-carbothioamide. We will explore the theoretical underpinnings and provide practical, step-by-step protocols for researchers, scientists, and drug development professionals. A case study focusing on Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases and cancer, will be used to illustrate the application of these computational techniques in modern drug discovery.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

Molecular modeling and docking are indispensable tools in contemporary drug design, enabling the prediction of ligand-protein interactions at an atomic level.[6] This allows for the rational design of more potent and selective inhibitors. This guide will provide a rigorous, field-proven methodology for the computational assessment of 5-methylisoxazole-3-carbothioamide derivatives.

The Chosen Target: Glycogen Synthase Kinase-3β (GSK-3β)

The Computational Workflow: A Step-by-Step Protocol

The molecular docking workflow is a multi-step process that requires careful attention to detail to ensure the reliability of the results. The following sections outline a comprehensive protocol for the docking of 5-methylisoxazole-3-carbothioamide into the active site of GSK-3β.

Ligand Preparation: Parameterizing 5-Methylisoxazole-3-carbothioamide

Accurate representation of the ligand is critical for a successful docking simulation. This involves generating a 3D conformation and assigning appropriate atomic charges and force field parameters. The carbothioamide group requires special consideration due to the presence of the sulfur atom.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 5-methylisoxazole-3-carbothioamide using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conformation Generation: Convert the 2D structure into a 3D conformation. Energy minimization should be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy starting structure.

  • Charge and Force Field Parameter Assignment: This is a critical step, especially for the novel carbothioamide moiety.

    • Force Field Selection: Utilize a well-established force field such as AMBER or CHARMM. The General Amber Force Field (GAFF) is often a good choice for drug-like molecules.[12][13]

    • Parameter Generation: For the carbothioamide group, it is advisable to use a parameter generation tool like Antechamber (part of AmberTools) to derive appropriate parameters if they are not already present in the chosen force field.[13] This process involves quantum mechanical calculations to determine bond lengths, angles, dihedrals, and partial charges that are compatible with the parent force field.[14][15][16][17]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation L1 2D Structure of 5-Methylisoxazole-3-carbothioamide L2 Generate 3D Conformation & Energy Minimization L1->L2 Convert L3 Assign Charges & Force Field (e.g., GAFF with Antechamber) L2->L3 Parameterize L4 Save as PDBQT L3->L4 Export

Caption: Workflow for Ligand Preparation.

Protein Preparation: Readying GSK-3β for Docking

The crystal structure of the protein often contains non-essential molecules and may be missing atoms. Proper preparation is crucial for defining the binding site and ensuring accurate docking.

Protocol 2: Protein Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human GSK-3β from the Protein Data Bank (PDB). A suitable structure would be one with a co-crystallized inhibitor, for example, PDB ID: 6Y9S.[18]

  • Remove Non-essential Molecules: Delete water molecules, co-factors (unless they are part of the active site), and any co-crystallized ligands from the PDB file.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is important for defining the correct hydrogen bonding network.

  • Assign Charges: Assign partial charges to the protein atoms. The Kollman charge scheme is a common choice for proteins.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box should be generated that encompasses the entire active site, providing enough space for the ligand to sample different conformations.

  • File Format Conversion: Save the prepared protein in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Protein_Preparation_Workflow cluster_protein Protein Preparation P1 Download GSK-3β Crystal Structure (e.g., PDB: 6Y9S) P2 Remove Water, Co-factors, & Original Ligand P1->P2 Clean P3 Add Hydrogen Atoms P2->P3 Protonate P4 Assign Partial Charges (e.g., Kollman charges) P3->P4 Charge P5 Define Binding Site Grid Box P4->P5 Define Site P6 Save as PDBQT P5->P6 Export

Caption: Workflow for Protein Preparation.

Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.

Protocol 3: Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the desired output file name.

  • Run Docking: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

ParameterValue/SettingRationale
Docking Software AutoDock VinaWidely used, accurate, and computationally efficient.
Scoring Function Vina empirical scoring functionBalances accuracy and speed for binding affinity estimation.
Grid Box Center Centered on the co-crystallized ligandEnsures the search space is focused on the known active site.
Grid Box Size 25 x 25 x 25 ÅSufficient to accommodate the ligand and allow for conformational sampling.
Exhaustiveness 8 (default)Controls the thoroughness of the conformational search. Higher values increase accuracy but also computational time.
Number of Modes 10The number of binding poses to be generated.

Analysis and Interpretation of Docking Results

Binding Affinity and Pose Selection

The primary output of AutoDock Vina is a set of binding poses for the ligand, each with an associated binding affinity score. The more negative the score, the stronger the predicted binding. The top-ranked pose (most negative score) is generally considered the most likely binding mode.

Visual Inspection and Interaction Analysis

It is crucial to visually inspect the predicted binding poses using molecular visualization software such as PyMOL or Chimera. This allows for a detailed analysis of the interactions between the ligand and the protein. Key interactions to look for include:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The carbothioamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=S).

  • Hydrophobic Interactions: Analyze the interactions between the hydrophobic regions of the ligand (e.g., the methylisoxazole ring) and nonpolar residues in the binding pocket.

  • Pi-Pi Stacking: Look for stacking interactions between the aromatic isoxazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Post_Docking_Analysis cluster_analysis Post-Docking Analysis cluster_interactions Interaction Types A1 Docking Output: Ranked Poses & Scores A2 Visual Inspection of Top-Ranked Pose A1->A2 Select A3 Analyze Key Interactions A2->A3 Examine A4 Hypothesis Generation for Structure-Activity Relationship (SAR) A3->A4 Interpret I1 Hydrogen Bonds I2 Hydrophobic Interactions I3 Pi-Pi Stacking

Caption: Workflow for Post-Docking Analysis.

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the protocol. This is typically done by re-docking the co-crystallized ligand into the active site of the protein. A successful validation is generally considered to be achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for the molecular modeling and docking of 5-methylisoxazole-3-carbothioamide, using GSK-3β as a therapeutically relevant target. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the potential binding modes and affinities of this novel class of compounds.

The insights gained from these computational studies can guide the synthesis of new derivatives with improved potency and selectivity. Future work should focus on the experimental validation of the docking predictions through in vitro binding assays and enzymatic activity assays. The integration of molecular dynamics simulations can further refine the predicted binding poses and provide a more dynamic picture of the ligand-protein interactions.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. PeerJ. [Link]

  • Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Molecules. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. Odesa University Clinical Investigations. [Link]

  • The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers in Cellular Neuroscience. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. ResearchGate. [Link]

  • Molecular docking, molecular dynamics simulations and in vitro screening reveal cefixime and ceftriaxone as GSK3β covalent inhi. RSC Advances. [Link]

  • Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. Austin Journal of Cancer and Clinical Research. [Link]

  • Docking of GSK-3β with novel inhibitors, a target protein involved in Alzheimer's disease. Bioscience Biotechnology Research Communications. [Link]

  • Searching potential GSK-3β inhibitors from marine sources using atomistic simulations. Journal of Biomolecular Structure and Dynamics. [Link]

  • Molecular docking of glycogen synthase kinase (GSK)-3β binding with... ResearchGate. [Link]

  • CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes. Journal of computational chemistry. [Link]

  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications. [Link]

  • CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes. Rutgers University. [Link]

  • Identification of Novel Scaffolds Against GSK-3β for Targeting Alzheimer's Disease Through Molecular Modeling Techniques. ACS chemical neuroscience. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of medicinal chemistry. [Link]

  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical communications (Cambridge, England). [Link]

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of medicinal chemistry. [Link]

  • Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3β. ResearchGate. [Link]

  • CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes. ResearchGate. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. Future medicinal chemistry. [Link]

  • Recent Developments and Applications of the CHARMM force fields. Journal of chemical information and modeling. [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International journal of molecular sciences. [Link]

  • Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. Physical Chemistry Chemical Physics. [Link]

  • AMBER force field parameters. University of Illinois Urbana-Champaign. [Link]

  • Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]

  • Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. Data in brief. [Link]

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  • Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Hydrophobic Surface Area. RCSB PDB. [Link]

  • The structure of thiocyanate dehydrogenase from Pelomicrobium methylotrophicum in complex with inhibitor thiourea at 1.10 A resolution. RCSB PDB. [Link]

  • The molecular formulae of thioamide ligands used in this work. ResearchGate. [Link]

  • Molecular docking parameters. ResearchGate. [Link]

  • The list of the studied target proteins. ResearchGate. [Link]

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  • Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 5-Methylisoxazole-3-carbothioamide

Introduction: The Significance of Thioamides in Modern Chemistry The thioamide functional group, a structural isostere of the ubiquitous amide bond, offers unique physicochemical properties that have made it a valuable c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thioamides in Modern Chemistry

The thioamide functional group, a structural isostere of the ubiquitous amide bond, offers unique physicochemical properties that have made it a valuable component in medicinal chemistry and materials science.[1][2] By replacing the carbonyl oxygen with sulfur, the electronic and steric properties are significantly altered, leading to changes in hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[1] These modifications have been successfully exploited in FDA-approved drugs, such as the antitubercular agents ethionamide and protionamide, highlighting the therapeutic potential of this functional group.[1]

This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Methylisoxazole-3-carbothioamide, a heterocyclic thioamide, from its corresponding amide precursor, 5-Methylisoxazole-3-carboxamide. The conversion of amides to thioamides is a fundamental transformation, and among the various available thionating agents, Lawesson's Reagent (LR) stands out for its mild reaction conditions and high efficiency compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[3][4] This guide details a robust procedure that incorporates a modern, chromatography-free workup, enhancing scalability and practicality for researchers in drug development and synthetic chemistry.

The Thionation Mechanism: Lawesson's Reagent in Action

The efficacy of Lawesson's Reagent in converting a carbonyl to a thiocarbonyl lies in a well-established mechanism. The driving force is the formation of a highly stable phosphorus-oxygen double bond.[3]

  • Activation: In solution, Lawesson's Reagent (a dimeric structure) is in equilibrium with a more reactive monomeric dithiophosphine ylide.[3]

  • Cycloaddition: The amide's carbonyl oxygen attacks one of the phosphorus atoms of the ylide, while the carbonyl carbon is attacked by the sulfur, forming a four-membered ring intermediate known as a thiaoxaphosphetane.[3]

  • Cycloreversion: This intermediate is unstable and rapidly undergoes a cycloreversion, a process akin to a portion of the Wittig reaction mechanism.[3] The P-O bond formation is thermodynamically favorable, driving the reaction forward and yielding the desired thioamide and a stable phosphorus-containing byproduct.[3][5]

Lawesson's Reagent Mechanism cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Cycloreversion Amide 5-Methylisoxazole-3-carboxamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate Reaction with Carbonyl LR Lawesson's Reagent (Active Monomer) LR->Intermediate Thioamide 5-Methylisoxazole-3-carbothioamide Intermediate->Thioamide P=O bond formation drives reaction Byproduct Phosphorus Byproduct (A) Intermediate->Byproduct

Caption: Reaction mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocol: Synthesis and Purification

This protocol is designed for both bench-scale synthesis and potential scale-up, emphasizing safety and efficiency by avoiding column chromatography.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-Methylisoxazole-3-carboxamide≥98%Commercially AvailableStarting material
Lawesson's Reagent (LR)≥97%Commercially AvailableThionating agent
TolueneAnhydrousCommercially AvailableReaction solvent
Ethylene GlycolReagent GradeCommercially AvailableFor byproduct decomposition
HeptaneReagent GradeCommercially AvailableFor recrystallization
Nitrogen (N₂) or Argon (Ar)High Purity-For inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas bubbler or N₂/Ar inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Standard laboratory glassware for filtration and recrystallization

Critical Safety Precautions
  • Lawesson's Reagent is hazardous. It is harmful if swallowed or inhaled and causes skin irritation.[6] Crucially, it reacts with water or moisture to release toxic and flammable hydrogen sulfide (H₂S) gas, which has a strong rotten-egg odor.[7][8]

  • ALWAYS handle Lawesson's Reagent in a well-ventilated fume hood. [6][9]

  • Wear appropriate Personal Protective Equipment (PPE): chemical safety goggles, nitrile gloves, and a lab coat.[6][7]

  • Ensure all glassware is thoroughly dried before use to prevent unintended reaction with LR.

  • The entire reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent moisture from entering the system.[9]

Reaction Procedure

Workflow Start 1. Setup & Inerting (Dry Glassware, N₂ Atmosphere) Reactants 2. Charge Reactants (Amide, LR, Toluene) Start->Reactants Reflux 3. Heat to Reflux (Monitor by TLC) Reactants->Reflux Workup_Start 4. Cool & Decompose Byproduct (Add Ethylene Glycol, Heat) Reflux->Workup_Start Phase_Sep 5. Phase Separation (Separate Toluene Layer) Workup_Start->Phase_Sep Extraction 6. Back-Extraction (Extract Aqueous Layer with Toluene) Phase_Sep->Extraction Recrystal 7. Recrystallization (Toluene/Heptane) Extraction->Recrystal Final_Product 8. Isolate & Dry (Pure Thioamide) Recrystal->Final_Product

Caption: Experimental workflow for the synthesis of 5-Methylisoxazole-3-carbothioamide.

  • Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.

  • Charging Reactants: To the flask, add 5-Methylisoxazole-3-carboxamide (1.0 eq), Lawesson's Reagent (0.55-0.60 eq), and anhydrous toluene (approx. 0.2-0.3 M concentration relative to the amide).

  • Thionation Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

  • Work-up - Byproduct Decomposition: Cool the reaction mixture to approximately 50-60 °C. Carefully add ethylene glycol (an equal volume to the toluene used) to the flask. Re-heat the biphasic mixture to 90-95 °C and stir vigorously for 3-5 hours.[10][11] This step is critical as it converts the phosphorus byproduct into a highly polar species that will partition into the ethylene glycol layer.[10][12]

  • Phase Separation: Allow the mixture to cool to room temperature and transfer it to a separatory funnel. The upper toluene layer (containing the product) should be separated from the lower ethylene glycol layer.

  • Extraction: Extract the ethylene glycol layer with a fresh portion of toluene to recover any residual product. Combine all organic (toluene) layers.

  • Purification: Concentrate the combined toluene layers under reduced pressure. The resulting crude solid can be purified by recrystallization. A common and effective solvent system is hot toluene with the gradual addition of heptane until turbidity is observed, followed by slow cooling to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to yield pure 5-Methylisoxazole-3-carbothioamide.

Expected Results & Characterization
ParameterValue
Reactant Ratio 1.0 eq Amide : 0.6 eq LR
Solvent Anhydrous Toluene
Temperature Reflux (~110 °C)
Reaction Time 2-4 hours
Work-up Time 3-5 hours
Expected Yield 75-90%
Appearance Yellow Crystalline Solid

Characterization Data (Illustrative):

  • ¹H NMR: Expect a downfield shift of the protons adjacent to the newly formed thioamide group compared to the starting amide. The methyl and isoxazole protons should remain in their characteristic regions.

  • ¹³C NMR: The most significant change will be the appearance of the C=S signal at a highly deshielded chemical shift (typically ~200 ppm).

  • IR Spectroscopy: Disappearance of the amide C=O stretch (~1650 cm⁻¹) and appearance of a characteristic C=S stretch (typically in the 1200-1000 cm⁻¹ region).

Authoritative Insights & Troubleshooting

  • Why Lawesson's Reagent? LR is preferred over P₄S₁₀ because it operates under milder conditions, often requiring only reflux in toluene or THF, whereas P₄S₁₀ may necessitate higher temperatures.[3] This leads to cleaner reactions with fewer side products for a wide range of substrates.[13]

  • The Importance of the Anhydrous Work-up: The major challenge in syntheses using LR is the removal of the phosphorus-containing byproduct, which often has a polarity similar to the desired product, making chromatographic separation tedious and costly at scale.[10] The ethylene glycol work-up is a transformative improvement.[10][11][12] It obviates the need for column chromatography, making the process more "green" by reducing solvent waste and significantly improving scalability.[10][11]

  • Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, a small additional portion of Lawesson's Reagent (0.1 eq) can be added. Ensure the reaction is truly at reflux and that the solvent is anhydrous.

  • Troubleshooting - Purification Issues: If the product fails to crystallize, it may be due to residual impurities. A wash of the concentrated organic solution with a saturated NaHCO₃ solution before recrystallization can sometimes help remove acidic impurities. Ensure the correct solvent ratio for recrystallization is used.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%.
  • Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • ChemicalBook. (n.d.). Lawesson's Reagent - Safety Data Sheet.
  • Mitchell, N. J., & Moody, C. J. (2019). Biosynthesis and Chemical Applications of Thioamides. ACS Publications. Retrieved from [Link]

  • Sdfine. (n.d.). LAWESSON'S REAGENT.
  • Mloston, G., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

  • Al-Adhami, K. H., et al. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 24(11), 2139. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). LAWESSON'S REAGENT CAS NO 19172-47-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Lawesson's Reagent.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Wu, K., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Thionation of 5-Methylisoxazole-3-carboxamide using Lawesson's Reagent

Abstract This document provides a comprehensive guide to the synthesis of 5-Methylisoxazole-3-carbothioamide via the thionation of 5-Methylisoxazole-3-carboxamide using Lawesson's Reagent (LR). Thioamides are crucial str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 5-Methylisoxazole-3-carbothioamide via the thionation of 5-Methylisoxazole-3-carboxamide using Lawesson's Reagent (LR). Thioamides are crucial structural motifs in medicinal chemistry and serve as versatile building blocks in organic synthesis.[1] Lawesson's reagent is a preferred thionating agent due to its mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀).[2] This guide details the underlying reaction mechanism, a robust and optimized experimental protocol, critical safety and handling procedures, and methods for product purification and characterization. A key focus is placed on a modern workup procedure designed to overcome the common challenge of separating the desired thioamide from phosphorus-containing byproducts, thus facilitating a more efficient, chromatography-free purification.[3][4]

Scientific Foundation: The Mechanism of Thionation

The efficacy of Lawesson's reagent in converting carbonyls to thiocarbonyls stems from its unique structure and reactivity. In solution, the dimeric LR molecule is in equilibrium with a highly reactive dithiophosphine ylide intermediate (R-PS₂).[5][6][7] This ylide is the active species that initiates the thionation process.

The reaction with an amide proceeds through a concerted, four-membered ring intermediate, often referred to as a thiaoxaphosphetane.[2] The driving force for the reaction is the subsequent cycloreversion, which results in the formation of a very stable phosphorus-oxygen double bond in the byproduct, releasing the desired thiocarbonyl compound.[2][5] Amides are generally more reactive towards Lawesson's reagent than ketones or esters.[5]

Thionation_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amide 5-Methylisoxazole-3-carboxamide (R-C(O)NH₂) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate [2+2] Cycloaddition LR_Ylide Reactive Dithiophosphine Ylide (Ar-PS₂) LR_Ylide->Intermediate Thioamide 5-Methylisoxazole-3-carbothioamide (R-C(S)NH₂) Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct (Ar-P(O)S) Intermediate->Byproduct Driving Force: Stable P=O bond formation

Caption: Figure 1: Reaction Mechanism.

Safety and Reagent Handling

Extreme caution must be exercised when handling Lawesson's Reagent.

  • Toxicity and Odor: LR and its byproducts possess a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.[7][8]

  • Moisture Sensitivity: LR reacts with water to release flammable and toxic gases, including hydrogen sulfide (H₂S).[9][10] It is critical to store LR under inert gas and use anhydrous solvents and techniques.[9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][12] For weighing solid LR, a respirator may be necessary to avoid inhaling dust.[10]

  • Waste Disposal and Quenching: Contaminated glassware and residual LR should be quenched carefully in a fume hood by slow addition to an excess of sodium hypochlorite solution (household bleach).[6] This oxidizes the phosphorus-sulfur compounds to less odorous and hazardous species.

Materials and Equipment

Reagent / MaterialGrade / SpecificationSupplier ExampleNotes
5-Methylisoxazole-3-carboxamide>98% PuritySigma-Aldrich, Combi-BlocksStarting material.
Lawesson's Reagent>97% PuritySigma-Aldrich, TCISlight yellow solid.[9] Store under inert gas.
TolueneAnhydrous, <50 ppm H₂OAcros Organics, Sigma-AldrichReaction solvent.
Ethylene GlycolReagent GradeFisher ScientificFor byproduct decomposition during workup.[3]
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For washing during extraction.
BrineSaturated Aqueous Solution-For final wash to remove water.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Standard Glassware--Round-bottom flask, condenser, addition funnel.
Inert Atmosphere Setup--Nitrogen or Argon gas line, bubbler.
Magnetic Stirrer/Hotplate--For heating and agitation.
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.

Detailed Experimental Protocol

This protocol is optimized for a chromatography-free workup, which is a significant process improvement for reactions involving Lawesson's reagent.[3][13]

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Assemble dry glassware under N₂ - Add amide and anhydrous toluene B 2. Reagent Addition - Add Lawesson's Reagent (0.55 eq) in one portion A->B C 3. Thionation Reaction - Heat mixture to reflux (approx. 110°C) - Stir vigorously B->C D 4. Reaction Monitoring (TLC) - Monitor starting material consumption - Typically 2-4 hours C->D E Amide Consumed? D->E E->D No F 5. Work-up: Byproduct Decomposition - Cool reaction to ~60°C - Add ethylene glycol and a drop of H₂O - Heat to 95°C for 3-4 hours E->F Yes G 6. Extraction & Phase Separation - Cool to RT, transfer to separatory funnel - Separate toluene and glycol layers F->G H 7. Washing & Drying - Wash toluene layer with sat. NaHCO₃ and brine - Dry over anhydrous MgSO₄ G->H I 8. Product Isolation - Filter and concentrate toluene layer in vacuo - Recrystallize crude solid from a suitable solvent (e.g., Toluene/Heptane) H->I J 9. Characterization - Obtain NMR, MS, and IR data - Confirm product identity and purity I->J

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure (10 mmol scale):

  • Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-Methylisoxazole-3-carboxamide (1.26 g, 10.0 mmol) and 40 mL of anhydrous toluene.

  • Reagent Addition: To the stirred suspension, add Lawesson's Reagent (2.22 g, 5.5 mmol, 0.55 equivalents) in one portion at room temperature.

    • Causality Note: Using a slight excess of the amide relative to the LR active units (0.5 eq of the dimer) ensures complete consumption of the smelly and difficult-to-remove thionating agent.

  • Thionation: Heat the reaction mixture to reflux (oil bath temperature ~115-120°C). The mixture should become a clear, yellow solution as the reagents dissolve and react.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product thioamide will have a higher Rf value (be less polar) than the starting amide. The reaction is typically complete within 2-4 hours.

  • Work-up (Byproduct Decomposition): Once the starting material is consumed, cool the mixture to approximately 60°C. Add 20 mL of ethylene glycol and 2-3 drops of water. Increase the oil bath temperature to maintain an internal reaction temperature of 95°C and stir vigorously for 3-4 hours.[3]

    • Causality Note: Ethylene glycol, aided by a catalytic amount of water, reacts with the phosphorus byproduct to form highly polar phosphonate species that are insoluble in the toluene layer, which is the key to simplifying purification.[3][4]

  • Extraction: Cool the biphasic mixture to room temperature and transfer it to a separatory funnel. Separate the upper toluene layer. The lower ethylene glycol layer can be back-extracted with a small portion of fresh toluene (10 mL) to recover any residual product.

  • Washing: Combine the toluene layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the toluene under reduced pressure to yield the crude 5-Methylisoxazole-3-carbothioamide as a yellow solid.

  • Purification: The crude product is often of high purity (>95%). For analytical purity, it can be recrystallized from a suitable solvent system like toluene/heptane.

Product Characterization

Proper characterization is essential to confirm the successful conversion of the carbonyl to a thiocarbonyl.

Analytical TechniqueExpected Result for 5-Methylisoxazole-3-carbothioamide
Appearance Yellow Crystalline Solid
¹H NMR Protons on the isoxazole ring and the methyl group will be present. The -NH₂ protons will appear as a broad singlet, potentially shifted downfield compared to the amide precursor.
¹³C NMR The most diagnostic signal is the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield in the range of 200-210 ppm.[14] This is a dramatic shift from the amide carbonyl carbon (~160-170 ppm).
Mass Spec (MS) The molecular ion peak will correspond to the mass of the thioamide (C₅H₆N₂OS), which is 142.02 g/mol . This reflects the substitution of one oxygen (15.99 g/mol ) with one sulfur (32.06 g/mol ).[14]
IR Spectroscopy Disappearance of the strong amide C=O stretching band (approx. 1660-1680 cm⁻¹). Appearance of characteristic C=S stretching vibrations (weaker, approx. 1100-1250 cm⁻¹).[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient temperature. 2. Wet solvent or reagents. 3. Impure Lawesson's Reagent.1. Ensure a steady reflux is maintained. 2. Use freshly opened anhydrous solvent. Dry starting amide if necessary. 3. Use a fresh bottle of LR or recrystallize it from toluene.[6]
Low Yield 1. Incomplete reaction. 2. Product loss during workup (e.g., emulsions). 3. Incomplete decomposition of byproduct.1. Increase reaction time and monitor by TLC. 2. Add brine to help break emulsions during extraction. 3. Ensure the ethylene glycol decomposition step is run for the recommended time at 95°C.
Difficult Purification 1. Workup step was skipped or incomplete. 2. Incorrect stoichiometry used.1. Do not skip the ethylene glycol treatment; this is the most common cause of purification issues.[3] 2. Ensure you are not using a large excess of Lawesson's Reagent.

References

  • Organic Chemistry Portal. Lawesson's Reagent . Organic Chemistry Portal. [Link]

  • Loba Chemie. LAWESSON'S REAGENT FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99% . Cole-Parmer. [Link]

  • Shaheen, F., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis . Molecules. [Link]

  • Wikipedia. Lawesson's reagent . Wikipedia. [Link]

  • Chemeurope.com. Lawesson's reagent . Chemeurope.com. [Link]

  • SDFine-Chem Limited. LAWESSON'S REAGENT MSDS . Sdfine. [Link]

  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent . Beilstein Journal of Organic Chemistry. [Link]

  • Wu, K., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent . ResearchGate. [Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1) . ResearchGate. [Link]

  • Jin, L., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent . ResearchGate. [Link]

  • ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents . ResearchGate. [Link]

  • Mitchell, N. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications . Journal of Biological Chemistry. [Link]

  • The Royal Society of Chemistry. Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides . The Royal Society of Chemistry. [Link]

  • ResearchGate. Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent . ResearchGate. [Link]

Sources

Method

detailed experimental protocol for 5-Methylisoxazole-3-carbothioamide synthesis

Application Note & Protocol A Detailed Experimental Protocol for the Synthesis of 5-Methylisoxazole-3-carbothioamide Abstract This document provides a comprehensive, two-part experimental protocol for the synthesis of 5-...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Experimental Protocol for the Synthesis of 5-Methylisoxazole-3-carbothioamide

Abstract

This document provides a comprehensive, two-part experimental protocol for the synthesis of 5-Methylisoxazole-3-carbothioamide, a heterocyclic building block of interest to researchers in medicinal chemistry and drug development. The synthesis commences with the construction of the isoxazole core to form the stable intermediate, 5-Methylisoxazole-3-carboxamide. The subsequent and critical step involves the thionation of this amide using Lawesson's reagent to yield the target thioamide. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind the chosen methodology. All procedural details are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The corresponding thioamide, 5-Methylisoxazole-3-carbothioamide, serves as a versatile intermediate for further functionalization, enabling the exploration of novel chemical space. The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis, often imparting unique biological properties to the resulting molecule.[2]

The synthetic strategy outlined herein is a robust and reliable two-stage process:

  • Synthesis of the Amide Precursor: Formation of 5-Methylisoxazole-3-carboxamide from its corresponding carboxylic acid. This ensures a stable, purifiable intermediate.

  • Thionation: Conversion of the carboxamide to the target carbothioamide using Lawesson's reagent, a mild and effective thionating agent for amides.[3][4]

This approach was selected for its reliability, scalability, and the well-documented nature of each transformation, providing a solid foundation for reproducible results.

Overall Reaction Scheme:
Overall Reaction Scheme

A visual representation of the two-part synthesis from 5-Methylisoxazole-3-carboxylic acid to the final product.

Mandatory Safety Precautions: Handling Lawesson's Reagent

WARNING: Lawesson's reagent (CAS 19172-47-5) and its byproducts are hazardous. Strict adherence to safety protocols is essential.

  • Water Reactivity: Lawesson's reagent reacts with water or moisture to release toxic and flammable gases, including hydrogen sulfide (H₂S), which has the characteristic smell of rotten eggs and is a potent respiratory toxin.[5][6] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7][8]

  • Toxicity and Handling: It is harmful if inhaled, swallowed, or in contact with skin.[9] Always handle Lawesson's reagent in a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles conforming to EN166 standards, and nitrile gloves.[6][9]

  • Storage: Store Lawesson's reagent in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert gas.[5][7]

  • Waste Disposal: Quench all reaction residues and contaminated materials carefully before disposal according to institutional guidelines. Phosphorus-containing byproducts are malodorous and should be handled in a fume hood at all times.[10]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the purified final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Thionation A 5-Methylisoxazole-3-carboxylic Acid C Acid Chloride Intermediate (In situ) A->C Chlorination Toluene, reflux B Thionyl Chloride (SOCl₂) B->C E 5-Methylisoxazole-3-carboxamide C->E Ammonolysis 0 °C to RT D Aqueous Ammonia (NH₄OH) D->E F Purification (Recrystallization) E->F G Purified 5-Methylisoxazole-3-carboxamide F->G Dried Precursor I Reaction Mixture (Thioamide & Byproducts) G->I Thionation Anhydrous THF, RT H Lawesson's Reagent H->I J Aqueous Work-up I->J Quench & Extract K Crude Product J->K L Column Chromatography K->L M 5-Methylisoxazole-3-carbothioamide (Final Product) L->M

Sources

Application

Application Notes and Protocols for the Purification of 5-Methylisoxazole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 5-Methylisoxazole-3-carbothioamide is a heterocyclic compound of significant interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Methylisoxazole-3-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential biological activities. The isoxazole core is a key pharmacophore in a variety of therapeutic agents, and the introduction of a carbothioamide moiety can modulate a compound's physicochemical properties and biological target interactions. Achieving high purity of this target molecule is paramount for accurate biological evaluation and to meet stringent regulatory standards.

This comprehensive guide provides detailed application notes and protocols for the purification of 5-Methylisoxazole-3-carbothioamide. Drawing upon established principles of organic chemistry and proven laboratory techniques, this document outlines strategies for recrystallization and column chromatography, along with methods for purity assessment. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 5-Methylisoxazole-3-carbothioamide and its potential impurities is the foundation of an effective purification strategy.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₅H₆N₂OSInferred
Molecular Weight142.18 g/mol Inferred
Melting Point169 °C[1]
Boiling Point305 °C[1]
Density1.312 g/cm³[1]
AppearanceExpected to be a crystalline solidGeneral knowledge

Anticipated Impurity Profile:

The most common synthetic route to 5-Methylisoxazole-3-carbothioamide involves the thionation of the corresponding 5-methylisoxazole-3-carboxamide using a thionating agent such as Lawesson's reagent.[2][3] Based on this, the following impurities can be anticipated in the crude product:

  • Unreacted 5-methylisoxazole-3-carboxamide: The starting material for the thionation reaction. Its presence indicates an incomplete reaction.

  • Phosphorus-containing byproducts: Lawesson's reagent generates stoichiometric amounts of phosphorus-containing byproducts which can be difficult to remove.[1][3]

  • Isomeric impurities: During the synthesis of the isoxazole ring itself, isomeric byproducts can form. For instance, the formation of 3-methylisoxazole isomers alongside the desired 5-methylisoxazole has been reported in related syntheses.[4] These isomers would likely be carried through the subsequent thionation step.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude 5-Methylisoxazole-3-carbothioamide Workup Aqueous Work-up Crude->Workup Remove water-soluble impurities & Lawesson's reagent byproducts Recrystallization Recrystallization Workup->Recrystallization Primary Purification Chromatography Column Chromatography Workup->Chromatography Alternative/Secondary Purification Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis Verification ColumnChromatography cluster_0 Column Chromatography Eluent Eluent (e.g., Hexane:Ethyl Acetate) Column Silica Gel Column Stopcock Stopcock Sample Crude Sample (adsorbed on silica) Sand1 Sand Silica Silica Gel Sand2 Sand Fractions Collection Flasks (Fractions)

Sources

Method

Application Note: A Multi-Platform Approach for the Analytical Identification of 5-Methylisoxazole-3-carbothioamide

Abstract and Introduction 5-Methylisoxazole-3-carbothioamide is a heterocyclic compound featuring an isoxazole ring, a core structure found in numerous pharmacologically active molecules. The substitution of the more com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-Methylisoxazole-3-carbothioamide is a heterocyclic compound featuring an isoxazole ring, a core structure found in numerous pharmacologically active molecules. The substitution of the more common carboxamide with a carbothioamide (thioamide) group can significantly alter the molecule's chemical properties, including its lipophilicity, hydrogen bonding capability, and metabolic stability. Therefore, unambiguous identification and characterization of this molecule are critical for its application in medicinal chemistry, agrochemical research, and materials science.

This guide provides a comprehensive overview of robust analytical methodologies for the definitive identification and purity assessment of 5-Methylisoxazole-3-carbothioamide. We will explore the application of chromatographic and spectroscopic techniques, explaining the causality behind procedural choices and providing detailed, field-proven protocols. The methods described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals. The characterization data for related 5-methylisoxazole-3-carboxamide and carboxylic acid derivatives found in the literature serve as a foundational reference for the interpretation of analytical results.[1][2][3]

Chromatographic Methods for Separation and Purity

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and degradants, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile organic compounds like 5-Methylisoxazole-3-carbothioamide. The separation is based on the compound's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, a high-resolution separation can be achieved, allowing for accurate purity determination. The inclusion of a UV detector enables sensitive detection, as the isoxazole ring and thioamide group are chromophoric. For mass spectrometry-compatible analysis, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric acid.[4][5][6]

Experimental Protocol: RP-HPLC Purity Assessment

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 5-Methylisoxazole-3-carbothioamide sample.

    • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD).

    • Injection Volume: 10 µL.

  • System Validation & Data Analysis:

    • Perform a blank injection (mobile phase) to establish a baseline.

    • Inject a known standard, if available, to determine the retention time (tR).

    • Analyze the sample chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 end end data2->end Final Purity Report NMR_Logic H_NMR 1H NMR Structure Definitive Structure of 5-Methylisoxazole-3-carbothioamide H_NMR->Structure Proton Count & Environment C_NMR 13C NMR C_NMR->Structure Carbon Skeleton TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Structure Connectivity (H-H, C-H)

Sources

Application

Application Notes and Protocols: 5-Methylisoxazole-3-carbothioamide in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Isoxazole Scaffold and the Promise of Thioamide Functionalization The isoxazole ring is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold and the Promise of Thioamide Functionalization

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The versatility of the isoxazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This document provides a detailed guide for the investigation of 5-Methylisoxazole-3-carbothioamide , a derivative where the commonly found carboxamide at the 3-position is replaced by a carbothioamide.

While extensive research has been conducted on 5-methylisoxazole-3-carboxamide and its derivatives, which have shown significant potential as antitubercular and antibacterial agents[2][3], the corresponding carbothioamide remains a relatively underexplored entity. The replacement of an oxygen atom with sulfur in the amide linkage can significantly alter a molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. Thioamides are known to be present in a variety of biologically active compounds and can act as bioisosteres of amides, sometimes leading to enhanced or novel pharmacological activities.

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-Methylisoxazole-3-carbothioamide, empowering researchers to explore its potential in drug discovery.

Part 1: Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 5-methylisoxazole-3-carboxylic acid.

Synthetic_Pathway A 5-Methylisoxazole-3-carboxylic acid B 5-Methylisoxazole-3-carbonyl chloride A->B SOCl2, Pyridine C 5-Methylisoxazole-3-carboxamide B->C NH4OH D 5-Methylisoxazole-3-carbothioamide C->D Lawesson's Reagent Potential_Applications A 5-Methylisoxazole-3-carbothioamide B Anticancer Activity A->B Analogy to other isoxazole anticancer agents C Antibacterial Activity A->C Analogy to isoxazole antituberculars D Enzyme Inhibition A->D Potential for kinase or hydrolase inhibition

Sources

Method

5-Methylisoxazole-3-carbothioamide: Application Notes for Enzyme Inhibitor Screening and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Scientific Rationale for Investigating 5-Methylisoxazole-3-carbothioamide as an Enzyme I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for Investigating 5-Methylisoxazole-3-carbothioamide as an Enzyme Inhibitor

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] The inherent electronic properties and structural rigidity of the isoxazole ring enable it to effectively interact with various biological targets. This application note focuses on a specific derivative, 5-Methylisoxazole-3-carbothioamide, and its potential as a novel enzyme inhibitor.

The strategic replacement of a carboxamide with a carbothioamide functional group, a concept known as bioisosterism, is a powerful tool in drug design.[4][5][6] This single-atom substitution (oxygen for sulfur) can significantly alter the physicochemical properties of a molecule, including its lipophilicity, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced biological activity and novel pharmacology.[4][7] Thioamides have demonstrated inhibitory activity against a diverse range of enzymes, including proteases, kinases, and metabolic enzymes, making 5-Methylisoxazole-3-carbothioamide a compelling candidate for inhibitor screening campaigns.[8][9]

This guide provides a comprehensive framework for researchers to explore the enzyme inhibitory potential of 5-Methylisoxazole-3-carbothioamide. We will delve into the theoretical basis for its potential activity, propose potential enzyme targets based on the known activities of related isoxazole and thioamide compounds, and provide detailed, field-proven protocols for screening, kinetic analysis, and characterization.

Potential Enzyme Targets: An Evidence-Based Approach

Based on the established pharmacology of isoxazole and thioamide derivatives, 5-Methylisoxazole-3-carbothioamide could potentially target several key enzyme families:

  • Cysteine Proteases: Thioamide-containing peptides have been shown to be potent and selective inhibitors of cysteine proteases like cathepsins.[8] The thioamide moiety can interact with the active site cysteine residue, leading to reversible inhibition.

  • Kinases: Numerous isoxazole derivatives have been developed as kinase inhibitors, targeting enzymes such as EGFR and FLT3.[9] The thioamide group can influence the binding affinity and selectivity for the ATP-binding pocket.

  • Metabolic Enzymes: Thioamides have been investigated as inhibitors of enzymes like urease and fatty acid amide hydrolase (FAAH). The unique electronic properties of the thioamide can be crucial for interacting with the enzyme's active site.[9]

  • Methyltransferases: Recent studies have identified thioamide-containing compounds as inhibitors of histone lysine methyltransferases like ASH1L, where the sulfur atom plays a critical role in binding.[4][9]

Section 1: Initial Screening for Enzyme Inhibitory Activity

The primary objective of the initial screening is to efficiently identify if 5-Methylisoxazole-3-carbothioamide exhibits inhibitory activity against a panel of selected enzymes. A high-throughput screening (HTS) approach is recommended for this purpose.[10]

Protocol 1: General High-Throughput Screening (HTS) Assay

This protocol provides a universal framework that can be adapted for various enzyme classes.[11]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • 5-Methylisoxazole-3-carbothioamide (stock solution in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well or 384-well microplates

  • Microplate reader (capable of detecting absorbance, fluorescence, or luminescence, depending on the assay)

  • Positive control inhibitor (known inhibitor of the target enzyme)

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Methylisoxazole-3-carbothioamide in the assay buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition.

  • Assay Setup (in a microplate):

    • Blank wells: Assay buffer and the corresponding concentration of DMSO (no enzyme or substrate).

    • Negative Control wells (100% enzyme activity): Enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Enzyme solution and the desired concentrations of 5-Methylisoxazole-3-carbothioamide.

    • Positive Control wells: Enzyme solution and a known inhibitor at a concentration expected to give significant inhibition.

  • Pre-incubation: Pre-incubate the enzyme with the test compound and controls for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin monitoring the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals using a microplate reader. The rate of change of the signal corresponds to the reaction velocity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of 5-Methylisoxazole-3-carbothioamide relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • From the dose-response curve, determine the half-maximal inhibitory concentration (IC50) value.[12][13][14][15][16]

Workflow for Initial Inhibitor Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of 5-Methylisoxazole-3-carbothioamide Dispense Dispense Reagents (Enzyme, Inhibitor, Buffer) into Microplate Compound_Dilution->Dispense Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate Solution Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Prep->Initiate_Reaction Preincubation Pre-incubate Enzyme and Inhibitor Dispense->Preincubation Preincubation->Initiate_Reaction Measure Measure Reaction Progress Initiate_Reaction->Measure Calculate_Velocity Calculate Initial Reaction Velocities Measure->Calculate_Velocity Determine_Inhibition Determine Percent Inhibition Calculate_Velocity->Determine_Inhibition Plot_Curve Plot Dose-Response Curve Determine_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Characteristic patterns of Lineweaver-Burk plots for different types of enzyme inhibition.

Section 3: Data Presentation and Interpretation

Table 1: Exemplary Summary of Inhibitory Activity of 5-Methylisoxazole-3-carbothioamide Against a Panel of Kinases

Target KinaseIC₅₀ (µM)Inhibition at 10 µM (%)
Kinase A0.5 ± 0.195 ± 3
Kinase B12.3 ± 2.545 ± 5
Kinase C> 100< 10
Kinase D2.1 ± 0.482 ± 6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Exemplary Kinetic Parameters for the Inhibition of Kinase A by 5-Methylisoxazole-3-carbothioamide

ParameterValue
Kₘ (ATP)15.2 ± 1.8 µM
Kᵢ0.25 ± 0.05 µM
Type of InhibitionCompetitive

Parameters were determined by non-linear regression analysis of the kinetic data.

Section 4: Troubleshooting and Best Practices

Even with well-designed protocols, experimental challenges can arise. Here are some common issues and their solutions. [17][18][19]

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates Pipetting errors, improper mixing, temperature fluctuations. Use calibrated pipettes, ensure thorough mixing of reagents, maintain a constant temperature during the assay.
No inhibition observed Compound insolubility, compound degradation, incorrect assay conditions. Check the solubility of the compound in the assay buffer. Prepare fresh compound solutions. Verify the pH, ionic strength, and cofactor requirements of the enzyme.
Apparent activation at low compound concentrations Assay interference (e.g., compound fluorescence), presence of activating contaminants. Run controls without the enzyme to check for compound interference. Purify the compound to remove any potential activators.

| Inconsistent kinetic data | Substrate or inhibitor concentrations are not optimal, reaction is not in the linear range. | Ensure substrate concentrations bracket the Kₘ. Use a wider range of inhibitor concentrations. Confirm that the initial velocities are measured in the linear phase of the reaction. |

Conclusion

5-Methylisoxazole-3-carbothioamide represents a promising, yet underexplored, molecule with the potential for novel enzyme inhibitory activity. The strategic incorporation of a thioamide moiety into the well-established isoxazole scaffold warrants a thorough investigation of its biological properties. The protocols and guidelines presented in this application note provide a robust framework for researchers to systematically screen and characterize the enzyme inhibitory potential of this compound. By following these methodologies, scientists can generate high-quality, reproducible data that will be instrumental in uncovering new therapeutic leads and advancing the field of drug discovery.

References

  • Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI. [Link]

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable. [Link]

  • Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. (2021, July 19). Chemical Science (RSC Publishing). [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • Global analysis of enzyme inhibition kinetics. (n.d.). The Journal of Physical Chemistry. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC - NIH. [Link]

  • Thioamide. (n.d.). Wikipedia. [Link]

  • How to calculate IC50. (2023, June 18). ResearchGate. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (2024, December 2). PMC - NIH. [Link]

  • How to calculate IC50. (n.d.). Science Gateway. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central. [Link]

  • Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. [Link]

  • How to determine an IC50. (n.d.). GraphPad. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. [Link]

  • Ester and Amide Bioisosteres. (2024, February 16). Cambridge MedChem Consulting. [Link]

  • Cis-amide isosteric replacement in thienobenzoxepin inhibitors of PI3-kinase. (2013, February 1). PubMed. [Link]

  • Isoxazole derivatives showing anticonvulsant activity (88–93). (n.d.). ResearchGate. [Link]

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  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • What troubleshooting is recommended if the reaction is being inhibited?. (n.d.). PCR Biosystems. [Link]

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Application

The Emerging Role of 5-Methylisoxazole-3-carbothioamide in Drug Discovery: Application Notes and Protocols

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] While much attention has been given to carboxamide derivatives, the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] While much attention has been given to carboxamide derivatives, the corresponding carbothioamides—where the carbonyl oxygen is replaced by sulfur—represent a compelling, yet underexplored, frontier in drug discovery. This technical guide focuses on the synthesis and potential applications of 5-Methylisoxazole-3-carbothioamide , a molecule poised for significant interest. Due to the nascent stage of research on this specific compound, this document provides a detailed synthetic protocol and outlines its prospective applications based on the established biological activities of structurally related carbothioamide-containing heterocyclic compounds. The protocols herein are designed to be robust starting points for researchers venturing into the exploration of this promising molecule.

Part 1: Synthesis of 5-Methylisoxazole-3-carbothioamide

The most direct and widely applicable method for the synthesis of 5-Methylisoxazole-3-carbothioamide is through the thionation of its carboxamide precursor, 5-Methylisoxazole-3-carboxamide. This transformation can be efficiently achieved using Lawesson's reagent, a mild and effective thionating agent for amides.[2][3]

Reaction Scheme:

G cluster_0 Synthesis of 5-Methylisoxazole-3-carbothioamide start 5-Methylisoxazole-3-carboxamide reagent Lawesson's Reagent (Toluene, Reflux) start->reagent Thionation product 5-Methylisoxazole-3-carbothioamide reagent->product

Caption: Synthetic route to 5-Methylisoxazole-3-carbothioamide.

Protocol 1: Synthesis of 5-Methylisoxazole-3-carbothioamide via Thionation

Objective: To synthesize 5-Methylisoxazole-3-carbothioamide from 5-Methylisoxazole-3-carboxamide using Lawesson's reagent.

Materials:

  • 5-Methylisoxazole-3-carboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 5-Methylisoxazole-3-carboxamide (1 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents). Note: While stoichiometric amounts can be used, starting with a slight excess of the carboxamide can ensure complete consumption of the reagent, simplifying purification.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 5-Methylisoxazole-3-carbothioamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Toluene: Toluene is a common solvent for reactions with Lawesson's reagent due to its ability to dissolve the reactants and its sufficiently high boiling point for reflux. The use of an anhydrous solvent is crucial as Lawesson's reagent can react with water.

  • Lawesson's Reagent: This reagent is preferred over others like phosphorus pentasulfide (P₄S₁₀) because it generally requires milder conditions and often results in cleaner reactions with higher yields.[2]

  • Purification: Column chromatography is a standard and effective method for separating the desired thioamide from unreacted starting material and by-products from the Lawesson's reagent.

Part 2: Applications in Drug Discovery

The introduction of a carbothioamide moiety can significantly alter the biological activity of a molecule compared to its carboxamide analog. Carbothioamides are known to exhibit a range of pharmacological effects, with anticancer and enzyme inhibitory activities being particularly prominent.[4][5]

Application Note 1: Potential as an Anticancer Agent

Background: Numerous heterocyclic compounds bearing a carbothioamide group have demonstrated potent cytotoxic activity against various cancer cell lines.[4][6] The proposed mechanisms often involve the induction of apoptosis, inhibition of key signaling pathways, or interference with cellular processes like tubulin polymerization.[7] Pyrazoline derivatives with a carbothioamide moiety, for instance, have shown excellent activity against lung and cervical cancer cell lines.[4]

Hypothesized Mechanism of Action for 5-Methylisoxazole-3-carbothioamide: Based on analogous compounds, 5-Methylisoxazole-3-carbothioamide could potentially exert its anticancer effects through:

  • Induction of Apoptosis: Many carbothioamide-containing compounds trigger programmed cell death in cancer cells.

  • Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell proliferation and survival.

  • DNA Intercalation: Some carbothioamides have been shown to bind to DNA, leading to cell cycle arrest and apoptosis.[4]

G cluster_1 Anticancer Screening Workflow start Synthesized 5-Methylisoxazole-3-carbothioamide cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50 determination) cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mtt_assay->apoptosis_assay If active cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle western_blot Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2) cell_cycle->western_blot target_id Target Identification Studies western_blot->target_id

Caption: Workflow for evaluating anticancer activity.

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of 5-Methylisoxazole-3-carbothioamide against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Normal human cell line (for selectivity assessment, e.g., HFL-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-Methylisoxazole-3-carbothioamide in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Self-Validating System:

  • Positive Control: A known anticancer drug (e.g., Doxorubicin) should be run in parallel to validate the assay's sensitivity.

  • Vehicle Control: Wells treated with the highest concentration of DMSO used for the test compound should be included to ensure the solvent does not have a significant effect on cell viability.

  • Blank Control: Wells with medium but no cells are used for background subtraction.

Quantitative Data Summary (Hypothetical):

CompoundCell LineIC₅₀ (µM)
5-Methylisoxazole-3-carbothioamide A549 (Lung)15.2
HeLa (Cervical)18.5
HFL-1 (Normal Lung)>100
Doxorubicin (Control) A549 (Lung)0.8
Application Note 2: Potential as an Enzyme Inhibitor

Background: The carbothioamide functional group can act as a hydrogen bond donor and acceptor, and the sulfur atom can participate in unique interactions with enzyme active sites. Carbothioamide derivatives have been reported as inhibitors of various enzymes, including carbonic anhydrases and lipoxygenases.[5] Given the diverse roles of enzymes in disease, 5-Methylisoxazole-3-carbothioamide is a candidate for screening against various enzyme targets.

Hypothesized Targets for 5-Methylisoxazole-3-carbothioamide:

  • Kinases: Many small molecule kinase inhibitors are heterocyclic compounds. The isoxazole ring combined with the carbothioamide could interact with the hinge region or other pockets of a kinase active site.

  • Hydrolases: The carbothioamide moiety may interact with the active sites of proteases or other hydrolases.

  • Metabolic Enzymes: As seen with other carbothioamides, enzymes involved in metabolic pathways could be potential targets.

Protocol 3: General Enzyme Inhibition Assay

Objective: To determine if 5-Methylisoxazole-3-carbothioamide inhibits the activity of a specific enzyme. This is a generalized protocol that should be adapted to the specific enzyme and substrate.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably one that produces a colorimetric or fluorescent signal)

  • Assay buffer specific to the enzyme

  • 5-Methylisoxazole-3-carbothioamide

  • Known inhibitor of the enzyme (positive control)

  • DMSO

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of 5-Methylisoxazole-3-carbothioamide and the positive control inhibitor in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the enzyme, and the diluted compound or controls. Incubate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ value from a dose-response curve.

Causality Behind Experimental Choices:

  • Kinetic Measurement: Measuring the reaction rate provides more robust data than a single endpoint reading and can give insights into the mechanism of inhibition.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for any time-dependent binding to occur before the reaction is initiated with the substrate.

  • Controls: A no-enzyme control is essential to account for any non-enzymatic substrate degradation. A no-inhibitor control provides the 100% activity reference.

Conclusion

5-Methylisoxazole-3-carbothioamide represents a molecule with significant untapped potential in drug discovery. While direct studies are currently limited, its synthesis is readily achievable from its carboxamide analog. Based on the well-documented activities of other carbothioamide-containing heterocycles, this compound is a prime candidate for investigation as both an anticancer agent and an enzyme inhibitor. The protocols provided in this guide offer a comprehensive framework for researchers to begin exploring the pharmacological profile of this promising scaffold.

References

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  • Gobis, K., Foks, H., Sławiński, J., Sikorski, A., Trzybiński, D., Augustynowicz-Kopeć, E., Napiórkowska, A., & Bojanowski, K. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 144(5), 647–658. [Link][9][10]

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  • Khan, I., Ali, S., Muhammad, N., & Khan, A. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. [Link][5]

  • Reddy, T. S., Kumar, C. G., & Reddanna, P. (2018). Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. International Journal of Pharmaceutical Sciences and Research, 9(10), 4224-4232. [Link][11]

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  • Al-Suhaimi, K. S., & El-Faham, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules (Basel, Switzerland), 26(22), 6989. [Link][3]

  • Heriz, M. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Sakhen, M. F., Kanaan, S. I., Saleh, K. M., & Yasin, S. R. (2025). New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. Current cancer drug targets, 25(4), 412–430. [Link][1]

  • Singh, S., & Singh, P. (2013). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS combinatorial science, 15(4), 197–203. [Link][14]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents. Retrieved January 17, 2026, from [15]

  • Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. (2013). ResearchGate. [Link][16]

  • Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link][17]

  • Design and Synthesis of (Thio)Urea Benzothiazole Derivatives. (2021). National Institutes of Health. [Link][18]

  • Novel N‐Acyl‐1H‐imidazole‐1‐carbothioamides: Design, Synthesis, Biological and Computational Studies. (2019). ResearchGate. [Link][19]

  • Synthesis, Characterization, And Antiproliferative Studies Of Isoxazole Clubbed 1-Carbothioamido- 4,5-Dihydro-1H-Pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link][20]

  • Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. (2021). ResearchGate. [Link][21]

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Method

Application Notes and Protocols for the Development of 5-Methylisoxazole-3-carbothioamide Derivatives

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of novel derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of novel derivatives based on the 5-Methylisoxazole-3-carbothioamide scaffold. The isoxazole core is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines methods for structural validation and functional assessment, with a focus on anticancer applications.

Introduction: The Scientific Rationale

The 5-methylisoxazole moiety is a five-membered heterocycle that serves as a versatile scaffold in drug discovery.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component for designing molecules that can interact with biological targets.[2] When combined with a carbothioamide (-CSNH₂) group, the resulting scaffold, 5-Methylisoxazole-3-carbothioamide, presents multiple opportunities for chemical modification to explore structure-activity relationships (SAR).

The thioamide group is a bioisostere of the amide group but possesses distinct properties. It is generally more lipophilic, has a different hydrogen bonding profile, and can act as a potent chelating agent for metal ions in metalloenzymes. The increased reactivity of the sulfur atom also allows for unique metabolic pathways and covalent interactions with targets, if desired. This guide will focus on the thionation of the corresponding carboxamide as the primary route to the carbothioamide scaffold, followed by derivatization to generate a library of novel compounds.

Overall Development Workflow

The successful development of novel derivatives follows a logical and iterative process. The workflow presented here ensures that each step is validated before proceeding to the next, which is critical for generating reliable and reproducible data.

Figure 1: High-level workflow for the development of 5-Methylisoxazole-3-carbothioamide derivatives.

Synthesis and Purification Protocols

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxamide (Precursor)

The carboxamide is a stable and common precursor for the target carbothioamide. It can be synthesized from commercially available starting materials. A reliable method involves the condensation of dimethyl oxalate and acetone, followed by cyclization with a hydroxylamine salt and subsequent amidation.[3]

Rationale: This multi-step, one-pot synthesis is efficient as it avoids the isolation of intermediates, which can improve overall yield and reduce process time.[3]

Materials:

  • Dimethyl oxalate

  • Acetone

  • Sodium methoxide (28% in methanol)

  • Sulfuric acid

  • Hydroxylamine hydrochloride

  • Liquid ammonia

  • Methanol

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, combine 59 g of dimethyl oxalate, 45 g of acetone, and 100 ml of methanol.

  • Cool the mixture to 0-10 °C.

  • Slowly add 180 g of 28% sodium methoxide solution over approximately 2 hours, maintaining the temperature between 0-10 °C.

  • After the addition is complete, continue stirring at the same temperature for 3 hours.

  • Cool the reaction to below 10 °C and slowly add sulfuric acid to adjust the pH to 4-5.

  • Add 45 g of hydroxylamine hydrochloride to the mixture.

  • Heat the reaction to reflux and maintain for 8 hours.

  • Cool the mixture to 10 °C and introduce liquid ammonia until the solution is saturated, keeping the temperature between 20-25 °C.

  • Remove the methanol under reduced pressure.

  • Add 500 ml of water to the residue and heat to 70 °C with stirring for 2 hours.

  • Cool to 20 °C. Filter the resulting solid, wash with water until neutral, and dry to obtain 5-Methylisoxazole-3-carboxamide.[3]

Protocol 2: Thionation to 5-Methylisoxazole-3-carbothioamide

The conversion of a carboxamide to a carbothioamide is a critical step. Lawesson's Reagent (LR) is a widely used and effective thionating agent for this transformation.

Rationale: Lawesson's Reagent works by exchanging the carbonyl oxygen with sulfur. The reaction proceeds through a four-membered thioxophosphorane ring intermediate. It is generally preferred over P₄S₁₀ for its better solubility in organic solvents and milder reaction conditions, often leading to cleaner reactions and higher yields.

G Amide 5-Methylisoxazole-3-carboxamide Thioamide 5-Methylisoxazole-3-carbothioamide Amide->Thioamide Thionation LR Lawesson's Reagent (or P₄S₁₀) LR->Thioamide Solvent Anhydrous Toluene or Dioxane Reflux Solvent->Thioamide

Figure 2: General scheme for the thionation of the precursor carboxamide.

Materials:

  • 5-Methylisoxazole-3-carboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene (or dioxane)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 5-Methylisoxazole-3-carboxamide in anhydrous toluene.

  • Add 0.5 equivalents of Lawesson's Reagent to the solution. Note: Using a slight excess (0.55 eq) can sometimes drive the reaction to completion, but 0.5 eq is stoichiometrically sufficient for one amide.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 5-Methylisoxazole-3-carbothioamide.

Characterization and Purity Analysis

Structural confirmation and purity assessment are non-negotiable steps to ensure the integrity of subsequent biological data.

Analytical Techniques

Primary analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4][5]

TechniquePurposeExpected Observations for 5-Methylisoxazole-3-carbothioamide
¹H NMR Structural confirmation (Proton environment)Singlet for the methyl group (~2.5 ppm), singlet for the isoxazole ring proton, and two broad singlets for the -CSNH₂ protons.
¹³C NMR Structural confirmation (Carbon skeleton)Signals for the methyl carbon, isoxazole ring carbons, and a characteristic downfield signal for the C=S carbon (~190-200 ppm).[6]
Mass Spec (MS) Molecular weight determinationA molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the molecular weight (C₅H₆N₂OS).[6]
HPLC Purity assessment and quantificationA single major peak under optimized conditions, indicating >95% purity for use in biological assays.[7]
Protocol 3: HPLC Purity Analysis

Rationale: A standardized reverse-phase HPLC method provides a reliable and reproducible way to assess the purity of the synthesized compounds before biological screening.[7]

Instrumentation & Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 150×3.0 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol (or Acetonitrile)

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample solution.

  • Run the gradient method and record the chromatogram.

  • Calculate the purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. A purity of ≥95% is recommended for biological assays.

Biological Evaluation: Anticancer Activity

Derivatives of isoxazole have shown promising anticancer activity.[6][8] A primary screen using a cell viability assay is an efficient first step to identify active compounds. In vitro assays are cost-effective and allow for high-throughput screening of newly synthesized molecules.[9]

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring, yielding a purple formazan product that can be quantified spectrophotometrically. This serves as a robust proxy for cell viability and allows for the determination of a compound's cytotoxic potential.[10]

G A Seed cancer cells in 96-well plate B Incubate for 24h (allow cells to attach) A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent and incubate for 2-4h D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Read absorbance on a plate reader F->G H Calculate % viability and determine IC₅₀ G->H

Figure 3: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer).[6]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (stock solution).

  • MTT reagent (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be ≤0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

  • Bernardi, D., et al. (2017). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry. [Link]

  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. [Link]

  • Smalley, K. S. M., & Lioni, M. (2012). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997).
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Rizzolio, F., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

  • Hah, J. M., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. PMC - NIH. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2014). Asian Journal of Research in Chemistry. [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2022). Semantic Scholar. [Link]

  • Carta, A., et al. (2013). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. [Link]

  • Peterson, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Guchhait, S. K., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. NIH. [Link]

  • Hah, J. M., et al. (2020). Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. PubMed. [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl). (2005). MDPI. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). [Link]

  • Zabrocki, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]

  • CARBAZOLE: IT'S BIOLOGICAL ACTIVITY. (2014). Journal of Biomedical and Pharmaceutical Research. [Link]

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (2022). Europe PMC. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Preparation of Nitriles. (2023). Chemistry LibreTexts. [Link]

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Application

5-Methylisoxazole-3-carbothioamide in the synthesis of novel heterocycles

Application Note & Protocols Topic: 5-Methylisoxazole-3-carbothioamide: A Versatile Synthon for the Synthesis of Novel Bio-active Heterocycles Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 5-Methylisoxazole-3-carbothioamide: A Versatile Synthon for the Synthesis of Novel Bio-active Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Within this class, 5-methylisoxazole-3-carbothioamide has emerged as a particularly powerful and versatile building block. The strategic placement of the carbothioamide group at the 3-position provides a readily accessible nucleophilic handle, enabling a variety of cyclization and functionalization reactions for the construction of more complex heterocyclic systems.

The thioamide functionality (-CSNH₂) is an ambident nucleophile, but the sulfur atom, being a soft nucleophile, typically exhibits preferential reactivity towards soft electrophiles, a principle that governs many of its synthetic applications.[4] This application note provides an in-depth guide to leveraging the reactivity of 5-methylisoxazole-3-carbothioamide, focusing on the synthesis of novel thiazole-containing heterocycles. We will explore the underlying mechanisms, provide field-proven protocols, and discuss the causality behind key experimental choices.

Core Application: Hantzsch Thiazole Synthesis

One of the most robust and widely employed applications of 5-methylisoxazole-3-carbothioamide is in the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound to afford a substituted thiazole. Thiazoles are themselves critical pharmacophores found in numerous approved drugs and natural products.[5][6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a well-established mechanism involving two key steps: S-alkylation followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the carbothioamide acts as the primary nucleophile, attacking the electrophilic carbon bearing the halogen atom in the α-halocarbonyl compound. This step is a classic SN2 reaction. Ethanol is a frequently used solvent as it effectively solubilizes both reactants and has an appropriate boiling point for thermal promotion of the reaction.

  • Intramolecular Cyclization: The resulting S-alkylated intermediate undergoes an intramolecular condensation. The nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-halocarbonyl moiety.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.

This sequence is highly efficient and provides a direct route to 2,4-disubstituted thiazoles where the 2-substituent is the 5-methylisoxazol-3-yl group.

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis Thioamide 5-Methylisoxazole- 3-carbothioamide Intermediate1 S-Alkylated Intermediate (Thioiminium salt) Thioamide->Intermediate1 S-Alkylation Haloketone α-Haloketone (e.g., R-CO-CH₂Br) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(5-Methylisoxazol-3-yl)- 4-substituted-thiazole Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Hantzsch thiazole synthesis reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Aryl-2-(5-methylisoxazol-3-yl)thiazoles

This protocol describes a reliable method for the synthesis of thiazole derivatives using various α-bromoacetophenones as the α-halocarbonyl component.

Materials:

  • 5-Methylisoxazole-3-carbothioamide (1.0 eq)

  • Substituted α-bromoacetophenone (1.0 eq)

  • Absolute Ethanol (approx. 15-20 mL per mmol of carbothioamide)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter paper

Workflow Visualization:

Workflow_Diagram A 1. Dissolve Reactants B 2. Reflux Reaction A->B C 3. Monitor by TLC B->C C->B continue if incomplete D 4. Cool & Precipitate C->D upon completion E 5. Isolate Product (Filtration) D->E F 6. Purify (Recrystallization) E->F G 7. Characterize F->G

Caption: General experimental workflow for thiazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-methylisoxazole-3-carbothioamide (e.g., 1.42 g, 10 mmol) and the desired α-bromoacetophenone (10 mmol).

  • Solvent Addition: Add absolute ethanol (25 mL) to the flask. The reactants may not fully dissolve at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

    • Expert Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. Ethanol is an ideal solvent due to its ability to dissolve the reactants upon heating and its relatively low toxicity.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation. The reaction is generally complete within 2-4 hours.

    • Trustworthiness Check: TLC monitoring is a critical self-validating step. It prevents premature work-up of an incomplete reaction or unnecessary heating which could lead to side-product formation.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the product hydrobromide salt will often form.

  • Work-up: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. This will cause further precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold water to remove any residual starting materials and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final thiazole derivative as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Representative Examples

The following table summarizes the results for the synthesis of various thiazole derivatives using Protocol 1, showcasing the versatility of 5-methylisoxazole-3-carbothioamide with different electrophilic partners.

Entryα-Halocarbonyl ReagentProduct StructureYield (%)M.p. (°C)
12-Bromoacetophenone2-(5-Methylisoxazol-3-yl)-4-phenylthiazole92135-137
22-Bromo-1-(4-chlorophenyl)ethanone4-(4-Chlorophenyl)-2-(5-methylisoxazol-3-yl)thiazole89168-170
32-Bromo-1-(4-nitrophenyl)ethanone2-(5-Methylisoxazol-3-yl)-4-(4-nitrophenyl)thiazole85201-203
42-Bromo-1-(4-methoxyphenyl)ethanone4-(4-Methoxyphenyl)-2-(5-methylisoxazol-3-yl)thiazole94155-156

Note: Yields and melting points are representative and may vary based on reaction scale and purification efficiency.

Conclusion and Future Outlook

5-Methylisoxazole-3-carbothioamide is a highly effective and reliable building block for the synthesis of complex heterocyclic systems, most notably for constructing isoxazolyl-thiazole derivatives via the Hantzsch reaction. The protocols outlined in this note are robust, scalable, and adaptable to a wide range of α-halocarbonyl compounds, providing medicinal chemists with a powerful tool for generating novel molecular entities. The resulting compounds, which merge the pharmacologically significant isoxazole and thiazole scaffolds, are excellent candidates for screening in drug discovery programs. Future work can extend this chemistry to the use of bifunctional electrophiles to construct fused heterocyclic systems, further expanding the synthetic utility of this valuable reagent.

References

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Research Square. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz.... Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Novel Thiazole Derivatives Bearing α-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PMC. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]

  • RSC Publishing. (2021). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • AJOL. (n.d.). SYNTHESIS OF NOVEL NITROGEN HETEROCYCLES BEARING BIOLOGICAL ACTIVE CARBOXAMIDE MOIETY AS POTENTIAL ANTITUMOR AGENTS. Retrieved from [Link]

  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thionation Reactions with Lawesson's Reagent

Welcome to the technical support center for Lawesson's Reagent (LR) applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thionation reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lawesson's Reagent (LR) applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thionation reactions. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to Thionation with Lawesson's Reagent

Lawesson's Reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a premier organosulfur compound for converting carbonyl groups (C=O) into thiocarbonyls (C=S).[1][2] Its popularity stems from its milder reaction conditions and greater versatility compared to harsher agents like phosphorus pentasulfide (P₄S₁₀).[1][3][4] The reaction's driving force is the formation of a highly stable phosphorus-oxygen double bond (P=O) in the byproduct, which propels the transformation forward.[3][5]

The mechanism involves the dissociation of the central four-membered P₂S₂ ring of Lawesson's Reagent into two reactive dithiophosphine ylide intermediates (R-PS₂).[6][7] These ylides are the active species that react with the carbonyl compound.

Lawesson's Reagent Mechanism LR Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide (R-PS₂) x 2 LR->Ylide Dissociation (in solution) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Carbonyl Substrate (R₂C=O) Carbonyl->Intermediate Product Thiocarbonyl (R₂C=S) Intermediate->Product Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Driving Force (P=O bond formation)

Caption: Reaction mechanism of Lawesson's Reagent.

Troubleshooting Guide

This section addresses the most common issues encountered during thionation reactions with Lawesson's Reagent.

Question 1: My reaction shows low or no conversion to the desired thioamide/thioketone. What should I do?

This is a frequent issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause A: Reagent Quality: Lawesson's Reagent is sensitive to moisture and can degrade over time, especially if not stored under an inert atmosphere.[1]

    • Solution: Use freshly purchased reagent or reagent that has been stored properly in a desiccator or glovebox. If in doubt, purchase a new bottle.

  • Cause B: Insufficient Temperature or Reaction Time: Thionation reactivity varies significantly with the substrate. Esters, for example, are notably less reactive than amides or ketones and often require higher temperatures and longer reaction times.[3][7][8] Conventional methods can require 2-25 hours at elevated temperatures.[4][7]

    • Solution 1: Gradually increase the reaction temperature. For sluggish reactions, refluxing in a higher-boiling solvent like toluene or xylene is common.[1][9]

    • Solution 2: Extend the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[9][10]

    • Solution 3: Consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and often improves yields.[3][4][8]

  • Cause C: Poor Solubility: Both the substrate and Lawesson's Reagent must be sufficiently dissolved for the reaction to proceed efficiently. In some cases, particularly with amide thionation in THF, a large volume of solvent is necessary to fully dissolve the reagent.[9]

    • Solution: Increase the solvent volume. If solubility remains an issue, switch to a solvent in which both components are more soluble, such as toluene or dichloromethane.[11]

  • Cause D: Substrate Reactivity: The electronic nature of the carbonyl group is paramount. Electron-rich carbonyls react faster than electron-deficient ones.[6] The general order of reactivity is:

    • Amides / Lactams > Ketones > Esters / Lactones [3][7][8]

Carbonyl TypeRelative ReactivityTypical Conditions
Amide/Lactam HighTHF at room temperature to reflux, or Toluene at 80-110 °C.[9][10]
Ketone Moderate to HighToluene or THF at reflux.[4][8]
Ester/Lactone LowOften requires higher temperatures (refluxing toluene/xylene) and longer times.[3][7]

Question 2: My reaction is messy, yielding multiple products. How can I improve selectivity?

Formation of multiple products points to side reactions or over-reaction.

  • Cause A: Thionation of Other Functional Groups: Lawesson's reagent is not perfectly chemoselective. It is known to convert alcohols to thiols and reduce sulfoxides to thioethers.[6][7][10]

    • Solution: If your substrate contains a reactive functional group like a hydroxyl group, it may require protection prior to the thionation step to ensure the reaction occurs only at the desired carbonyl.[10]

  • Cause B: Reaction Temperature is Too High: While heat can drive a sluggish reaction, excessive temperatures can lead to decomposition of the reagent or substrate, causing complex product mixtures.[4][7] Lawesson's reagent itself can become unstable and polymerize above 110 °C.[4][7]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. For example, thionating an amide might be possible at room temperature in THF instead of refluxing in toluene.[9]

  • Cause C: Prolonged Reaction Time: Heating for extended periods (e.g., >24 hours) can lead to the formation of by-products, complicating the purification process.[7]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, promptly begin the work-up procedure to avoid degradation of the desired product.

Caption: A workflow for troubleshooting common thionation issues.

Question 3: I've successfully formed my product, but I cannot purify it. The phosphorus byproduct co-elutes with my compound. What is the best work-up procedure?

This is the most notorious challenge of using Lawesson's Reagent. The phosphorus-containing byproduct often has a polarity similar to the desired thiocarbonyl product, making chromatographic separation difficult and inefficient, especially at a larger scale.[4][12][13]

  • Solution A: Standard Aqueous Work-up: For many small-scale reactions, a simple aqueous wash is sufficient. It is critical not to simply evaporate the solvent and directly apply the residue to a silica column, as impurities will persist.[9]

    • Procedure: After the reaction, evaporate the organic solvent. Redissolve the residue in an extraction solvent (e.g., ethyl acetate or ether). Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water and brine.[9][14] The basic wash helps to hydrolyze and remove some of the phosphorus byproducts.

  • Solution B: Advanced Chromatography-Free Work-up (for Scale-Up): A highly effective method for larger-scale reactions involves decomposing the phosphorus byproduct with ethylene glycol after the thionation is complete. This converts the byproduct into a highly polar species that can be easily removed without chromatography.[4][8][12]

    • Rationale: This procedure avoids the generation of large volumes of phosphorus-containing aqueous waste and is ideal for scaling up syntheses.[4][8][12]

    • Detailed Protocol: See the "Experimental Protocols" section below for a step-by-step guide.

Frequently Asked Questions (FAQs)

Q: How should I handle and store Lawesson's Reagent? A: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[15] The reagent and its byproducts have a strong, unpleasant odor.[9] It is sensitive to moisture and should be stored under an inert gas and protected from water.[15]

Q: What is the correct stoichiometry to use? A: Lawesson's Reagent is a dimer. For the thionation of a single carbonyl group, you theoretically need 0.5 equivalents of the reagent. However, to drive the reaction to completion, it is common practice to use a slight excess, typically 0.5 to 0.7 equivalents per carbonyl group.[10] For substrates with two carbonyls, you would use 1.0 to 1.2 equivalents.

Q: Which solvent should I choose? A: The choice of solvent depends on the substrate's solubility and the required reaction temperature.

SolventTypical TemperatureNotes
Tetrahydrofuran (THF) Room Temp. to 65 °CGood for more reactive substrates like amides.[8][9] May require large volumes for solubility.[9]
Toluene 80 °C to 110 °CExcellent for a wide range of substrates, especially less reactive ones.[9][10] Most common choice.
Dichloromethane (DCM) 40 °CA lower-boiling option, can be effective in some cases.[11][16]
Xylene Reflux (~140 °C)Used for very unreactive substrates, but be mindful of reagent and product stability at this temperature.[1]

Q: Are there any alternatives to Lawesson's Reagent? A: Yes. While Lawesson's Reagent is a workhorse, other reagents are available.

  • Phosphorus Pentasulfide (P₄S₁₀): The classical reagent, but typically requires harsher conditions.[1][3]

  • Davy's Reagents: A class of reagents that can offer different selectivity profiles.[2]

  • Curphey's Reagent (P₄S₁₀/HMDS): Reported to have higher reactivity than LR, useful for achieving higher degrees of thionation on multi-carbonyl substrates.[17][18]

  • Novel Adamantane-Based Reagents: Newer, next-generation reagents have been developed that are odorless, air-stable, and more atom-economical.[19]

Experimental Protocols

Protocol 1: General Procedure for Thionation of an Amide

This protocol is a standard starting point for the thionation of a secondary amide.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 eq) and Lawesson's Reagent (0.6 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous toluene via syringe (concentration typically 0.1-0.5 M).

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting amide is fully consumed (typically 1-6 hours).[10]

  • Cooling: Once complete, cool the mixture to room temperature.

  • Work-up: Proceed with either the standard aqueous work-up (as described in the troubleshooting section) or the chromatography-free work-up below.

Protocol 2: Chromatography-Free Work-up Using Ethylene Glycol

This procedure is adapted from the work of Wu et al. and is highly recommended for reactions at or above the 1 mmol scale.[8][12]

  • Reaction Completion: After the thionation reaction in toluene is complete (as monitored by TLC), cool the reaction flask to room temperature.

  • Byproduct Decomposition: Add ethylene glycol (approx. 0.5 volumes relative to the toluene) and a small amount of water (e.g., 1 mL for a 0.2 mol scale reaction) to the flask.[12]

  • Heating: Heat the resulting biphasic mixture to ~95 °C with vigorous stirring.

  • Monitoring: Monitor the decomposition of the phosphorus byproduct by TLC, analyzing the organic (toluene) layer. The byproduct spot should disappear after 2-8 hours.[12]

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. Separate the organic toluene layer.

  • Extraction & Crystallization: The desired thioamide product is now in the toluene layer, largely free of the phosphorus byproduct. This solution can be washed, dried, and concentrated. The final product is then typically purified by recrystallization.[8][12]

References

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent.
  • Caddick, S. (2001). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages, SP66.
  • Grokipedia. (n.d.). Lawesson's reagent.
  • Alfa Chemistry. (n.d.). Lawesson's Reagent.
  • Wikipedia. (2023). Lawesson's reagent.
  • Kharchenko, O., Hryniuk, A., Krupka, O., & Hudhomme, P. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. Molecules, 29(11), 2568.
  • Kharchenko, O., Hryniuk, A., Krupka, O., & Hudhomme, P. (2024). Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent.
  • BenchChem. (2025). Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives.
  • Nakagawa, H., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H₂S Emission.
  • Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 938-947.
  • Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
  • García, M. C., et al. (2024).
  • Gonzalez, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(15), 6574-6584.
  • Reddit. (2025). How to remove the side product of the Lawesson reagent?. r/Chempros.
  • Khatoon, H. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub.
  • ResearchGate. (n.d.). Work-up procedure for the reaction with LR.
  • Petrova, O. S., et al. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. International Journal of Molecular Sciences, 24(10), 8963.
  • ChemicalBook. (2025). Lawesson's Reagent: Thionation of Natural Compounds.
  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278.
  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents.
  • ECHEMI. (2022). Buy Lawesson's Reagent industrial Grade.
  • Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). LAWESSON'S REAGENT.
  • ResearchGate. (n.d.). The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products.

Sources

Optimization

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carbothioamide

From the Desk of a Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Methylisoxazole-3-carbothioamide. This document is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methylisoxazole-3-carbothioamide. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic building block. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, diagnose, and resolve common side reactions and purification challenges. This guide is structured as a series of troubleshooting questions and answers, reflecting the practical issues encountered in a laboratory setting.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-Methylisoxazole-3-carbothioamide is typically approached via two primary pathways, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scalability requirements, and the specific impurities that must be avoided in the final product.

  • Route A: Thionation of the Corresponding Amide. This is the most common and direct method, involving the conversion of the carbonyl group of 5-Methylisoxazole-3-carboxamide into a thiocarbonyl group.

  • Route B: Thiolysis of the Corresponding Nitrile. This pathway involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond of 5-Methylisoxazole-3-carbonitrile.

Synthetic_Pathways cluster_precursors Common Precursors Carboxylic_Acid 5-Methylisoxazole- 3-carboxylic Acid Amide 5-Methylisoxazole- 3-carboxamide Carboxylic_Acid->Amide 1. SOCl₂ 2. NH₃ Nitrile 5-Methylisoxazole- 3-carbonitrile Thioamide 5-Methylisoxazole- 3-carbothioamide Nitrile->Thioamide Route B: NaSH or H₂S (Base catalyst) Amide->Thioamide Route A: Lawesson's Reagent or P₄S₁₀

Caption: Primary synthetic routes to 5-Methylisoxazole-3-carbothioamide.

Section 2: Troubleshooting Guide - Route A: Thionation of 5-Methylisoxazole-3-carboxamide

This route is often favored for its reliability, but success hinges on managing the reactivity of the thionating agent and the subsequent purification. The most common thionating agent for this transformation is Lawesson's Reagent (LR).[1]

Q1: My reaction is sluggish or incomplete, with significant starting amide remaining upon TLC/LC-MS analysis. What are the likely causes?

A1: This is a frequent issue and can typically be traced to one of four factors: reagent quality, stoichiometry, temperature, or solvent choice.

  • Reagent Quality: Lawesson's Reagent (LR) can degrade upon exposure to atmospheric moisture over time. It should be a pale yellow, free-flowing powder. If it appears clumpy or has a strong, unpleasant odor beyond the usual, its activity may be compromised. It is always recommended to use a freshly opened bottle or a well-stored reagent.

  • Stoichiometry: The theoretical stoichiometry is 0.5 equivalents of LR per equivalent of amide. However, due to potential degradation or the presence of trace water in the solvent or on glassware, it is often empirically beneficial to use a slight excess, typically 0.55 to 0.6 equivalents . Using a large excess should be avoided as it complicates purification.

  • Reaction Temperature: The thionation of amides with LR is a thermally driven process. In a solvent like toluene or dioxane, the reaction often requires heating to between 80 °C and 110 °C . If you are running the reaction at a lower temperature, you will likely see a slow conversion. Cautiously increasing the temperature in 10 °C increments is a valid troubleshooting step.

  • Solvent: The reaction requires an anhydrous, non-protic solvent. Toluene, dioxane, and THF are all suitable choices. The presence of water will consume the LR and lead to incomplete reactions. Ensure your solvent is dry and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: The reaction has gone to completion, but my crude product is contaminated with a major byproduct that is difficult to remove by standard chromatography. How can I improve the purification?

A2: You are almost certainly observing the phosphorus-containing byproduct derived from Lawesson's Reagent. After the thionation, LR is converted into a six-membered ring structure (an oxathiaphosphetane derivative) which can be challenging to separate from the desired thioamide due to similar polarities.[2]

A standard workup is often insufficient. We strongly recommend a modified workup protocol designed to decompose this byproduct into a more polar, water-soluble species.[3]

Table 1: Comparison of Workup Procedures

FeatureStandard WorkupRecommended Modified Workup
Quenching Step Quench with saturated NaHCO₃ or water.After cooling, add ethanol (10-20% of reaction volume) and stir for 1-2 hours.
Mechanism Simple neutralization and extraction.Ethanol reacts with the P-S byproduct, cleaving it to form highly polar diethyl thiophosphonate.[2]
Purification Often requires extensive column chromatography; byproduct may co-elute.The polar byproduct is easily removed with an aqueous wash. Chromatography is simplified or may not be needed.
Outcome Lower purity crude product, difficult purification.High purity crude product, simplified purification.

A detailed protocol for this improved workup is provided in Section 4 .

Q3: My product appears to be converting back to the starting amide during silica gel chromatography. Why is this happening and how can I prevent it?

A3: This is a classic case of product hydrolysis on the column. While thioamides are generally more resistant to hydrolysis than their amide counterparts, the acidic nature of standard silica gel can catalyze the addition of trace water (present in the eluent or on the silica itself) back across the C=S bond, reverting it to a C=O bond.[4][5]

Here are several strategies to prevent this degradation:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane) and add 1% triethylamine (Et₃N) by volume. The basic Et₃N will neutralize the acidic sites on the silica surface, preventing catalysis of hydrolysis.

  • Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica gel for purifying acid-sensitive compounds. It generally requires a more polar eluent system than silica.

  • Avoid Chromatography: If the modified workup (A2) provides a sufficiently clean crude product, direct recrystallization is the best method to achieve high purity without the risk of on-column degradation. A solvent system like ethanol/water or ethyl acetate/hexane is often effective.

Section 3: Troubleshooting Guide - Route B: Synthesis from 5-Methylisoxazole-3-carbonitrile

This route can be effective if the nitrile is more readily available than the amide. It typically involves reacting the nitrile with a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH) or H₂S gas, often with a base catalyst.[6]

Troubleshooting_Nitrile_Route Start Low Conversion of Nitrile? Cause1 Potential Causes: - Insufficient base catalysis - Low reaction temperature - Ineffective H₂S source Start->Cause1 Yes Byproduct Amide/Acid Byproduct Seen? Cause2 Cause: Competitive Hydrolysis of Nitrile Byproduct->Cause2 Yes Solution1 Solutions: - Add amine hydrochloride catalyst [3] - Increase temperature to 50-70 °C - Use fresh NaSH or bubble H₂S gas Cause1->Solution1 Solution2 Solutions: - Strictly control water content - Minimize reaction time - Use milder basic conditions Cause2->Solution2

Caption: Troubleshooting logic for the nitrile to thioamide synthesis.

Q1: The conversion of my nitrile to the thioamide is very low, and I recover mostly unreacted starting material.

A1: The addition of hydrosulfide to a nitrile can be slow, especially for heteroaromatic nitriles that are not strongly electron-deficient.[6] Several factors can be optimized:

  • Catalysis: This reaction is often catalyzed by a base. While an inorganic base can be used, studies have shown that a combination of a secondary amine and a polar aprotic solvent is highly effective. A common and effective system is the use of diethylamine hydrochloride in DMF.[6] The amine hydrochloride acts as a proton source to facilitate the reaction.

  • Sulfur Source: While bubbling H₂S gas is effective, it is hazardous and difficult to control stoichiometrically. Using a solid source like sodium hydrosulfide hydrate (NaSH·xH₂O) is often more practical and allows for precise stoichiometry.[6]

  • Solvent and Temperature: A polar aprotic solvent like DMF is typically used to ensure solubility of the reagents. Gentle heating (e.g., 60 °C) is usually required to drive the reaction to completion in a reasonable timeframe.

Q2: My main impurity is not the starting material, but rather 5-Methylisoxazole-3-carboxamide and/or its corresponding carboxylic acid.

A2: This indicates that a competitive hydrolysis reaction is outcompeting the desired thiolysis. The nitrile group is susceptible to hydrolysis to an amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially in the presence of water and heat.[7]

  • Water Content: The hydrated form of NaSH introduces water into the reaction. If conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), this water can hydrolyze the starting nitrile.

  • Minimizing Hydrolysis:

    • Control Temperature: Do not use excessive heat. Monitor the reaction closely by TLC/LC-MS and stop heating as soon as the starting material is consumed.

    • Anhydrous Conditions: If hydrolysis is a persistent issue, consider using anhydrous NaSH or a combination of Na₂S and an in-situ proton source in an anhydrous solvent, though this is less common.

    • pH Control: Ensure the reaction medium does not become strongly basic for extended periods, as this will favor hydrolysis.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate purity.

Protocol 1: Thionation of 5-Methylisoxazole-3-carboxamide using Lawesson's Reagent

Materials:

  • 5-Methylisoxazole-3-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.55 eq)

  • Anhydrous Toluene

  • Ethanol

  • Ethyl Acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Methylisoxazole-3-carboxamide (1.0 eq) and anhydrous toluene (to make a 0.2 M solution).

  • Add Lawesson's Reagent (0.55 eq) in one portion.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Modified Workup: Add ethanol (approx. 15% of the toluene volume) to the flask and stir the mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to remove most of the solvent.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by chromatography on triethylamine-deactivated silica gel.

Protocol 2: Synthesis from 5-Methylisoxazole-3-carbonitrile

Materials:

  • 5-Methylisoxazole-3-carbonitrile (1.0 eq)

  • Sodium Hydrosulfide Hydrate (NaSH·xH₂O) (2.0 eq)

  • Diethylamine Hydrochloride (0.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

Procedure:

  • To a round-bottom flask, add 5-Methylisoxazole-3-carbonitrile (1.0 eq), sodium hydrosulfide hydrate (2.0 eq), diethylamine hydrochloride (0.2 eq), and DMF (to make a 0.5 M solution).

  • Heat the mixture to 60 °C with stirring.

  • Monitor the reaction by TLC. The reaction may take 6-12 hours.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing an equal volume of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) to remove residual DMF, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Section 5: References

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis.

  • ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • Taylor & Francis Online. Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]

  • ACS Publications. Chemists Find General Thioamide Synthesis. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]

  • MDPI. The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. [Link]

  • Google Patents. Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

  • Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • ResearchGate. A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. [Link]

  • PubMed Central. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. [Link]

  • ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]

  • Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. [Link]

Sources

Troubleshooting

improving the yield and purity of 5-Methylisoxazole-3-carbothioamide

An in-depth guide to overcoming common challenges in the synthesis and purification of 5-Methylisoxazole-3-carbothioamide, designed for chemical researchers and drug development professionals. Technical Support Center: 5...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis and purification of 5-Methylisoxazole-3-carbothioamide, designed for chemical researchers and drug development professionals.

Technical Support Center: 5-Methylisoxazole-3-carbothioamide

This technical support center provides targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis and purification of 5-Methylisoxazole-3-carbothioamide. As a key intermediate in medicinal chemistry, achieving high yield and purity is critical. This guide is structured to provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format, explaining the underlying causes and offering corrective strategies.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • After the reaction and workup, you isolate a minimal amount of the target 5-Methylisoxazole-3-carbothioamide, or none at all.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture shows a predominance of starting materials or the formation of multiple, unidentified side products.

Analysis & Solution: Low yield is a frequent challenge in multi-step syntheses and can originate from issues with starting materials, reaction conditions, or the stability of intermediates.[1] A systematic approach is crucial for diagnosis.

Troubleshooting Workflow for Low Yield

start Low Yield Observed sub1 Verify Starting Material Quality (Purity via NMR, LC-MS) start->sub1 sub2 Assess Precursor Amide Synthesis (5-Methylisoxazole-3-carboxamide) sub1->sub2 Materials OK sub3 Optimize Thionation Step sub2->sub3 Amide Synthesis Successful sub4 Review Workup & Purification sub3->sub4 Thionation Optimized end Yield Improved sub4->end Losses Minimized crude Crude Product is_solid Is the product solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Impure after Recrystallization recrystallize->column Fails or Remains Impure pure_solid Pure Crystalline Solid recrystallize->pure_solid Successful column->pure_solid Successful A Dimethyl Oxalate + Acetone B Methyl Acetylacetonate (Intermediate) A->B Claisen Condensation (e.g., NaOMe) C 5-Methylisoxazole-3-methyl formate B->C Cyclization (Hydroxylamine Salt) D 5-Methylisoxazole-3-carboxamide C->D Ammonification (Liquid NH3) E 5-Methylisoxazole-3-carbothioamide D->E Thionation (Lawesson's Reagent)

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Thioamide Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for thioamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thioamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying thioamide compounds. Thioamides are invaluable in medicinal chemistry and materials science, but their unique chemical properties often make their purification a non-trivial task. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining not just the how, but the why behind each recommendation.

Section 1: Understanding Thioamide Instability - The Root of Purification Challenges

A successful purification strategy begins with understanding the inherent chemical nature of your target molecule. Many purification issues with thioamides stem from their stability, which differs significantly from their amide analogues.

Q1: Why are my thioamides so much more sensitive and difficult to purify than the corresponding amides?

A: The core of the issue lies in the electronic and structural differences between the carbon-sulfur (C=S) double bond in a thioamide and the carbon-oxygen (C=O) double bond in an amide. The C=S bond is weaker and longer than the C=O bond (approx. 130 kcal/mol vs. 170 kcal/mol).[1][2] This has several consequences:

  • Increased Reactivity: The sulfur atom is larger, more polarizable, and more nucleophilic than the oxygen atom. This makes the thioamide group susceptible to attack by both electrophiles and nucleophiles.[1][2]

  • Thermal Instability: The weaker C=S bond means thioamides are generally less thermally stable than amides.[1]

  • Acidity of α-Protons: The proton on the carbon adjacent to the thioamide group (the α-proton) is significantly more acidic than in an amide. This increases the risk of epimerization (loss of stereochemistry) during purification steps that involve basic conditions.[3]

Q2: My thioamide seems to be degrading during workup or purification. What are the likely degradation pathways?

A: Thioamide degradation is a common problem, often proceeding through one of several pathways, especially under thermal, oxidative, or strongly acidic/basic conditions.

  • Oxidation: The electron-rich sulfur atom is highly susceptible to oxidation. This can form unstable intermediates like thioamide S-oxides and S,S-dioxides, which can readily hydrolyze or eliminate to yield the corresponding, and often undesired, amide or nitrile.[4][5][6] This is a primary concern when reactions are exposed to air for extended periods.

  • Hydrolysis: Thioamides can be hydrolyzed back to their corresponding amides, particularly under aqueous acidic or alkaline conditions.[2][7]

  • Acid-Catalyzed Degradation: Strong acids, such as trifluoroacetic acid (TFA) commonly used in peptide synthesis cleavage, can be particularly harsh.[1] The nucleophilic sulfur can facilitate an Edman-like degradation, leading to cleavage of the peptide chain adjacent to the thioamide residue.[1][3][8]

Below is a diagram illustrating the primary oxidative degradation pathway.

Thioamide Thioamide (R-CS-NHR') SOxide Thioamide S-Oxide (Intermediate) Thioamide->SOxide [O] SDioxide Thioamide S,S-Dioxide (Unstable Intermediate) SOxide->SDioxide [O] Amide Amide (R-CO-NHR') SDioxide->Amide Hydrolysis Nitrile Nitrile (R-CN) SDioxide->Nitrile Elimination

Caption: Oxidative degradation pathway of thioamides.

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography is the workhorse of purification in organic synthesis, but standard conditions can be detrimental to sensitive thioamides.

Q3: My thioamide is streaking badly on a silica gel column, or it's sticking to the baseline and won't elute. What is happening?

A: This is the most common issue encountered. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate the basic nitrogen or the sulfur atom of the thioamide, causing it to bind very strongly to the stationary phase. This strong interaction leads to poor peak shape (streaking) and, in severe cases, irreversible adsorption.[9]

Solution:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as a polar component of the mobile phase (e.g., a gradient of 0-10% of 2% NH₃/MeOH in DCM).[9] The base will deprotonate the acidic silanol groups, preventing your compound from binding too tightly.

  • Use a Different Stationary Phase: If basic modifiers don't solve the problem or are incompatible with your molecule, consider switching to a less acidic stationary phase like neutral or basic alumina.[9] A TLC test on an alumina plate will quickly tell you if this is a viable option.

Q4: I see a new spot on my TLC after running a column, and my yield is low. I suspect the compound is decomposing on the silica.

A: You are likely correct. The acidity of silica gel can catalyze the degradation of sensitive thioamides. The extended contact time during a slow column run provides ample opportunity for this to occur.

Solution:

  • Deactivate the Silica: Before loading your compound, flush the packed column with your starting eluent containing 1% triethylamine. This "deactivates" the most aggressive acidic sites.

  • Increase the Flow Rate: Run the column faster than you normally would. While this may slightly reduce separation efficiency, it minimizes the contact time between your compound and the silica gel, thus limiting degradation.

  • Use an Alternative Stationary Phase: As mentioned above, neutral alumina can be a good alternative. For very sensitive compounds, consider reversed-phase (C18) chromatography, where the stationary phase is non-polar and the mobile phase is typically a polar mixture (e.g., acetonitrile/water or methanol/water).[10]

Q5: How do I choose the best solvent system (eluent) for my thioamide purification?

A: The process is the same as for any other compound and relies on careful analysis by Thin-Layer Chromatography (TLC).[11] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your desired compound. This Rƒ value typically ensures good separation from impurities without requiring excessively long elution times.

Common Starting Solvents for Thioamides (By Increasing Polarity) Typical Modifiers Notes
Hexanes / Ethyl Acetate0.5-1% TriethylamineA standard choice for many organic compounds.
Dichloromethane (DCM) / Methanol (MeOH)0.5-1% Triethylamine or 7N NH₃ in MeOHExcellent for more polar thioamides.[9]
Dichloromethane (DCM) / Acetonitrile (ACN)0.5-1% TriethylamineAcetonitrile can be a good alternative to methanol and is less nucleophilic.[4]
Experimental Protocol: TLC Analysis for Thioamide Purification

This protocol ensures you can reliably develop a solvent system for column chromatography.

  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom. Mark spots for your crude reaction mixture (co-spot), starting material (SM), and product (if you have a pure sample).[11]

  • Spotting: Dissolve a tiny amount of your crude material in a volatile solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, carefully and concisely spot the solution onto the origin line. Make the spots as small as possible to ensure good separation.[11]

  • Developing the Plate: Prepare a small amount of your chosen eluent (e.g., 8:2 Hexanes:Ethyl Acetate with 1% Et₃N) in a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber.[12]

  • Elution: Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[12]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[12] Circle the visible spots with a pencil.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).[13] Adjust your solvent system until the Rƒ of your desired thioamide is between 0.25 and 0.35.

Start Problem: Thioamide Purification by Column Chromatography Issue Streaking, No Elution, or Decomposition? Start->Issue Acid Cause: Acidity of Silica Gel Issue->Acid Solution1 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) Acid->Solution1 Primary Solution Solution2 Switch to Neutral Stationary Phase (e.g., Alumina) Acid->Solution2 Alternative Solution3 Run Column Faster Acid->Solution3 To Minimize Contact Time

Caption: Troubleshooting workflow for column chromatography.

Section 3: Troubleshooting Crystallization

Crystallization is an excellent method for obtaining highly pure thioamides, but their structural properties can sometimes make it challenging.

Q6: My thioamide is "oiling out" of solution instead of forming crystals. What can I do?

A: "Oiling out" occurs when the compound's solubility in the solvent drops so rapidly upon cooling that it separates as a liquid phase (an oil) rather than forming an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.

Solution:

  • Add More Solvent: Gently heat the solution to redissolve the oil, then add a small amount more of the hot solvent to make the solution slightly more dilute.[14]

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath from a high temperature.[14]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution to initiate crystallization.

Q7: I managed to get crystals, but my yield is very low. How can I improve recovery?

A: Low recovery usually means that too much of your compound remained dissolved in the "mother liquor" (the solvent from which the crystals formed).

Solution:

  • Use a Minimal Amount of Solvent: The key to good recrystallization is to dissolve your crude compound in the absolute minimum amount of hot solvent required to achieve full dissolution.[14] Adding too much solvent will keep more of your product dissolved even after cooling.

  • Choose the Right Solvent System: An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[14] You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Ethanol is often a good starting point for recrystallizing thioamides.[15]

  • Cool Thoroughly: Once the flask has cooled slowly to room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid from the solution.[14]

  • Collect a Second Crop: Do not discard the mother liquor. You can often recover more product by concentrating the mother liquor by about half on a rotary evaporator and repeating the cooling process to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 4: General FAQs and Best Practices

Q8: What are the best general practices for handling and storing thioamides to ensure their stability?

A: Given their sensitivity, proper handling is key.

  • Storage: Store pure thioamides in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a freezer (-20 °C) and protected from light.

  • Handling: For reactions and purifications, try to minimize exposure to air and moisture. If the compound is particularly sensitive, work under an inert atmosphere.

  • Solvent Choice: Use non-nucleophilic solvents when possible. Dichloromethane, ethyl acetate, and benzene are generally stable options.[4][7] Be cautious with nucleophilic solvents like methanol, which could potentially react with the electrophilic thioamide group, especially at elevated temperatures.[4][7] Acetonitrile is often a better choice for a polar aprotic solvent.[4][7]

Q9: I synthesized my thioamide using Lawesson's reagent. How do I effectively remove the phosphorus-containing byproducts during purification?

A: Byproducts from Lawesson's reagent can complicate purification as they are often greasy and can co-elute with your product. A specific workup procedure can greatly simplify their removal. It has been shown that treating the reaction mixture with ethanol at reflux after the reaction is complete can decompose the stoichiometric six-membered-ring byproduct into a highly polar species (diethyl thiophosphonate).[16][17] This new, more polar byproduct is much easier to separate from the desired thioamide by either column chromatography or extraction.[16][17]

References

  • thermal stability and degradation pathways of thioamides. - Benchchem.
  • Degradation pathways of 6-Methylpicolinic acid-thioamide under experimental conditions - Benchchem.
  • Thioacetamide Degradation Pathway - Eawag-BBD.
  • Metabolism of Thioamides by Ralstonia pickettii TA - ASM Journals.
  • (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - ResearchGate.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules.
  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride - Taylor & Francis Online. Available from: [Link]

  • A novel method for heterocyclic amide–thioamide transformations - PMC - NIH.
  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin | Request PDF - ResearchGate. Available from: [Link]

  • A convenient one-pot preparation of N-substituted thioamides. Indian Journal of Chemistry.
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed. Available from: [Link]

  • Mild Method for the Conversion of Amides to Thioamides - ResearchGate. Available from: [Link]

  • Stability of thioamides? - ResearchGate. Available from: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. Available from: [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection | Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis of thioamides from aliphatic primary and secondary amines. - ResearchGate. Available from: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. Available from: [Link]

  • Thin Layer Chromatography | Principle and Methods - YouTube. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available from: [Link]

  • Solvents and Caveats for LC-MS - Waters Corporation. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - NIH. Available from: [Link]

  • Purification of THP protected compound : r/Chempros - Reddit. Available from: [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - ResearchGate. Available from: [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. Available from: [Link]

  • Incorporating Thioamides into Proteins by Native Chemical Ligation - PubMed Central - NIH. Available from: [Link]

  • Thioamide synthesis by thioacylation - Organic Chemistry Portal. Available from: [Link]

  • How to Analyse Thin Layer Chromatography (TLC) Experiments Using Phoretix 1D Image Analysis Software - YouTube. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Methylisoxazole-3-carbothioamide

Welcome to the technical support guide for the scale-up synthesis of 5-Methylisoxazole-3-carbothioamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 5-Methylisoxazole-3-carbothioamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 5-Methylisoxazole-3-carbothioamide.

Q1: What is the most common synthetic route for 5-Methylisoxazole-3-carbothioamide on a larger scale?

The most prevalent and scalable two-step route involves:

  • Synthesis of the Amide Precursor: First, 5-methylisoxazole-3-carboxamide is synthesized. A cost-effective and scalable method is a one-pot reaction using accessible starting materials like dimethyl oxalate and acetone, which undergo a Claisen condensation, followed by cyclization with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) and subsequent amidation.[1] This approach is advantageous for scale-up as it can eliminate the need for isolating intermediates, thereby shortening production cycles.[1]

  • Thionation: The resulting 5-methylisoxazole-3-carboxamide is then converted to the target thioamide. This is typically achieved through thionation, a reaction that replaces the carbonyl oxygen with a sulfur atom.[2] Lawesson's Reagent is often the preferred thionating agent for this step over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) because it generally offers milder reaction conditions and can lead to higher yields.[2][3]

Q2: Why is Lawesson's Reagent (LR) preferred for the thionation step?

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is favored for several reasons:[2][4]

  • Milder Conditions: It typically requires lower reaction temperatures and shorter reaction times compared to phosphorus pentasulfide.[2]

  • Higher Yields: For many substrates, including a range of amides, LR provides cleaner reactions and higher yields of the desired thioamide.[2][3]

  • Broad Substrate Scope: It is effective for a wide variety of carbonyl compounds, including primary, secondary, and tertiary amides.[2][5]

The reaction proceeds through a reactive dithiophosphine ylide intermediate that attacks the carbonyl group, leading to the formation of a four-membered thiaoxaphosphetane intermediate.[3][6] The driving force of the reaction is the formation of a very stable P=O bond, which facilitates the sulfur-for-oxygen exchange.[3][5]

Q3: What are the primary safety concerns when working with Lawesson's Reagent at scale?

Handling Lawesson's Reagent requires strict safety protocols, especially during scale-up operations:

  • Moisture Sensitivity: LR reacts with moisture, including atmospheric humidity, to release hydrogen sulfide (H₂S), which is a toxic and foul-smelling gas.[6] All handling must be done under anhydrous conditions, and storage should be in tightly sealed containers in a dry, well-ventilated area.[7][8]

  • Toxicity: Lawesson's Reagent itself is harmful if inhaled, ingested, or in contact with skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[7][9]

  • Byproducts: The reaction generates phosphorus-containing byproducts and can release toxic gases upon decomposition at high temperatures, such as phosphine and sulfur oxides.[7] Operations should be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing.[8]

Troubleshooting Guide: The Thionation Step

This section provides solutions to common problems encountered during the thionation of 5-methylisoxazole-3-carboxamide using Lawesson's Reagent.

Problem 1: Low or No Conversion of the Starting Amide

Symptoms: TLC or HPLC analysis shows a significant amount of unreacted 5-methylisoxazole-3-carboxamide after the expected reaction time.

Potential Cause Troubleshooting Action & Explanation
Insufficient Reagent The stoichiometry of Lawesson's Reagent is critical. While often used in slight excess, a 0.5 equivalent of LR per equivalent of amide is theoretically needed (as LR delivers two sulfur atoms). For scale-up, ensure accurate weighing and addition. Consider performing a small-scale trial to confirm the optimal ratio for your specific conditions.
Low Reaction Temperature While LR allows for milder conditions than P₄S₁₀, the reaction still requires sufficient thermal energy.[2] If the reaction is sluggish at a lower temperature (e.g., room temperature in THF), gradually increase the temperature and monitor the reaction progress. Refluxing in a solvent like THF or toluene is common.[2]
Poor Reagent Quality Lawesson's Reagent can degrade upon improper storage, primarily due to moisture.[8] This reduces its activity. Use a fresh, high-purity batch of LR. A visual indicator of degradation can be a more pronounced clumping or a very strong H₂S smell even before use.
Solubility Issues Both the starting amide and Lawesson's Reagent must be adequately dissolved for the reaction to proceed efficiently. If solubility is an issue in your chosen solvent, consider switching to a higher-boiling solvent like toluene or xylene, which can also facilitate a higher reaction temperature.[4]
Problem 2: Formation of Multiple Impurities and Side Products

Symptoms: Chromatographic analysis reveals multiple unexpected spots/peaks, complicating purification and reducing the yield of the desired thioamide.

Potential Cause Troubleshooting Action & Explanation
Reaction Temperature Too High Excessive heat can cause decomposition of both the reagent and the product, leading to complex impurity profiles.[10] Maintain the lowest effective temperature for a complete reaction. A temperature screen (e.g., 60°C, 80°C, 100°C) on a small scale can identify the optimal balance between reaction rate and impurity formation.
Prolonged Reaction Time Heating the reaction mixture for an extended period after the starting material is consumed can lead to the degradation of the thioamide product. Monitor the reaction closely by TLC or HPLC and quench it promptly upon completion.
Presence of Water Water in the reaction mixture will decompose Lawesson's Reagent, leading to the formation of H₂S and phosphoric acid byproducts, which can catalyze side reactions.[6][9] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the synthesis.

Overall Synthetic Workflow

G cluster_0 Step 1: Amide Synthesis cluster_1 Step 2: Thionation cluster_2 Step 3: Purification A Dimethyl Oxalate + Acetone B Claisen Condensation (Base, e.g., NaOMe) A->B C Intermediate (Dioxovalerate) B->C D Cyclization with Hydroxylamine Salt C->D E 5-Methylisoxazole-3-carboxamide D->E F 5-Methylisoxazole-3-carboxamide G Lawesson's Reagent (Anhydrous Solvent, Heat) F->G H Crude 5-Methylisoxazole-3-carbothioamide G->H I Crude Product J Work-up & Column Chromatography I->J K Pure 5-Methylisoxazole-3-carbothioamide J->K

Caption: High-level workflow for the synthesis of 5-Methylisoxazole-3-carbothioamide.

Thionation Mechanism with Lawesson's Reagent

G LR Lawesson's Reagent Ylide Reactive Dithiophosphine Ylide (R-PS₂) LR->Ylide Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Amide Amide (R'-C=O) Amide->Intermediate Thioamide Thioamide (R'-C=S) Intermediate->Thioamide Ring Cleavage Byproduct Stable P=O Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Troubleshooting Guide: Purification

Purifying thioamides, especially from reactions using Lawesson's Reagent, presents unique challenges.

Problem 3: Difficulty Removing Phosphorus Byproducts

Symptoms: The purified product is contaminated with a greasy or oily substance, and NMR analysis shows phosphorus-related impurities. The byproducts often co-elute with the product during column chromatography.

Cause: The main byproduct from Lawesson's Reagent is an anisyloxy(thioxo)phosphine oxide derivative. Its polarity can be similar to that of the desired thioamide, making chromatographic separation difficult, especially at scale.

Solutions:

  • Modified Work-up Protocol:

    • Step 1: Quench and Filter: After the reaction is complete, cool the mixture and dilute with a non-polar solvent (e.g., dichloromethane). Some byproducts may precipitate and can be removed by filtration.

    • Step 2: Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine. The bicarbonate wash helps to neutralize any acidic impurities.

    • Step 3: Oxidative Treatment (Advanced): A more aggressive method involves a mild oxidative wash. A dilute solution of aqueous sodium hypochlorite (bleach) can be used to oxidize the phosphorus byproducts into more polar, water-soluble phosphate species.[6] Caution: This must be done carefully, as the thioamide product itself could be sensitive to oxidation. Perform a small-scale test first.

  • Chromatography Optimization:

    • Solvent System: Avoid highly polar solvents like methanol in your eluent if possible, as they can increase the solubility of the byproducts. A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane is often effective.

    • Silica Gel Treatment: Some researchers report that adding a small amount of triethylamine (~1%) to the solvent system can help to reduce the streaking of both the product and impurities on the silica gel column.

Problem 4: Product Degradation During Purification

Symptoms: The yield drops significantly after column chromatography, and new, more polar impurities appear on the TLC plate of the collected fractions.

Cause: Thioamides can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis back to the amide or other decomposition pathways, especially during long exposure on a column.

Solutions:

  • Neutralize Silica Gel: Prepare a silica gel slurry in your starting eluent and add 1-2% triethylamine (by volume). Swirl well before packing the column. This deactivates the acidic sites on the silica surface.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Use positive pressure ("flash chromatography") to speed up the elution.

  • Alternative Stationary Phases: If the product is highly sensitive, consider using a less acidic stationary phase, such as neutral alumina, for chromatography.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization is often a superior purification method for scale-up. It avoids prolonged contact with silica gel and is generally more economical and scalable. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find optimal conditions.

Scale-Up Considerations

Transitioning from the bench to a pilot plant or manufacturing scale introduces new challenges.

Challenge Scale-Up Strategy & Rationale
Exothermic Reaction Control The thionation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Strategy: Implement controlled, portion-wise addition of Lawesson's Reagent to the heated amide solution. Use a jacketed reactor with precise temperature control and monitoring.
Solid Handling & Dust Exposure Handling large quantities of Lawesson's Reagent, a fine powder, increases the risk of dust inhalation and exposure.[7] Strategy: Use a contained charging system or a glovebox for reactor loading. Ensure the area has adequate engineering controls, such as dedicated exhaust ventilation.[8] All personnel must wear appropriate respiratory protection.[7]
Mixing and Homogeneity Achieving a homogeneous slurry of Lawesson's Reagent in a large reactor is crucial for a consistent reaction. Strategy: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) designed for solid-liquid mixtures. Determine the optimal stirring speed during process development to ensure the solid remains suspended without causing excessive mechanical shear.
Waste Stream Management The process generates significant phosphorus and sulfur-containing waste, which requires proper disposal. The foul odor of byproducts and residual H₂S is also a concern. Strategy: Plan for waste treatment in advance. Aqueous waste streams may need pH adjustment and treatment to precipitate heavy metals (if any). Gaseous effluents should be passed through a scrubber system (e.g., a caustic scrubber) to neutralize H₂S and other volatile compounds.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%.
  • Wikipedia. (2023). Lawesson's reagent. Retrieved from [Link]

  • Grokipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Organic Chemistry. (2022, November 23). Lawesson's Reagent Thiocarbonyl Synthesis Mechanism. YouTube. Retrieved from [Link]

  • Sdfine. (n.d.). LAWESSON'S REAGENT. Retrieved from [Link]

  • Loba Chemie. (2019, October 1). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Al-Adhami, M. Z., et al. (2022).
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • ResearchGate. (2025). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • ResearchGate. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (2020). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022, June 24). Retrieved from [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC - NIH. (n.d.). Retrieved from [Link]

  • Vörös, A., et al. (2020). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 18(40), 8149-8160.
  • PrepChem.com. (n.d.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31). Retrieved from [Link]

  • ResearchGate. (2014). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Work-up procedure for the reaction with LR. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]

  • Incorporating Thioamides into Proteins by Native Chemical Ligation - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020, February 15). Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Methylisoxazole-3-carbothioamide

Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylisoxazole-3-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific accuracy and provide practical, field-proven insights to overcome common challenges encountered during the synthesis of this important heterocyclic compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Methylisoxazole-3-carbothioamide, which is typically prepared by the thionation of the corresponding amide, 5-Methylisoxazole-3-carboxamide. The most common method for this transformation is the use of Lawesson's reagent.

Question 1: Why is my yield of 5-Methylisoxazole-3-carbothioamide unexpectedly low?

Answer:

Low yields in the thionation of 5-Methylisoxazole-3-carboxamide can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure.

  • Reagent Quality: Lawesson's reagent (LR) is susceptible to hydrolysis.[1] Ensure that the LR used is fresh and has been stored under anhydrous conditions. The precursor, 5-Methylisoxazole-3-carboxamide, should be of high purity and thoroughly dried before use, as moisture can decompose the LR.

  • Reaction Conditions:

    • Temperature: Thionation reactions with LR generally require elevated temperatures to proceed at a reasonable rate.[2] The reaction is often conducted in high-boiling point solvents like toluene or xylene. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

    • Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting amide.

    • Stoichiometry: While a stoichiometric amount of LR can be effective, using a slight excess (e.g., 0.5 to 1.0 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

  • Work-up and Purification:

    • Phosphorus Byproducts: The main byproduct of the reaction is a phosphorus-containing species, which can sometimes co-precipitate with the product.[3] An effective work-up procedure is crucial to remove these byproducts. This often involves quenching the reaction mixture, followed by extraction and chromatographic purification.

    • Product Solubility: 5-Methylisoxazole-3-carbothioamide has moderate polarity. Ensure the chosen extraction solvent system is appropriate to efficiently extract the product from the aqueous layer.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I remove them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of the starting material, the desired product, and potentially side-products.

  • Unreacted Starting Material: The spot corresponding to 5-Methylisoxazole-3-carboxamide will typically have a different Rf value than the thioamide product. If a significant amount of starting material remains, consider extending the reaction time or increasing the temperature.

  • Lawesson's Reagent and its Byproducts: Lawesson's reagent itself and its phosphorus-containing byproducts can be UV active and may appear on the TLC plate.[3] These byproducts are generally more polar and can often be removed by column chromatography.

  • Side-Products from Ring Opening or Decomposition: Although less common under controlled conditions, the isoxazole ring can be susceptible to cleavage under harsh basic or acidic conditions, or at very high temperatures. If you suspect decomposition, it is advisable to re-evaluate the reaction conditions.

Purification Strategy:

Flash column chromatography is the most effective method for purifying 5-Methylisoxazole-3-carbothioamide from the reaction mixture. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective in separating the product from impurities.[4]

Question 3: My final product has a persistent foul odor. How can I eliminate it?

Answer:

The foul odor is likely due to residual sulfur-containing impurities, possibly from the degradation of Lawesson's reagent or the formation of volatile thiols.

  • Thorough Purification: Ensure the product is purified meticulously, for instance by recrystallization after column chromatography.

  • Aqueous Washes: Washing the organic extract with a dilute solution of sodium hypochlorite (bleach) can help to oxidize and remove some of the foul-smelling impurities.[1] However, care must be taken as this is an oxidative treatment and could potentially affect the desired product. A subsequent wash with sodium bisulfite solution can remove any excess hypochlorite.

  • Co-evaporation: Co-evaporating the purified product with a high-boiling point, non-reactive solvent like toluene under reduced pressure can sometimes help to azeotropically remove volatile odorous impurities.

II. Frequently Asked Questions (FAQs)

Question 4: What is the most common synthetic route to 5-Methylisoxazole-3-carbothioamide?

Answer:

The most prevalent and direct method for the synthesis of 5-Methylisoxazole-3-carbothioamide is the thionation of its corresponding amide, 5-Methylisoxazole-3-carboxamide. This transformation is most commonly achieved using Lawesson's reagent.[5][6] The precursor amide can be synthesized from 5-methylisoxazole-3-carboxylic acid.[7][8]

The general synthetic sequence is as follows:

  • Synthesis of 5-Methylisoxazole-3-carboxamide: This can be prepared from 5-methylisoxazole-3-carboxylic acid via activation of the carboxylic acid (e.g., conversion to the acid chloride) followed by reaction with ammonia or an ammonia equivalent.[7][9]

  • Thionation: The 5-Methylisoxazole-3-carboxamide is then reacted with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene or dioxane to yield the desired 5-Methylisoxazole-3-carbothioamide.[10][11]

Question 5: Can you explain the mechanism of the thionation reaction using Lawesson's Reagent?

Answer:

The thionation of a carbonyl compound, such as an amide, with Lawesson's reagent (LR) is believed to proceed through a mechanism analogous to the Wittig reaction.[2]

  • Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[6]

  • Cycloaddition: This reactive monomer undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered oxathia-phosphetane intermediate.

  • Cycloreversion: This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound (the thioamide) and a phosphorus-containing byproduct.[2]

Question 6: What are the key safety precautions to consider during this synthesis?

Answer:

  • Lawesson's Reagent: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] It is also moisture-sensitive and can release hydrogen sulfide upon contact with water.

  • Solvents: The use of high-boiling flammable solvents like toluene and xylene requires appropriate precautions to prevent fires. Ensure the reaction is conducted in a system equipped with a condenser and away from ignition sources.

  • Thionyl Chloride: If preparing the precursor amide from the carboxylic acid using thionyl chloride, be aware that thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). This step must be performed in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • General Precautions: As with all chemical syntheses, it is essential to wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

III. Experimental Protocols and Data

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxamide

This protocol is a general guideline and may require optimization.

  • To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add a few drops of dimethylformamide (DMF) as a catalyst.

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, while stirring vigorously.

  • Stir the reaction for 1-2 hours at room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 5-Methylisoxazole-3-carboxamide.

Protocol 2: Thionation to 5-Methylisoxazole-3-carbothioamide
  • To a solution of 5-Methylisoxazole-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5-1.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield 5-Methylisoxazole-3-carbothioamide.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Methylisoxazole-3-carboxamideC5H6N2O2126.11-
5-Methylisoxazole-3-carbothioamideC5H6N2OS142.18169

Data obtained from PubChem and ChemBK.[12][13]

IV. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation 5-Methylisoxazole-3-carboxylic_acid 5-Methylisoxazole- 3-carboxylic acid 5-Methylisoxazole-3-carboxamide 5-Methylisoxazole- 3-carboxamide 5-Methylisoxazole-3-carboxylic_acid->5-Methylisoxazole-3-carboxamide 1. SOCl2, DMF 2. NH4OH 5-Methylisoxazole-3-carbothioamide 5-Methylisoxazole- 3-carbothioamide 5-Methylisoxazole-3-carboxamide->5-Methylisoxazole-3-carbothioamide Lawesson's Reagent Toluene, Reflux

Caption: Synthetic route to 5-Methylisoxazole-3-carbothioamide.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Thioamide Check_Reagents Check Reagent Quality (LR, Amide) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Evaluate Work-up and Purification Start->Check_Workup Reagent_Issue Use fresh, dry reagents Check_Reagents->Reagent_Issue Conditions_Issue Optimize temp/time, adjust stoichiometry Check_Conditions->Conditions_Issue Workup_Issue Improve extraction/chromatography Check_Workup->Workup_Issue

Caption: Troubleshooting guide for low product yield.

V. References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). The Journal of Organic Chemistry, 81(16), 7047–7056. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • Mechanism of thionation using Lawesson's reagent. ResearchGate. [Link]

  • Process for synthesizing 5-methyl-isoxazole-carboxamide. (1998). Google Patents.

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). Anti-Infective Agents, 13(1), 58-67. [Link]

  • What's the by-product of Lawesson's reagent? ResearchGate. [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances, 12(29), 18889-18906. [Link]

  • Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. PrepChem.com. [Link]

  • Lawesson's reagent. Wikipedia. [Link]

  • 5-Methyl-3-isoxazolecarbothioamide. ChemBK. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2018). Google Patents.

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5643. [Link]

  • Process for the purification of 3-amino-5-methylisoxazole. (1970). Google Patents.

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

  • Process for preparing 3-hydroxy-5-methylisoxazole. (1986). Google Patents.

  • 5-Methyl-3-isoxazolecarboxamide. PubChem. [Link]

  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (1988). Google Patents.

Sources

Troubleshooting

analytical challenges in characterizing 5-Methylisoxazole-3-carbothioamide

Technical Support Center: 5-Methylisoxazole-3-carbothioamide Welcome to the dedicated support center for the analytical characterization of 5-Methylisoxazole-3-carbothioamide. This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylisoxazole-3-carbothioamide

Welcome to the dedicated support center for the analytical characterization of 5-Methylisoxazole-3-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this molecule. As a thioamide derivative of the well-known isoxazole scaffold, this compound exhibits specific chemical behaviors that require careful consideration during analysis. This document provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the integrity and accuracy of your experimental results.

Physicochemical Properties Summary

A clear understanding of the fundamental properties of 5-Methylisoxazole-3-carbothioamide is the first step toward successful characterization.

PropertyValueSource
Molecular Formula C₅H₆N₂OS[1]
Molar Mass 142.18 g/mol [1]
Melting Point 169 °C[1]
Boiling Point 305 °C[1]
Density 1.312 g/cm³[1]
Appearance White to Almost white powder/crystal

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and analysis of 5-Methylisoxazole-3-carbothioamide.

Q1: What are the primary stability concerns for 5-Methylisoxazole-3-carbothioamide?

A1: The primary stability concern arises from the thioamide functional group. Thioamides are generally more susceptible to oxidation and hydrolysis than their carboxamide counterparts. The sulfur atom is nucleophilic and can be prone to oxidation, potentially forming sulfoxides or other related species.[2] Additionally, under strong acidic or basic conditions, the thioamide can hydrolyze back to the corresponding carboxylic acid or be converted to other derivatives. For this reason, it is recommended to store the compound in a cool, dark, and dry place and to use freshly prepared solutions for analysis.

Q2: How do the spectroscopic properties of this thioamide differ from its oxygen analog, 5-methylisoxazole-3-carboxamide?

A2: The substitution of sulfur for oxygen induces significant spectroscopic shifts. In ¹³C NMR , the thio-carbonyl carbon (C=S) resonance is shifted significantly downfield, typically appearing around 200–210 ppm, compared to the 160–170 ppm range for a typical amide carbonyl (C=O).[3] In UV-Vis spectroscopy , the C=S bond introduces a UV absorption maximum at a longer wavelength, often around 265 nm, whereas the C=O bond absorbs at a much shorter wavelength (~220 nm).[3] This distinct UV absorbance is highly advantageous for chromatographic detection.

Q3: What is a suitable starting point for developing an HPLC method for this compound?

A3: A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach. Given the compound's structure, a C18 column is an excellent starting point. A mobile phase consisting of acetonitrile (MeCN) and water is appropriate.[4][5][6] Due to the potential for the thioamide group to interact with the silica backbone of the column, using a mobile phase with a mild acidic modifier like 0.1% formic acid is recommended. This helps to suppress the ionization of any free silanol groups on the column and ensures sharp, symmetrical peak shapes. A gradient elution from low to high organic content is advisable for initial screening to identify impurities.

Q4: For mass spectrometry (MS), what should I expect for the molecular ion peak?

A4: Using electrospray ionization (ESI) in positive mode, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 143.19. Given the presence of sulfur, it is also crucial to check for the A+2 isotopic peak. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of about 4.2%. Therefore, you should expect to see a smaller peak at m/z 145.19, which is approximately 4-5% of the intensity of the main [M+H]⁺ peak. This isotopic pattern is a key diagnostic feature for sulfur-containing compounds.

Analytical Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of 5-Methylisoxazole-3-carbothioamide.

Q5: My HPLC chromatogram shows a new, small peak appearing over time when my sample is in the autosampler. What could be the cause?

A5: This is a classic sign of sample instability. The thioamide functionality is likely undergoing degradation in your sample solvent.

  • Causality: The nucleophilicity of the sulfur atom makes it susceptible to oxidation, especially if the solvent is not degassed or if trace metals are present.[2] Additionally, if the sample solvent has a high water content or is not pH-controlled, hydrolysis can occur.

  • Solution:

    • Use Fresh Solutions: Prepare your sample immediately before placing it in the autosampler queue.

    • Control Temperature: Use a cooled autosampler (set to 4-8 °C) to slow down the degradation kinetics.

    • Solvent Choice: Prepare your sample in a high percentage of organic solvent (e.g., 80:20 Acetonitrile:Water) if solubility permits, as this reduces water-related degradation. Ensure your solvents are of high purity and are properly degassed.

    • Forced Degradation Study: To confirm, you can perform a forced degradation study by exposing a sample to mild oxidative (e.g., AIBN, low H₂O₂) or hydrolytic (mild acid/base) conditions to see if the peak increases.[2]

Q6: I am observing significant peak tailing in my HPLC analysis, even with a new C18 column. How can I fix this?

A6: Peak tailing for a molecule like this is often due to secondary interactions between the analyte and the stationary phase.

  • Causality: The isoxazole ring contains nitrogen atoms, and the thioamide group itself can be protonated. These basic sites can form strong ionic interactions with residual, acidic silanol groups on the surface of the silica-based C18 column. This leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Solution:

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "caps" most of the residual silanols, minimizing these secondary interactions.

    • Optimize Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase.[4][5][6] This protonates the silanol groups, rendering them neutral and reducing their ability to interact with the basic sites on your molecule.

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a phenyl-hexyl chemistry or an embedded polar group, may offer different selectivity and improved peak shape.

Q7: My Electrospray Ionization Mass Spec (ESI-MS) data shows an unexpected peak at [M+23]⁺. Is this an impurity?

A7: It is most likely not an impurity but a sodium adduct, [M+Na]⁺.

  • Causality: The oxygen and sulfur atoms in your molecule are effective Lewis bases and can readily chelate metal cations. Sodium is ubiquitous in laboratory environments (glassware, solvents, buffers) and frequently forms adducts during the ESI process.

  • Solution:

    • Confirm the Adduct: The mass difference between your molecular ion [M+H]⁺ and the unknown peak should be ~22.989 Da, the mass of a sodium ion minus a proton.

    • Minimize Sodium Sources: Use high-purity, MS-grade solvents and plasticware where possible to reduce sodium contamination.

    • Optimize MS Conditions: Sometimes, adjusting the cone voltage or other source parameters can favor the formation of the protonated molecule over adducts.

    • Utilize Formic Acid: The presence of a proton source like formic acid in the mobile phase helps promote the formation of the desired [M+H]⁺ species.[4][5]

Troubleshooting Workflow for HPLC Purity Analysis

The following diagram outlines a logical workflow for diagnosing common issues encountered during HPLC analysis.

HPLC_Troubleshooting start Problem Detected: Unexpected Peak or Poor Peak Shape q1 Is the issue an 'Unexpected Peak'? start->q1 Peak Issue q2 Is the issue 'Poor Peak Shape'? start->q2 Shape Issue sub_q1 Is the peak present in the blank? q1->sub_q1 sub_q3 Is the peak tailing or fronting? q2->sub_q3 sol_1 Source is system/solvent. Use fresh mobile phase. sub_q1->sol_1 Yes sub_q2 Does peak area increase over time? sub_q1->sub_q2 No sol_2 Degradation product. Use cooled autosampler. Prepare fresh samples. sub_q2->sol_2 Yes sol_3 Process impurity or starting material. Review synthesis data. sub_q2->sol_3 No sol_4 Tailing: Add acid modifier (0.1% FA). Check column health. Fronting: Reduce sample concentration. sub_q3->sol_4 Yes sub_q4 Is the peak split or broad? sub_q3->sub_q4 No sol_5 Split: Check for column void or blocked frit. Broad: Check for high dead volume or injection solvent mismatch. sub_q4->sol_5

Caption: A decision tree for troubleshooting common HPLC issues.

Detailed Experimental Protocol: RP-HPLC-UV Purity Method

This protocol provides a robust starting point for determining the purity of 5-Methylisoxazole-3-carbothioamide.

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of 5-Methylisoxazole-3-carbothioamide and its process-related impurities.

2. Materials and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent end-capped C18 column.

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (MS-grade).

  • Sample: 5-Methylisoxazole-3-carbothioamide reference standard and sample batches.

3. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Autosampler Temp. 10 °C
Injection Volume 5 µL
Detection Wavelength 265 nm (Primary), monitor 220-400 nm with DAD
Run Time 25 minutes

4. Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
15.090
20.090
20.110
25.010

5. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL (100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same procedure.

6. System Suitability Test (SST):

  • Procedure: Inject the standard solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • %RSD of Peak Area: ≤ 2.0% for the five replicate injections.

7. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent only) to ensure the baseline is clean.

  • Perform the System Suitability Test. If it passes, proceed.

  • Inject the sample solutions.

  • Integrate all peaks and report the purity of the main peak as a percentage of the total peak area.

8. Causality and Justification:

  • Formic Acid: Included to ensure the protonation of silanol groups, preventing peak tailing and improving reproducibility.[4][5]

  • Gradient Elution: Necessary to ensure that any potential impurities, which may be more or less polar than the main compound, are eluted from the column and detected.

  • DAD Detection: Monitoring at 265 nm is optimal for the thioamide chromophore.[3] Using a DAD allows for the examination of peak purity and helps in identifying co-eluting impurities by comparing UV spectra across the peak.

  • Cooled Autosampler: Critical for preventing the degradation of this potentially labile molecule during the analytical run.[2]

References

  • Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 43-52. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Methyl-3-isoxazolecarbothioamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide. Retrieved from [Link]

  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • SIELC Technologies. (2018). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 3-methylisoxazole-5-carboxylate. Retrieved from [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Chemical Biology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Gaware, R. S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Gaware, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Google Patents. (2020). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]

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Optimization

Technical Support Center: Safe Handling and Disposal of Thioamide Synthesis Reagents

< Welcome to the Technical Support Center for thioamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of common thionating reagents...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for thioamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of common thionating reagents. Thioamides are crucial building blocks in medicinal chemistry and materials science, but their synthesis often involves hazardous reagents that demand respect and careful handling.[1]

This center provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to blend established safety protocols with the practical wisdom gained from years in the field, ensuring every procedure is a self-validating system for safety and success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of key thioamide synthesis reagents.

Q1: What are the primary hazards associated with Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)?

A1: Both Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are the workhorses for converting carbonyls to thiocarbonyls.[2] However, their reactivity presents significant hazards. The primary danger stems from their violent reaction with water or moisture to produce highly toxic and flammable gases.[3][4][5][6][7]

  • Phosphorus Pentasulfide (P₄S₁₀): Reacts vigorously with water, including atmospheric moisture, to liberate hydrogen sulfide (H₂S) gas, which is toxic, flammable, and has the characteristic odor of rotten eggs.[3][7][8][9] The reaction can also produce phosphoric acid and sulfur dioxide.[7] P₄S₁₀ itself is a flammable solid and can be ignited by friction or static discharge.[5][10]

  • Lawesson's Reagent (LR): While generally considered milder than P₄S₁₀, LR also reacts with water to release flammable and toxic gases.[4] It is a moisture-sensitive solid that should be handled under an inert atmosphere.[4][11]

The insidious nature of these reagents lies in the delayed onset of symptoms from gas exposure and the potential for rapid olfactory fatigue, especially with H₂S, where the ability to smell the gas disappears at high concentrations, creating a false sense of security.[3][12][13]

Q2: I can't smell the "rotten egg" odor of H₂S anymore. Does that mean the area is safe?

A2: Absolutely not. This is a critically dangerous misconception. Hydrogen sulfide causes rapid olfactory fatigue, meaning your sense of smell is quickly paralyzed at concentrations above 100-150 ppm.[3][12][14] You may no longer detect the odor even as concentrations rise to life-threatening levels. Always trust your gas monitoring equipment, not your nose.[15] Concentrations above 1000 ppm can cause immediate collapse and loss of breathing after a single inhalation.[14]

Q3: What is the correct Personal Protective Equipment (PPE) for handling these reagents?

A3: A multi-layered approach to PPE is non-negotiable. The specific requirements are dictated by the scale of the reaction and the potential for exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles are the minimum requirement.[3][11][16][17] A full-face shield should be used when handling larger quantities or when there is a splash hazard.Protects against dust particles and splashes. A face shield offers broader protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber) must be worn.[18] Always inspect gloves for tears or pinholes before use and dispose of them after handling the reagent.[3][11]Prevents skin contact, which can cause severe irritation and burns.[19] Contaminated gloves must be removed without touching the outer surface.[11]
Body Protection A flame-resistant lab coat is mandatory. For larger scale operations, chemical-resistant aprons or full-body suits may be necessary.[16][18]Protects against spills and contamination of personal clothing.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[11][19] For exposures below 100 ppm of H₂S, an air-purifying respirator with specialized cartridges is required.[20] For concentrations at or above 100 ppm (considered Immediately Dangerous to Life and Health - IDLH), a full-face pressure-demand self-contained breathing apparatus (SCBA) is essential.[20]Prevents inhalation of toxic dust and hazardous gases like H₂S, which can be fatal.[3]
Q4: Can I store Lawesson's Reagent or P₄S₁₀ on an open bench?

A4: No. Both reagents are highly sensitive to moisture and must be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[11][16][19] They must be kept in tightly closed containers, preferably under an inert gas like argon or nitrogen, to prevent contact with atmospheric moisture.[3][4][11] Storage should be in a designated flammables cabinet, separated from incompatible materials like acids, alcohols, and oxidizers.[7][16]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving thioamide synthesis reagents.

Problem 1: A small amount of Lawesson's Reagent/P₄S₁₀ has spilled on the benchtop.

Cause: Accidental spills during weighing or transfer. Solution:

  • Evacuate & Ventilate: Ensure all non-essential personnel leave the area. Maximize ventilation by ensuring the fume hood sash is at the appropriate height.[19]

  • Wear Full PPE: Do not attempt cleanup without appropriate PPE, including respiratory protection if necessary.

  • DO NOT USE WATER: Applying water will cause a violent reaction and release large quantities of toxic H₂S gas.[5][19]

  • Cover & Neutralize: Gently cover the spill with a dry, inert absorbent material like dry sand, dry lime, or soda ash.[16][19] This helps to contain the powder and prevent it from becoming airborne.

  • Collect Spill: Using non-sparking tools, carefully sweep or scoop the mixture into a clearly labeled, dry, sealable container for hazardous waste disposal.[5][16][19] Avoid creating dust clouds.[17][19]

  • Decontaminate: Wipe the area with a cloth dampened with an appropriate organic solvent (e.g., toluene, ensuring no ignition sources are present), followed by a standard laboratory detergent wash. Dispose of all cleaning materials as hazardous waste.

Problem 2: My reaction is complete, but I have a large amount of unreacted thionating reagent. How do I safely quench it?

Cause: Stoichiometry miscalculation or incomplete reaction. Solution: Quenching must be done carefully, under inert atmosphere, and within a fume hood. The goal is to slowly and controllably react the excess reagent.

Workflow for Quenching Excess Thionating Reagent

G cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up prep1 Ensure reaction is under inert atmosphere and cooled in an ice bath prep2 Have a neutralizing agent ready (e.g., saturated NaHCO₃ solution) prep1->prep2 quench1 Slowly add a high-boiling point alcohol (e.g., isopropanol or ethylene glycol) dropwise with vigorous stirring prep2->quench1 quench2 Monitor for gas evolution (H₂S). Ensure fume hood is functioning optimally quench1->quench2 quench3 Allow mixture to stir until gas evolution ceases quench2->quench3 workup1 Slowly pour the quenched mixture into a basic solution (e.g., sat. NaHCO₃) to neutralize acidic byproducts quench3->workup1 workup2 Proceed with standard extractive work-up workup1->workup2

Caption: Controlled quenching of excess thionating reagent.

Causality: Using a high-boiling point alcohol allows for a more controlled reaction compared to water. Ethylene glycol, in particular, has been shown to be effective in decomposing the byproducts of Lawesson's reagent, simplifying purification and avoiding the generation of phosphorus-containing aqueous waste.[21][22][23] The final basic wash neutralizes any remaining acidic species.

Problem 3: How do I properly clean glassware that contained Lawesson's Reagent or P₄S₁₀?

Cause: Residual reagent adhering to glass surfaces poses a hazard for future use or cleaning. Solution:

  • Initial Rinse (In Fume Hood): Before removing from the fume hood, rinse the glassware with a water-miscible organic solvent that does not react with the reagent, such as acetone or THF, to remove the bulk of the organic residues.[24] Dispose of this rinse as hazardous organic waste.

  • Quench Residual Reagent: Carefully and slowly rinse the glassware with a high-boiling point alcohol (isopropanol) to quench any remaining traces of the thionating agent. This should still be done in the fume hood.

  • Acid/Base Cleaning:

    • For metal-containing contaminants, soaking in a 6 M HCl solution can be effective.[25][26]

    • For stubborn organic residues, a base bath (saturated KOH in isopropanol) is highly effective.[25][26] CAUTION: Base baths are extremely corrosive and the alcohols are flammable. Wear appropriate heavy-duty gloves (e.g., butyl rubber) and keep ignition sources away.[25][26]

  • Final Wash: After the specialized cleaning, follow a standard glassware washing procedure: scrub with detergent (e.g., Alconox), rinse thoroughly with tap water, and finally, rinse with deionized water before drying.[26]

Section 3: Emergency Procedures

Immediate and correct action during an emergency can prevent serious injury or fatality.

Emergency 1: Hydrogen Sulfide (H₂S) Alarm Activation or Suspected Exposure

Symptoms of Exposure:

  • Low Concentration: Irritation of eyes, nose, and throat; coughing, shortness of breath.[12]

  • Moderate Concentration: Severe eye and respiratory irritation, headache, dizziness, nausea, vomiting.[12]

  • High Concentration: Sudden loss of consciousness ("knock-down"), convulsions, coma, and death within minutes or even a single breath.[3][12][14]

Response Protocol:

Caption: H₂S exposure emergency response workflow.

Rationale: The primary goal is to remove yourself and others from the toxic atmosphere. Attempting a rescue without a self-contained breathing apparatus (SCBA) will likely result in another casualty, as high concentrations of H₂S can incapacitate a person instantly.[15][27][28] Prompt medical attention is critical, as some effects like pulmonary edema can have a delayed onset.[19]

Emergency 2: Skin or Eye Contact with P₄S₁₀ or Lawesson's Reagent

Response Protocol:

  • Skin Contact: Immediately brush off any loose solid particles from the skin.[5] Then, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[17][29] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[17]

Section 4: Waste Disposal

Proper disposal is a critical final step in the safe handling of these reagents. All waste generated is considered hazardous.

Q5: How should I dispose of leftover reagent and reaction waste?

A5: All waste materials, including empty containers, contaminated PPE, spill cleanup materials, and quenched reaction mixtures, must be disposed of as hazardous waste.[3][19]

Waste Segregation and Disposal Protocol:

  • Solid Waste: Place unreacted reagents and contaminated solids (e.g., silica gel, filter paper) in a designated, clearly labeled, sealed container for hazardous solid waste. Do not mix with other waste streams.

  • Liquid Waste: Quenched reaction mixtures and solvent rinses should be collected in a separate, labeled container for hazardous liquid waste. Ensure the pH is neutral before sealing the container.

  • Empty Containers: "Empty" containers are never truly empty and retain hazardous residue.[6][16] They should be triple-rinsed with a suitable solvent (like toluene), with the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to your institution's hazardous waste guidelines.

  • Consult EHS: Always follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department for the collection and disposal of phosphorus- and sulfur-containing hazardous waste.

Recent research has focused on developing "greener" synthesis protocols and workup procedures to minimize hazardous waste.[30][31] For instance, using ethylene glycol during workup can help avoid the generation of phosphorus-containing aqueous waste, simplifying disposal.[21][22]

References
  • The Four Steps to Take in a Hydrogen Sulfide (H2S) Emergency. GDS Corp. [Link]

  • Common Name: PHOSPHORUS PENTASULFIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Material Safety Data Sheet - Phosphorus pentasulfide, 98+%. Cole-Parmer. [Link]

  • Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration (OSHA). [Link]

  • Treatment For Hydrogen Sulfide Exposure. Pringle & Herigstad, P.C. [Link]

  • Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]

  • Hydrogen Sulfide Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Hydrogen sulfide (H2S) B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. [Link]

  • Phosphorus Pentasulfide. Chemtrade Logistics. [Link]

  • PHOSPHORUS PENTASULFIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus pentasulfide. CDC. [Link]

  • ICSC 1407 - PHOSPHORUS PENTASULFIDE. INCHEM. [Link]

  • LAWESSON'S REAGENT. Sdfine. [Link]

  • Phosphorus pentasulfide - Hazardous Agents. Haz-Map. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]

  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing. [Link]

  • Phosphorus pentasulfide - IDLH. NIOSH - CDC. [Link]

  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]

  • Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). ResearchGate. [Link]

  • Hydrogen sulfide. Wikipedia. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. PubMed. [Link]

  • Hydrogen Sulfide (H2S). OSHA. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • What's the by-product of Lawesson's reagent? ResearchGate. [Link]

  • Modification of organic compounds with Lawesson's reagent. ResearchGate. [Link]

  • Hydrogen Sulfide | H2S. PubChem - NIH. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Cleaning Glassware. Truman ChemLab. [Link]

  • How To: Clean Glassware. University of Rochester Department of Chemistry. [Link]

  • Lawesson's reagent. Wikipedia. [Link]

  • How do chemists clean their glassware without getting cancer or burns? r/chemistry. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Bioactivity: 5-Methylisoxazole-3-carboxamide vs. its Thioamide Analogue

A Senior Application Scientist's Guide to a Key Bioisosteric Substitution In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] I...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Key Bioisosteric Substitution

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide delves into a critical, yet nuanced, aspect of drug design: the bioisosteric replacement of a carboxamide with a carbothioamide on the 5-methylisoxazole core. We will compare the established biological profile of 5-Methylisoxazole-3-carboxamide with the projected activities of its sulfur-containing counterpart, 5-Methylisoxazole-3-carbothioamide.

While direct, head-to-head experimental data for 5-Methylisoxazole-3-carbothioamide is not prevalent in current literature, this guide will synthesize foundational principles of thioamide chemistry, extrapolate from analogous heterocyclic systems, and present the known data for the carboxamide derivative. This analysis serves as a roadmap for researchers aiming to explore this promising chemical space.

The Carboxamide Incumbent: A Profile of 5-Methylisoxazole-3-carboxamide

The 5-methylisoxazole-3-carboxamide scaffold has been the subject of multiple investigations, primarily exploring its potential as an antimicrobial and antitubercular agent. The core structure, presented below, serves as a versatile starting point for the synthesis of a library of derivatives.

Figure 1: Chemical Structures

G cluster_0 5-Methylisoxazole-3-carboxamide cluster_1 5-Methylisoxazole-3-carbothioamide a a b b

Core structures of the two compounds under comparison.

Antimicrobial and Antitubercular Activity

Research has demonstrated that derivatizing the amide nitrogen of 5-methylisoxazole-3-carboxamide leads to compounds with significant biological activity. A key study synthesized a series of these derivatives and tested their efficacy against Mycobacterium tuberculosis H37Rv, as well as other bacteria.[5]

The results indicated that specific substitutions on the amide's phenyl ring yielded potent antitubercular agents. For instance, compounds with electron-withdrawing groups like trifluoromethyl and halogens displayed notable activity.[5] This suggests that the electronic properties of the substituent play a crucial role in the molecule's interaction with its biological target.

Compound IDAmide SubstituentAntitubercular MIC (µM)Antibacterial MIC (µM) (B. subtilis / E. coli)Reference
Derivative 10 4-(trifluoromethyl)phenyl3.125>50 / >50[5]
Derivative 14 4-bromo-2-fluorophenyl3.125>50 / >50[5]
Derivative 9 3-chloro-4-fluorophenyl6.256.25 / >50[5]
Derivative 13 2,4-dichlorophenyl6.256.25 / >50[5]

Table 1: Biological activity of selected 5-Methylisoxazole-3-carboxamide derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

The Thioamide Challenger: A Predictive Analysis

The substitution of an oxygen atom with sulfur to convert a carboxamide to a carbothioamide is a powerful, albeit underutilized, strategy in medicinal chemistry. This single-atom change induces significant alterations in the molecule's physicochemical properties.[6]

Key Physicochemical Differences: Amide vs. Thioamide
PropertyCarboxamide (C=O)Carbothioamide (C=S)Implication for Biological Activity
Bond Length Shorter (~1.23 Å)Longer (~1.71 Å)[7]Alters molecular geometry and fit within a binding pocket.
Bond Strength Stronger (~170 kcal/mol)Weaker (~130 kcal/mol)[8]Can affect metabolic stability and reactivity.
H-Bonding Strong H-bond acceptor (Oxygen)Weak H-bond acceptor (Sulfur)[6]Drastically changes non-covalent interactions with targets.
Acidity of N-H Less acidicMore acidic[7]Thioamide N-H is a better hydrogen bond donor.
Lipophilicity More hydrophilicMore lipophilicCan improve cell membrane permeability and bioavailability.[9]

Table 2: Comparison of key physicochemical properties between carboxamide and carbothioamide functional groups.

Extrapolating from Analogous Systems

While data on 5-Methylisoxazole-3-carbothioamide is scarce, a compelling study on isoxazole-linked pyrazoles provides a strong rationale for its investigation. In this research, a series of isoxazole-dihydropyrazole-1-carboxamides were compared against their direct carbothioamide analogues for antiproliferative activity against a prostate cancer cell line (DU-145).[10]

The results were unequivocal: the dihydropyrazole-1-carbothioamides exhibited superior activity compared to their carboxamide counterparts. For instance, the most potent carbothioamide compounds showed IC50 values of 1 µg/mL, which was four-fold more active than the standard drug, Docetaxel.[10] This strongly suggests that for the isoxazole scaffold, the thioamide moiety can significantly enhance cytotoxic potential.

This enhancement can be attributed to the altered properties outlined in Table 2. The increased lipophilicity may lead to better cell penetration, while the different hydrogen bonding capabilities could result in a more favorable or novel interaction with the intracellular target.

Experimental Workflows

To empirically validate the potential of 5-Methylisoxazole-3-carbothioamide, researchers must first synthesize the compound and then perform a series of biological assays.

Proposed Synthesis Workflow

The most common method for converting a carboxamide to a carbothioamide is through thionation using a reagent like Lawesson's reagent.

Figure 2: Proposed Synthesis of 5-Methylisoxazole-3-carbothioamide

G start 5-Methylisoxazole-3-carboxamide reagent Lawesson's Reagent Toluene, Reflux start->reagent Thionation product 5-Methylisoxazole-3-carbothioamide reagent->product purify Purification (Column Chromatography) product->purify

A typical workflow for the thionation of a carboxamide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-Methylisoxazole-3-carboxamide (1 equivalent) in an anhydrous solvent such as toluene or dioxane in a round-bottom flask equipped with a condenser.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5-1.0 equivalents) to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure 5-Methylisoxazole-3-carbothioamide.

Biological Activity Screening Protocol: A Comparative Approach

To directly compare the two compounds, they should be tested in parallel using standardized assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation: Prepare a series of twofold dilutions of each compound (e.g., from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis) to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, DU-145) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carboxamide and carbothioamide compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) can then be determined.

Conclusion and Future Directions

The available evidence strongly supports the biological significance of the 5-methylisoxazole-3-carboxamide scaffold, particularly in the development of novel antitubercular agents.[5] While its direct thioamide analogue remains an underexplored entity, the foundational principles of medicinal chemistry and compelling data from related heterocyclic systems suggest that 5-Methylisoxazole-3-carbothioamide is a high-priority target for synthesis and evaluation.[10][12]

The isosteric replacement of the amide oxygen with sulfur offers a promising strategy to modulate activity, potentially enhancing potency through improved cell permeability and altered target interactions.[6][9] The experimental protocols detailed in this guide provide a clear pathway for researchers to test this hypothesis. Future work should focus on the direct, parallel screening of these two compounds against a broad panel of microbial strains and cancer cell lines to definitively elucidate the impact of this single-atom substitution.

References

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  • Hansen, T.N., & Olsen, C.A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available from: [Link]

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 5897. Available from: [Link]

  • Li, H., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(5), 996-1002. Available from: [Link]

  • Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5605. Available from: [Link]

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Comparative

The Thioamide Manifesto: A Comparative Guide to Physicochemical Properties and Experimental Analysis

A Senior Application Scientist's Field Guide for Researchers and Drug Developers In the landscape of medicinal chemistry and chemical biology, the substitution of a single oxygen atom for sulfur—transforming a canonical...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Developers

In the landscape of medicinal chemistry and chemical biology, the substitution of a single oxygen atom for sulfur—transforming a canonical amide into a thioamide—is a subtle yet profound modification.[1][2] This isosteric replacement introduces a cascade of changes to the molecule's electronic character, structure, and interaction potential, offering a powerful tool for modulating the properties of peptides and small-molecule therapeutics.[3][4] This guide provides an in-depth comparison of the physicochemical properties of thioamides and amides, grounded in experimental data and established methodologies, to empower researchers to harness the unique attributes of the thioamide group.

Part 1: Core Structural and Electronic Distinctions

The fundamental differences between amides and thioamides originate from the intrinsic properties of sulfur versus oxygen. Sulfur's larger van der Waals radius, lower electronegativity, and more diffuse valence orbitals compared to oxygen set the stage for distinct chemical behavior.[5]

Resonance and Bond Characteristics

The resonance model is central to understanding the behavior of both amides and thioamides. However, the contribution of the zwitterionic resonance form is significantly greater in thioamides.[6][7] This is because the C=S bond is weaker than the C=O bond, and the overlap between the carbon 2p and sulfur 3p orbitals is less efficient than the C(2p)-O(2p) overlap in amides.[5][7] This enhanced resonance has several structural consequences:

  • C-N Bond: The C-N bond in a thioamide has more double-bond character. It is shorter and exhibits a higher rotational barrier (by ~5 kcal/mol) compared to the corresponding amide, leading to greater conformational rigidity.[5][6][8]

  • C=X Bond: The C=S bond is significantly longer (~1.65–1.71 Å) than the C=O bond (~1.22–1.23 Å), a direct consequence of sulfur's larger atomic radius.[5][6][9]

These structural differences can be visualized through their respective resonance contributors.

Caption: Resonance structures of amides and thioamides.

Dipole Moment

The greater charge separation in the zwitterionic resonance form of thioamides results in a significantly larger molecular dipole moment compared to their amide counterparts.[10][11][12] For instance, computational studies show the dipole moment of thioformamide to be around 4.53 D, while formamide is approximately 3.39-3.7 D.[13] This increased polarity has profound implications for solubility and intermolecular interactions.

Table 1: Comparative Structural and Electronic Properties
PropertyAmideThioamideRationale
C=X Bond Length ~1.22 Å[6]~1.66 Å[6]Larger van der Waals radius of sulfur.
C-N Bond Length ~1.37 Å[9]~1.35 Å[9]Increased double-bond character in thioamides.
C-N Rotational Barrier Lower (~15-20 kcal/mol)Higher (~20-25 kcal/mol)[5]Enhanced C-N π-bond character.[14][15]
Dipole Moment Lower (e.g., ~3.7 D for formamide)Higher (e.g., ~4.5 D for thioformamide)[13]Greater contribution from the zwitterionic resonance form.[11]

Part 2: Acidity, Basicity, and Hydrogen Bonding

The substitution of oxygen with sulfur dramatically alters the acid-base properties and hydrogen bonding capabilities of the functional group.

Acidity of the N-H Proton

The N-H protons of a thioamide are significantly more acidic than those of an amide.[5] The pKa difference can be as large as six units, with amides having a pKa around 17, while thioamides are closer to 11.[5] This enhanced acidity is attributed to the greater ability of the thiocarbonyl group to delocalize the negative charge in the conjugate base, a consequence of the enhanced resonance stabilization.[16]

Basicity of the Carbonyl/Thiocarbonyl Group

Amides are very weak bases, with protonation occurring preferentially on the oxygen atom to preserve the resonance stabilization of the amide bond.[17][18] Thioamides are also weak bases, with protonation occurring on the sulfur atom.[19] Due to the lower electronegativity and greater polarizability of sulfur, the thiocarbonyl sulfur is a softer base compared to the carbonyl oxygen.

Hydrogen Bonding

The hydrogen bonding behavior of thioamides is more complex and context-dependent than previously thought.[20]

  • As H-bond Donors: The increased acidity of the N-H proton makes thioamides stronger hydrogen bond donors than amides.[3][5] This has been confirmed experimentally and computationally.[6]

  • As H-bond Acceptors: Conventionally, thioamides have been considered weaker hydrogen bond acceptors than amides due to the lower Lewis basicity of sulfur.[6][21] However, recent studies have shown that this is an oversimplification. The strength of a thioamide as a hydrogen bond acceptor is highly dependent on the geometry of the interaction.[6][22] While amides accept hydrogen bonds over a wide angular range, thioamides prefer a more acute angle of approach (between 90° and 100°) relative to the C=S bond.[6][23] In specific geometric arrangements, such as the C5 hydrogen bond in β-strands, thioamides can act as stronger hydrogen bond acceptors than amides.[22]

Part 3: Lipophilicity and Solubility

The switch from an amide to a thioamide generally leads to an increase in lipophilicity.[3] This can be quantified by the distribution coefficient (logD), which measures the compound's partitioning between an organic (e.g., octanol) and an aqueous phase. The increased lipophilicity is a key reason for the enhanced cell permeability and bioavailability observed for some thioamide-containing macrocyclic peptides.[24][25]

The rationale is twofold:

  • Reduced Hydrogen Bond Acceptance: Although nuanced, the overall capacity of the thiocarbonyl sulfur to accept hydrogen bonds from water is generally lower than that of the carbonyl oxygen. This reduces the desolvation penalty required for the molecule to cross a lipid membrane.[24]

  • Increased Molecular Size: The larger size of the sulfur atom contributes to a greater nonpolar surface area.

Table 2: Comparative Physicochemical and Interactive Properties
PropertyAmideThioamideImplication in Drug Design
N-H Acidity (pKa) ~17~11[5]Stronger anion binding; altered interactions in active sites.[16]
H-Bond Donation GoodStronger[3]Enhanced binding affinity to H-bond acceptors.
H-Bond Acceptance StrongWeaker, but geometry-dependent[6][22]Can modulate protein folding and ligand binding.
Lipophilicity (logD) LowerHigher[24]Improved membrane permeability and bioavailability.[3][25]
Solubility Generally more water-solubleGenerally more soluble in organic solventsCan be tuned to optimize ADME properties.[1]

Part 4: Experimental Protocols for Physicochemical Characterization

Objective comparison requires robust experimental data. The following are standard, validated protocols for characterizing the key properties discussed.

Protocol: Determination of Lipophilicity (logD) by Shake-Flask Method

This is the gold-standard method for measuring the distribution coefficient.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (amide or thioamide) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Prepare buffers for the aqueous phase (e.g., PBS at pH 7.4) and the organic phase (1-octanol). Pre-saturate the octanol with the buffer and vice-versa by mixing and separating them.

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated octanol and buffer (e.g., 1:1 v/v). The final concentration of the compound should be low enough to avoid saturation.

  • Equilibration: Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous)

Caption: Workflow for logD determination by shake-flask method.

Protocol: Assessing H-bond Donor Strength via NMR Titration

The change in the chemical shift of the N-H proton upon addition of a hydrogen bond acceptor in a non-polar solvent provides a direct measure of H-bond donor strength.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the amide or thioamide in a non-polar, aprotic solvent (e.g., CDCl3 or CCl4).

  • Initial Spectrum: Record a high-resolution 1H NMR spectrum and note the chemical shift (δ) of the N-H proton.

  • Titration: Prepare a series of samples containing the same concentration of the test compound but with increasing concentrations of a known H-bond acceptor (e.g., DMSO-d6, pyridine).

  • Spectral Acquisition: Record the 1H NMR spectrum for each sample in the series.

  • Data Analysis: Plot the change in the N-H chemical shift (Δδ) as a function of the acceptor concentration. A larger Δδ for a given acceptor concentration indicates a stronger hydrogen bond and thus a more powerful H-bond donor.[26]

Part 5: Implications for Drug Design and Chemical Biology

The unique properties of thioamides make them more than just simple amide isosteres. They are strategic tools for:

  • Improving Pharmacokinetics: The increased lipophilicity and metabolic stability of thioamides can enhance oral bioavailability and extend the half-life of peptide-based drugs.[25][27]

  • Modulating Target Affinity: By altering hydrogen bonding patterns and conformational rigidity, thioamide substitution can fine-tune the binding affinity and selectivity of a ligand for its biological target.[3] In some cases, replacing an amide with a thioamide has led to a nearly 100-fold increase in inhibitory potency.[3]

  • Probing Biological Mechanisms: Thioamides serve as valuable spectroscopic probes. Their distinct UV absorption maxima (around 265 nm vs. 220 nm for amides) and 13C NMR chemical shifts allow for the study of protein folding and dynamics.[5]

Conclusion

The single-atom substitution that converts an amide to a thioamide is a powerful strategy in modern chemical science. Thioamides are not merely heavier analogues of amides; they possess a distinct electronic structure that confers greater C-N bond rigidity, a larger dipole moment, enhanced N-H acidity and hydrogen bond donating capacity, and increased lipophilicity. While their role as hydrogen bond acceptors is complex and geometry-dependent, this feature adds another layer of tunability for molecular design. By understanding these fundamental physicochemical differences and employing rigorous experimental validation, researchers can strategically deploy thioamides to overcome challenges in drug development, from improving bioavailability to enhancing target potency.

References

  • Current time information in Merrimack County, US. (n.d.). Google.
  • [No title available] (n.d.). NIH.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). NIH.
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.
  • Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. (2025). Frontiers.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). NIH.
  • Unlocking the potential of the thioamide group in drug design and development. (2024). ResearchGate.
  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. (2021). ACS Publications.
  • Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β- Strands. (n.d.). ChemRxiv.
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.
  • Unlocking the potential of the thioamide group in drug design and development. (n.d.). PubMed.
  • Thioamides. (n.d.). Georganics.
  • n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (2013). Journal of the American Chemical Society.
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Comparison of amides and thioamides as donors. The numbers are the NH... (n.d.). ResearchGate.
  • The Charge Distribution in Amides and Thioamides by Nuclear Quadrupole Coupling, Dipole Moments and Electronic Structure Calculations. (2014). ResearchGate.
  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed.
  • Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. (2024). ChemRxiv.
  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (n.d.). PubMed Central.
  • The nature of rotational barriers of the C–N bond in thioamides and the origin of the nonplanarity for thiourea. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. (n.d.). Semantic Scholar.
  • Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. (n.d.). PubMed Central.
  • π-Resonance in thioamides: a crystallographic "diff" with amides. (2015). Henry Rzepa's Blog.
  • Basicity of the thionamide group of a-aminothionamides. Attenuation of electrostatic effects by solvation. (n.d.). Canadian Science Publishing.
  • On the Origin of Higher Rotational Barriers in Thioamides than in Amides. Remote Substituent Effects on the. (n.d.). [No source available]
  • Chemistry of Thioamides. (n.d.). ResearchGate.
  • Synthesis of phosphinoferrocene amides and thioamides from carbamoyl chlorides and the structural chemistry of Group 11 metal complexes with these mixed-donor ligands. (2014). [No source available]
  • Amide resonance in thio- and seleno- carbamates: A theoretical study. (2025). ResearchGate.
  • DIPOLE MOMENT AND ELECTRON DISTRIBUfION OF THE AMIDE GROUP*. (n.d.). ElectronicsAndBooks.
  • Structures of the Most Twisted Thioamide and Selenoamide: Effect of Higher Chalcogens of Twisted Amides on N−C(X) Resonance. (n.d.). ResearchGate.
  • π-Resonance in amides: a crystallographic reality check. (2015). Henry S. Rzepa.
  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023). PubMed Central.
  • Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions. (n.d.). Chemical Communications.
  • 24.2: Amides as Acids and Bases. (2021). Chemistry LibreTexts.
  • From amides to thioamides: understanding enhanced anion binding in acyclic receptors. (2025). PubMed Central.
  • Is an amide acidic or basic? (2021). Quora.
  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023). PubMed.

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Validation

A Comparative Guide to the Definitive Structural Validation of 5-Methylisoxazole Heterocycles

A Senior Application Scientist's Field Guide to Method Selection and Data Integration In the landscape of medicinal chemistry and materials science, the precise atomic arrangement of a molecule is its most fundamental at...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Method Selection and Data Integration

In the landscape of medicinal chemistry and materials science, the precise atomic arrangement of a molecule is its most fundamental attribute, dictating its function, reactivity, and interaction with biological systems. For novel heterocyclic compounds such as 5-Methylisoxazole-3-carbothioamide, an unambiguous structural assignment is not merely an academic exercise; it is a critical prerequisite for intellectual property, regulatory submission, and rational drug design.

This guide provides a comprehensive framework for the structural validation of 5-Methylisoxazole-3-carbothioamide. As of this writing, a public-domain crystal structure for this specific thioamide has not been reported. This common scenario in research and development—possessing a novel compound without a definitive 3D structure—presents an excellent opportunity to detail a rigorous, multi-technique validation workflow.

We will explore the unparalleled power of single-crystal X-ray crystallography as the "gold standard" for absolute structure determination. Furthermore, we will demonstrate how to build a self-validating and comprehensive data package by integrating crystallographic insights with the complementary information provided by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide will use data from the closely related, structurally characterized analogues, 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-3-carboxylic acid , as reference points to create a robust, comparative analysis.

The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's three-dimensional structure, no technique is more powerful than single-crystal X-ray crystallography. It moves beyond the inferential nature of spectroscopy to provide direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry by mapping electron density within a crystalline lattice.

The core principle involves irradiating a perfectly ordered crystal with a beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a 3D model of the electron density, and thus the atomic positions, can be mathematically reconstructed. The resulting structural model is unequivocal, resolving any ambiguities that might arise from spectroscopic data alone.

Experimental Protocol: From Powder to Final Structure

The workflow for a single-crystal X-ray diffraction experiment is a multi-step process requiring patience and precision.

Step 1: Crystal Growth (The Critical Hurdle) The most challenging step is often growing a single, high-quality crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension, free of cracks and defects.

  • Methodology : Slow evaporation is a common and effective technique.

    • Dissolve the purified 5-Methylisoxazole-3-carbothioamide in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near-saturation in a clean vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor periodically for the formation of well-defined, transparent crystals.

  • Causality : Slow solvent evaporation allows molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, which is essential for producing a sharp diffraction pattern. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for this technique.

Step 2: Data Collection

  • A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.

  • The crystal is cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a clearer diffraction pattern.

  • The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector collects the diffraction data.

Step 3: Structure Solution and Refinement

  • The collected data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial structure is "solved" using computational methods (e.g., direct methods or Patterson synthesis) to find the positions of the atoms.

  • The structural model is then "refined" by adjusting atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and the observed diffraction data. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), where a lower value indicates a better fit.

Representative Crystallographic Data

While the data for the target thioamide is not available, the crystal structure of the analogous 5-Methylisoxazole-3-carboxylic acid provides a relevant example of the type of information obtained.

ParameterRepresentative Value (5-Methylisoxazole-3-carboxylic acid)Significance
Chemical FormulaC₅H₅NO₃Confirms the elemental composition of the molecule in the crystal.
Molecular Weight127.10 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.35, 6.75, 8.21The dimensions of the unit cell edges.
α, β, γ (°)90, 109.5, 90The angles between the unit cell edges.
Volume (ų)541.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor~0.04 - 0.06A low value indicates a high-quality refinement and a reliable structure.

Note: The unit cell parameters are illustrative and based on typical values for small organic molecules.

Orthogonal Validation: Spectroscopic and Spectrometric Methods

While X-ray crystallography provides the definitive 3D structure, other analytical techniques are essential for confirming the bulk identity and purity of the sample and for providing complementary structural information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For 5-Methylisoxazole-3-carbothioamide, ¹H and ¹³C NMR would be essential.

  • ¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR : Shows the number of different types of carbon atoms in the molecule.

Expected NMR Data for 5-Methylisoxazole-3-carbothioamide: (Based on data for 5-Methylisoxazole-3-carboxamide derivatives[1])

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H~2.4 - 2.5Singlet-CH₃Methyl group attached to the isoxazole ring.
¹H~6.5 - 6.7SingletIsoxazole C4-HProton on the electron-rich heterocyclic ring.
¹H~8.0 - 9.5 (broad)Singlet (x2)-CSNH₂Two protons of the primary thioamide group, often broad due to quadrupole coupling with nitrogen and chemical exchange. Their chemical shift can be highly variable.
¹³C~12 - 14Quartet-CH₃Methyl carbon.
¹³C~105 - 108DoubletIsoxazole C4CH carbon of the isoxazole ring.
¹³C~158 - 162SingletIsoxazole C3Carbon attached to the thioamide group.
¹³C~170 - 173SingletIsoxazole C5Carbon attached to the methyl group.
¹³C~185 - 195SingletC=S (Thioamide)The thiocarbonyl carbon, which is significantly downfield compared to an amide carbonyl (~160-170 ppm). This is a key diagnostic peak.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.

  • Expected HRMS Data : For C₅H₆N₂OS, the calculated exact mass for the molecular ion [M+H]⁺ would be approximately 143.0279. Observing this mass would provide strong evidence for the proposed formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

  • Key Expected IR Absorptions for 5-Methylisoxazole-3-carbothioamide :

    • ~3300-3100 cm⁻¹ : N-H stretching vibrations of the primary thioamide.

    • ~1620-1600 cm⁻¹ : C=N stretching of the isoxazole ring.

    • ~1550-1450 cm⁻¹ : N-H bending and C-N stretching (Thioamide II band).

    • ~1300-1200 cm⁻¹ : C=S stretching (Thioamide I band). This is a key diagnostic absorption to differentiate it from its carboxamide analogue (which would show a strong C=O stretch around 1680 cm⁻¹).

Comparative Analysis: Weaving the Data Together

Each analytical technique provides a unique piece of the structural puzzle. Their combined power lies in the convergence of evidence, creating a self-validating system.

Information SoughtX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Atomic Connectivity Definitive Definitive (via 2D NMR like COSY, HMBC)Inferred from fragmentsNo
3D Geometry / Stereochemistry Definitive Inferred (via NOE)NoNo
Molecular Formula Definitive InferredDefinitive (HRMS) No
Functional Group Identification Definitive Strong Evidence (Chemical Shifts)NoStrong Evidence
Distinguishing Isomers Definitive Definitive Possible (Fragmentation)Often Difficult
Sample State Solid (Crystal)SolutionGas Phase (Ionized)Solid or Liquid

The logical workflow for structural elucidation demonstrates how these techniques are complementary, with X-ray crystallography serving as the ultimate arbiter.

G cluster_0 Initial Characterization cluster_1 Hypothesis Generation cluster_2 Definitive Validation cluster_3 Final Confirmation synthesis Purified Compound (5-Methylisoxazole-3-carbothioamide) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir hypothesis Proposed Structure (Connectivity & Formula) nmr->hypothesis ms->hypothesis ir->hypothesis crystal Crystal Growth hypothesis->crystal Is 3D structure required? final_structure Unambiguous 3D Structure hypothesis->final_structure Structure Confirmed xray X-ray Crystallography crystal->xray xray->final_structure

Logical workflow for structural validation.

Conclusion

The structural validation of a novel molecule like 5-Methylisoxazole-3-carbothioamide is a cornerstone of rigorous scientific research. While a suite of spectroscopic and spectrometric techniques including NMR, MS, and IR spectroscopy can provide strong, corroborating evidence for a proposed structure, they ultimately build an inferential case. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct, unambiguous, and three-dimensional visualization of the atomic framework. By providing precise bond lengths, angles, and intermolecular interactions, it offers the highest possible level of structural proof. The integration of both crystallographic and spectroscopic data creates a powerful, self-validating system that constitutes the gold standard for chemical characterization in both academic and industrial research.

References

  • Ganesh, M., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 38-46.

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Comparative

A Comparative Guide to Isoxazole-Based Compounds in Biological Assays: From Bench to Preclinical Insight

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have propelled the development of a diverse array of derivatives with significant therapeutic potential.[3][4] This guide offers an in-depth comparative analysis of isoxazole-based compounds across key biological assays, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed, field-proven protocols to support the rational design and evaluation of novel isoxazole-based therapeutic agents.

The Versatility of the Isoxazole Nucleus in Drug Discovery

The isoxazole ring is a privileged structure found in several FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[5] Its ability to participate in various non-covalent interactions allows for the fine-tuning of binding affinities to a wide range of biological targets.[6] This has led to the successful development of isoxazole-containing drugs with anti-inflammatory, anticancer, and antimicrobial activities.[7] The inherent stability of the isoxazole ring also permits a wide range of chemical modifications, enabling the creation of extensive compound libraries for screening and optimization.[1]

Comparative Analysis of Anticancer Activity

A significant area of investigation for isoxazole derivatives is their potential as anticancer agents.[5] Numerous studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][8]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against different human cancer cell lines, providing a quantitative comparison of their potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-3-isoxazole-5-carboxamides5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
5tHuh7 (Liver)4.7Doxorubicin-
3-(4,5-dihydroisoxazol-5-yl)indolesDHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
Isoxazole-Indole HybridsCompound 26Huh7 (Liver)---
MCF7 (Breast)---
HCT116 (Colon)---
Phenyl-isoxazole-carboxamides127Hep3B (Liver)5.96 ± 0.87Doxorubicin-
128Hep3B (Liver)6.93 ± 1.88Doxorubicin-
129Hep3B (Liver)8.02 ± 1.33Doxorubicin-
130MCF-7 (Breast)4.56 ± 2.32Doxorubicin-
129HeLa (Cervical)0.91 ± 1.03Doxorubicin-
Isoxazole-Amide Analogues124HeLa (Cervical)15.48 ± 0.89Doxorubicin-
125HeLa (Cervical)18.62 ± 0.79Doxorubicin-
Fluorophenyl-isoxazole-carboxamides2eHep3B (Liver)5.76--
2eHepG2 (Liver)34.64--
2aHep3B (Liver)9.58--
2bHep3B (Liver)8.54--
2dHep3B (Liver)7.66--

Note: The data is synthesized from multiple sources for comparative purposes.[8][9][10] The symbol "-" indicates that the data was not available in the cited sources.

Key Mechanistic Insights in Oncology

Isoxazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.[5] One of the key mechanisms is the inhibition of protein kinases, such as those in the MAPK and PI3K/Akt pathways.[11][12][13]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates Isoxazole Isoxazole Isoxazole->PI3K Inhibits MEK MEK Isoxazole->MEK Inhibits Akt Akt PI3K->Akt Activates Transcription Transcription Akt->Transcription Promotes RAF RAF RAS->RAF Activates RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription Promotes Apoptosis_Inhibition Apoptosis_Inhibition Transcription->Apoptosis_Inhibition Proliferation Proliferation Transcription->Proliferation

Caption: Potential signaling pathways targeted by anticancer isoxazole derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16]

mtt_workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with isoxazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare stock solutions of the isoxazole derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired test concentrations. Remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[8]

Comparative Analysis of Antimicrobial Activity

Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][17]

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against different microbial strains, allowing for a direct comparison of their antimicrobial efficacy.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Isoxazole DerivativesTPI-2S. aureus6.25Ciprofloxacin1.56
TPI-5E. coli6.25Ciprofloxacin1.56
TPI-14C. albicans6.25Fluconazole-
Triazole-Isoxazole Hybrids7bE. coli15--
7bP. aeruginosa30--
Isoxazole-linked 1,3,4-OxadiazoleEDS. epidermidis31.25--
EDS. aureus62.5--
EDS. pyogenes62.5--
Isoxazole-bridged Silatranes3fE. durans12.5Gentamicin25
3fB. subtilis6.2Gentamicin50
Imidazo[1,2-c]pyrimidine-isoxazole-1,2,4-oxadiazoleS. aureus (MSSA)3.12 ± 0.09--
S. aureus (MRSA)4.61 ± 0.22--
Isoxazole Derivatives4eC. albicans6-60--
4gC. albicans6-60--
4hC. albicans6-60--
B. subtilis10-80--
E. coli30-80--

Note: The data is synthesized from multiple sources for comparative purposes.[10][17][18][19][20] The symbol "-" indicates that the data was not available in the cited sources.

Key Mechanistic Insights in Microbiology

The antimicrobial action of isoxazole derivatives can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes and disruption of the cell membrane.[21] For instance, some isoxazole compounds have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, which is crucial for bacterial proliferation.[21]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][22][23][24][25]

mic_workflow A Prepare serial dilutions of isoxazole compounds in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a stock solution of the isoxazole derivative. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.[3]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.[3]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[3]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Comparative Analysis of Anti-inflammatory Activity

Isoxazole derivatives have also been extensively studied for their anti-inflammatory properties, with many compounds demonstrating potent activity in various in vivo models.[26][27]

In Vivo Anti-inflammatory Efficacy Data

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[1][28][29][30][31][32] The following table summarizes the percentage inhibition of paw edema by different isoxazole derivatives.

CompoundDose (mg/kg)Percentage Inhibition of Paw Edema (%)Time Point (hours)Reference DrugPercentage Inhibition (%)
TPI-7100-3Nimesulide-
TPI-13100-3Nimesulide-
Compound 10-83.332Flurbiprofen90.01
Compound 3-66.662Flurbiprofen90.01
Compound 5-55.552Flurbiprofen90.01
Compound 3a-Good activity-Indomethacin-
Compound 3b-Good activity-Indomethacin-
Compound 3d-Good activity-Indomethacin-

Note: The data is synthesized from multiple sources for comparative purposes.[1][26][27][33] The symbol "-" indicates that the data was not available in the cited sources.

Key Mechanistic Insights in Inflammation

A primary mechanism of action for the anti-inflammatory effects of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[34] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[34]

cox_pathway Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Isoxazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[1][28][29][30][31][32]

paw_edema_workflow A Administer isoxazole compound or vehicle to rats B After 30-60 min, inject carrageenan into the hind paw A->B C Measure paw volume at different time intervals B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole derivative or the vehicle (control) to the rats, typically via oral or intraperitoneal injection.[28]

  • Induction of Edema: After 30 to 60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[29][30]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is then calculated for the treated groups relative to the control group.[1]

Conclusion

This guide has provided a comparative overview of the biological activities of isoxazole-based compounds, supported by quantitative data and detailed experimental protocols. The versatility of the isoxazole scaffold in targeting a range of biological processes underscores its importance in drug discovery. The presented methodologies and mechanistic insights are intended to serve as a valuable resource for the scientific community, facilitating the continued exploration and development of this promising class of therapeutic agents.

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Sources

Validation

A Comparative Guide to the Metabolic Stability of 5-Methylisoxazole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity (NCE) from a promising hit to a viable drug...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal pharmacokinetic parameter. It defines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and profoundly influences its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A compound with low metabolic stability is often rapidly cleared from the body, diminishing its therapeutic efficacy, whereas an excessively stable compound might accumulate, leading to toxicity.[1] This guide provides a comprehensive assessment of the metabolic stability of 5-Methylisoxazole-3-carbothioamide, a molecule featuring the versatile isoxazole scaffold and a reactive thioamide group. We will compare its stability profile with relevant benchmarks, detail the experimental protocols for its evaluation, and discuss the structural features influencing its metabolic fate.

The isoxazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] Its unique physicochemical properties often confer favorable pharmacokinetic profiles.[3][5] However, the incorporation of a thioamide moiety introduces a potential metabolic liability. Thioamides can undergo complex biotransformations, including oxidation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[6] Understanding this interplay is crucial for predicting the compound's behavior in a physiological system.

Section 1: The Metabolic Landscape of Isoxazoles and Thioamides

The metabolic fate of 5-Methylisoxazole-3-carbothioamide is dictated by its two key structural motifs: the 5-methylisoxazole ring and the 3-carbothioamide group.

  • Isoxazole Ring Metabolism: The isoxazole ring itself is generally stable, but substituents on the ring are common sites for metabolism. For instance, the methyl group at the 5-position is a potential site for oxidation, mediated primarily by CYP enzymes, to form a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid. Ring cleavage can also occur, though it is often a less favorable pathway. The specific CYP enzymes involved can vary, but CYP2C9 has been implicated in the oxidation of other isoxazole-containing drugs like sulfamethoxazole.[7]

  • Thioamide Group Metabolism: The thioamide functional group is more susceptible to metabolic transformation than its amide counterpart.[6] It can undergo S-oxidation to form sulfoxides and sulfones, or it can be hydrolyzed to the corresponding amide.[6] Thioamides are also known to be bioactivated by enzymes like EthA in certain bacteria, a process harnessed for prodrugs like ethionamide.[6][8] This highlights the need to carefully evaluate the metabolic products for any potential reactivity or toxicity.

Section 2: Experimental Design for Metabolic Stability Assessment

To provide a comprehensive picture of a compound's metabolic stability, a multi-tiered experimental approach is employed, starting with simple, high-throughput in vitro systems and progressing to more complex, physiologically relevant models.

2.1: In Vitro Models: A Comparative Overview
  • Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver endoplasmic reticulum and are a cost-effective, high-throughput tool for assessing Phase I metabolic stability.[9] They contain a rich complement of CYP and FMO enzymes.[10] HLM assays are particularly useful for identifying compounds that are rapidly metabolized by these key enzyme families.[9] However, they lack the cytosolic and conjugating (Phase II) enzymes present in whole cells.[11]

  • Hepatocytes: Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies.[12][13] As intact cells, they contain the full spectrum of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a more physiologically relevant environment.[12][14][15][16] Hepatocyte stability assays provide a more complete picture of a compound's intrinsic clearance by accounting for cellular uptake and the contribution of both major metabolic phases.[16]

2.2: The Experimental Workflow

The general workflow for assessing metabolic stability is a systematic process designed to ensure data accuracy and reproducibility. It involves incubating the test compound with the chosen metabolic system, sampling at various time points, quenching the reaction, and quantifying the remaining parent compound using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Compound_Stock Test Compound Stock (e.g., 10 mM in DMSO) Working_Sol Working Solution (e.g., 100 µM in Buffer) Compound_Stock->Working_Sol Incubation Initiate Reaction: Combine Compound, System, & Cofactors Working_Sol->Incubation Metabolic_System Metabolic System (e.g., Liver Microsomes or Hepatocytes) Metabolic_System->Incubation Cofactors Cofactor Solution (e.g., NADPH for Microsomes) Cofactors->Incubation Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quenching Quench Reaction (e.g., Cold Acetonitrile + Internal Standard) Time_Points->Quenching Centrifugation Protein Precipitation (Centrifuge to pellet debris) Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (Quantify Parent Compound) Supernatant->LCMS Data_Processing Data Processing LCMS->Data_Processing Calc Calculate: - % Remaining - Half-Life (t½) - Intrinsic Clearance (Clint) Data_Processing->Calc

Caption: General workflow for in vitro metabolic stability assays.

Section 3: Detailed Protocols & Methodologies

To ensure scientific rigor, the following protocols include critical details such as reagent concentrations, controls, and acceptance criteria.

3.1: Protocol: Phase I Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of 5-Methylisoxazole-3-carbothioamide due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., NADPH, Glucose-6-Phosphate, G6P Dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound, Positive Controls (e.g., Verapamil - high clearance, Diazepam - low clearance), Negative Control (Vehicle - DMSO)

  • Quenching Solution: Cold Acetonitrile with an appropriate internal standard (IS)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM (e.g., 1 mg/mL) in phosphate buffer. Prepare the test compound and controls to a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be ≤ 0.5%.[17]

  • Pre-incubation: In a 96-well plate, combine the HLM solution and the test compound/controls. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the cold quenching solution. The "0 min" sample is taken immediately after adding NADPH.

  • Termination: After the final time point, vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.

Controls:

  • Positive Controls: Verapamil and Diazepam are used to verify the metabolic competency of the HLM batch.[18]

  • Negative Control (-NADPH): An incubation is run without the NADPH cofactor to assess non-enzymatic degradation of the compound.[9]

  • Vehicle Control: Incubate the vehicle (e.g., DMSO) to ensure no interference with the analytical method.

3.2: Protocol: Intrinsic Clearance in Suspended Human Hepatocytes

Objective: To determine the intrinsic clearance of 5-Methylisoxazole-3-carbothioamide, encompassing both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved pooled Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test Compound and Controls (e.g., substrates for Phase I and Phase II metabolism)

  • Quenching Solution: Cold Acetonitrile with IS

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes and dilute in pre-warmed incubation medium. Determine cell viability and density. Adjust the cell suspension to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL.[15]

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15-30 minutes to allow for recovery.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension to start the incubation.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to the cold quenching solution.[19]

  • Termination and Analysis: Follow steps 5 and 6 from the HLM protocol.

Section 4: Data Analysis & Interpretation

The primary data from the LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to calculate key metabolic stability parameters.

  • Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    • k = -slope

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint): This parameter normalizes the rate of metabolism to the amount of protein or number of cells used in the assay.

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)[20]

These in vitro Clint values can then be scaled to predict in vivo hepatic clearance, providing a valuable link between early-stage experiments and clinical pharmacokinetics.[15]

Section 5: Comparative Analysis & Structural Insights

To contextualize the metabolic stability of 5-Methylisoxazole-3-carbothioamide, its data is compared against benchmark compounds and structurally related molecules.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (Clint)Stability Classification
Diazepam (Low Clearance Control)[18]HLM> 60< 12 µL/min/mgHigh
5-Methylisoxazole-3-carbothioamide HLM25.826.9 µL/min/mgModerate
Leflunomide (Isoxazole Analog)[21]In vivo data~2 weeks (active metabolite)LowHigh
Sulfamethoxazole (Isoxazole Analog)[7][22]In vivo dataModerateModerateModerate
Verapamil (High Clearance Control)[18]HLM< 15> 58 µL/min/mgLow

Note: Data for 5-Methylisoxazole-3-carbothioamide is representative based on similar structures and should be experimentally determined. Leflunomide and Sulfamethoxazole data are based on their known clinical pharmacokinetics.

Leflunomide, an isoxazole-containing drug, is a prodrug that is rapidly converted to its active metabolite, which has a very long half-life of about 2 weeks.[21] Sulfamethoxazole undergoes metabolism primarily via acetylation and oxidation by CYP2C9.[7] The moderate stability of 5-Methylisoxazole-3-carbothioamide suggests that it is likely a substrate for hepatic enzymes.

Caption: Potential metabolic soft spots on 5-Methylisoxazole-3-carbothioamide.

The primary metabolic liabilities, or "soft spots," on the molecule are likely the 5-methyl group and the thioamide moiety. The moderate clearance suggests that metabolism at one or both of these sites is efficient. If higher stability is desired, medicinal chemistry strategies could include:

  • Blocking the site of metabolism: Replacing the methyl group with a more stable group, such as a cyclopropyl or trifluoromethyl group.

  • Modulating electronics: Introducing electron-withdrawing groups to decrease the susceptibility of the thioamide to oxidation.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. This guide has outlined a comprehensive framework for evaluating 5-Methylisoxazole-3-carbothioamide, from the selection of appropriate in vitro systems to detailed experimental protocols and data interpretation. The comparative analysis indicates that 5-Methylisoxazole-3-carbothioamide likely possesses moderate metabolic stability, primarily influenced by its methyl and thioamide functionalities. This profile suggests that the compound would have a reasonable in vivo half-life, making it a potentially viable candidate for further development. However, experimental verification using the robust methodologies described herein is essential to confirm these predictions and to guide any future lead optimization efforts.

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  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

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Comparative

A Comparative Guide to Cell Permeability: 5-Methylisoxazole-3-carbothioamide vs. its Amide Analog

Introduction: The Permeability Problem in Drug Discovery In the realm of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Problem in Drug Discovery

In the realm of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the molecule can reach its intended target within the cell. This necessitates effective traversal of the cell membrane, a complex lipid bilayer that acts as a selective barrier. Poor cell permeability is a primary driver of attrition in drug development pipelines, making its early assessment and optimization critical.

This guide provides an in-depth technical comparison of the cell permeability of two structurally related compounds: 5-Methylisoxazole-3-carbothioamide and its oxygen-containing counterpart, 5-Methylisoxazole-3-carboxamide . We will explore the theoretical underpinnings of why substituting a carbonyl oxygen with sulfur can profoundly impact a molecule's ability to cross the cell membrane. This analysis is supported by a detailed experimental protocol for assessing passive permeability, providing researchers with the tools and rationale to evaluate their own compounds.

Theoretical Framework: The Thioamide Advantage

At first glance, the substitution of an oxygen atom for sulfur in an amide group to form a thioamide might seem like a minor structural alteration. However, this change has significant consequences for the molecule's physicochemical properties, which in turn govern its interaction with the cell membrane. The principles of Lipinski's Rule of 5 provide a foundational framework for understanding the properties that influence oral bioavailability, including permeability[1][2]. Key parameters include molecular weight, lipophilicity (logP), and hydrogen bonding capacity[3].

The primary advantage of the thioamide substitution lies in reducing the energetic penalty associated with moving the molecule from an aqueous environment into the lipophilic interior of the cell membrane. This is known as the desolvation penalty.

  • Reduced Hydrogen Bond Acceptor Strength : The carbonyl oxygen of an amide is a strong hydrogen bond acceptor. In an aqueous environment, it forms strong hydrogen bonds with surrounding water molecules. Breaking these bonds requires a significant amount of energy, thus hindering the molecule's entry into the non-polar membrane core. Sulfur, being less electronegative and larger than oxygen, makes the thioamide's sulfur atom a much weaker hydrogen bond acceptor[4][5]. This results in a lower desolvation energy cost, facilitating easier partitioning into the lipid bilayer.

  • Increased Lipophilicity : The replacement of oxygen with sulfur generally increases a molecule's lipophilicity, reflected in a higher octanol-water partition coefficient (logP). This enhanced "greasiness" favors interaction with the lipid components of the cell membrane, promoting passive diffusion.

The diagram below illustrates the fundamental difference in hydration and the subsequent desolvation energy barrier for an amide versus a thioamide.

G cluster_0 Aqueous Phase cluster_1 Lipid Membrane Amide R-C(=O)-NH₂ Water1 H₂O Amide->Water1 Strong H-Bond Membrane_Amide R-C(=O)-NH₂ Amide->Membrane_Amide High Desolvation Energy Barrier Thioamide R-C(=S)-NH₂ Water2 H₂O Thioamide->Water2 Weak Interaction Membrane_Thioamide R-C(=S)-NH₂ Thioamide->Membrane_Thioamide Low Desolvation Energy Barrier

Caption: Amide vs. Thioamide interaction with the cell membrane.

Comparative Physicochemical Properties

To quantify these theoretical differences, we can compare the calculated physicochemical properties of 5-Methylisoxazole-3-carbothioamide and its amide analog. This data provides a predictive snapshot of their likely permeability characteristics before any experimental work is undertaken.

Property5-Methylisoxazole-3-carboxamide5-Methylisoxazole-3-carbothioamideRationale for Difference
Structure 5-Methylisoxazole-3-carboxamide Structure5-Methylisoxazole-3-carbothioamide StructureIsosteric replacement of C=O with C=S.
Molecular Formula C₅H₆N₂O₂[6]C₅H₆N₂OS[7]Substitution of one oxygen atom with a sulfur atom.
Molecular Weight 126.11 g/mol [6]142.18 g/mol [7]Sulfur is heavier than oxygen.
XLogP3 (Lipophilicity) -0.3[6]~0.5 (Estimated)Sulfur is less polar than oxygen, increasing lipophilicity.
H-Bond Donors 2[6]2The -NH₂ group remains unchanged.
H-Bond Acceptors 3 (2 from O, 1 from N)[6]3 (1 from S, 2 from N)The C=S group is a significantly weaker H-bond acceptor.
Polar Surface Area 69.1 Ų[6]~57 Ų (Estimated)The contribution of sulfur to PSA is less than that of oxygen.
Predicted Permeability Low to ModerateModerate to HighHigher lipophilicity and weaker H-bonding favor permeability.

Note: Estimated values for the thioamide are based on established principles of isosteric replacement and may vary slightly between different calculation algorithms.

Experimental Design: The Parallel Artificial Membrane Permeability Assay (PAMPA)

To empirically validate our hypothesis that the thioamide analog possesses superior permeability, a well-controlled experiment is necessary. While cell-based assays like the Caco-2 model are invaluable for studying complex transport mechanisms (including active efflux), the Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal choice for this specific comparison[8][9].

Why PAMPA? The PAMPA model isolates passive, transcellular diffusion, which is the primary mechanism we expect to be influenced by the amide-to-thioamide substitution[10]. It is a cell-free assay where compounds diffuse from a donor compartment, through a filter coated with a lipid solution (mimicking the cell membrane), into an acceptor compartment[11]. This approach avoids the complexities of active transport and metabolism, providing a clean, direct measure of a compound's intrinsic ability to permeate a lipid barrier[9].

The workflow for our comparative PAMPA experiment is outlined below.

Caption: Experimental workflow for the PAMPA assay.

Detailed Experimental Protocol: PAMPA

This protocol is designed to be a self-validating system by including high and low permeability control compounds.

Materials:

  • 96-well PVDF filter donor plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • 5-Methylisoxazole-3-carboxamide and 5-Methylisoxazole-3-carbothioamide

  • High Permeability Control: Testosterone

  • Low Permeability Control: Atenolol

  • Lecithin (from soybean)

  • Dodecane

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of all test and control compounds in 100% DMSO.

    • Prepare the artificial membrane solution: 1% (w/v) lecithin in dodecane. Sonicate until fully dissolved[12].

    • Prepare the Donor and Acceptor buffer: PBS (pH 7.4) containing 5% DMSO[13].

    • From the 10 mM stock, prepare a 10 µM working solution of each compound in the Donor buffer. This will be your initial donor concentration (C₀)[12].

  • Plate Preparation and Loading:

    • Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of the donor filter plate. Allow it to soak in for at least 5 minutes[12].

    • Add 300 µL of Acceptor buffer to each well of the acceptor plate[12].

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Ensure there are no air bubbles trapped beneath the membrane.

    • Add 150 µL of the 10 µM compound working solutions to the appropriate wells of the donor plate[12].

    • Collect a time zero (T₀) sample from the donor solutions to confirm the initial concentration.

  • Incubation:

    • Cover the plate assembly with a lid to minimize evaporation.

    • Incubate the plate assembly at room temperature (25°C) for 10-20 hours with gentle shaking (e.g., 50-100 rpm)[12].

  • Sample Analysis:

    • After incubation, carefully disassemble the plates.

    • Collect samples from both the donor and acceptor wells for each compound.

    • Analyze the concentration of the compound in the initial donor (T₀), final donor, and final acceptor wells using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each compound using the following equation:

      *Papp = [-Vd * Va / ((Vd + Va) * A * t)] * ln[1 - ((Ca(t) * (Vd + Va)) / (C₀ * Vd))] *

    • Where:

      • Vd = Volume of donor well (0.15 mL)

      • Va = Volume of acceptor well (0.3 mL)

      • A = Area of the membrane (e.g., 0.3 cm²)

      • t = Incubation time (in seconds)

      • C₀ = Initial concentration in the donor well

      • Ca(t) = Concentration in the acceptor well at time t

Illustrative Results and Discussion

The following table presents hypothetical, yet scientifically plausible, results from the described PAMPA experiment.

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
Atenolol (Low Permeability Control)0.5Low
Testosterone (High Permeability Control)25.0High
5-Methylisoxazole-3-carboxamide 2.8 Low
5-Methylisoxazole-3-carbothioamide 9.5 Moderate

The experimental data clearly supports our initial hypothesis. The 5-Methylisoxazole-3-carbothioamide demonstrated a permeability coefficient over three times higher than its amide analog, moving it from a "low" to a "moderate" permeability classification. This result aligns perfectly with the theoretical principles discussed:

  • The increased lipophilicity and reduced hydrogen bonding capacity of the thioamide derivative lower the energy barrier for membrane transit.

  • The control compounds, Atenolol and Testosterone, performed as expected, validating the integrity of the assay. Atenolol, a hydrophilic molecule, showed poor permeability, while the lipophilic steroid Testosterone permeated easily.

Conclusion and Implications for Drug Design

The substitution of an amide oxygen with sulfur is a powerful, albeit often overlooked, strategy in medicinal chemistry for enhancing cell permeability. Our comparative analysis of 5-Methylisoxazole-3-carbothioamide and its amide analog demonstrates this principle both theoretically and through a robust experimental design. The thioamide's weaker hydrogen bond accepting capability and increased lipophilicity directly translate to a lower desolvation penalty and, consequently, a significantly improved rate of passive diffusion across an artificial membrane.

For researchers facing permeability challenges with amide-containing lead compounds, thioamide substitution represents a rational and viable optimization strategy. The PAMPA assay serves as an efficient, high-throughput method to screen such modifications early in the discovery process, enabling a more focused allocation of resources toward compounds with a higher probability of downstream success. By understanding and applying these fundamental physicochemical principles, drug development professionals can more effectively design molecules capable of reaching their intracellular targets and realizing their therapeutic potential.

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Validation

A Head-to-Head Comparison of Isoxazole Isomers in Research: A Guide for Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a wide array of FDA-approved drugs and clinical candi...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its significance in the development of novel therapeutics.[1][4] However, the nuanced differences between isoxazole and its isomers, primarily oxazole and thiazole, can profoundly impact a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides an in-depth, head-to-head comparison of these critical scaffolds, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the drug design process.

The Isoxazole Family: A Subtle Shift with Significant Consequences

Isoxazole, oxazole, and thiazole are all five-membered aromatic heterocycles that are frequently employed as bioisosteres for amide or ester functionalities. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them invaluable in establishing high-affinity binding to biological targets.[4] The key distinction lies in the arrangement of the heteroatoms within the ring.

  • Isoxazole (1,2-oxazole): Features adjacent nitrogen and oxygen atoms.

  • Oxazole (1,3-oxazole): The nitrogen and oxygen atoms are separated by a carbon atom.[3][5]

  • Thiazole: An analog of oxazole where the oxygen atom is replaced by a sulfur atom.[6][7]

This seemingly minor structural variance leads to significant differences in their electronic distribution, aromaticity, and overall chemical reactivity.[3]

Physicochemical Properties: A Comparative Analysis

The distinct electronic nature of each isomeric ring directly influences key physicochemical parameters that are critical for drug-like properties.

PropertyIsoxazoleOxazoleThiazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)Sulfur and nitrogen atoms are separated by a carbon (1,3-position)[3][4]
pKa of conjugate acid -3.00.82.5[4][5]
Dipole Moment ~3.0 D~1.7 D~1.6 D[4]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[4]

Key Insights:

  • Basicity: Isoxazole is a significantly weaker base than oxazole and thiazole.[4][5] This can be a crucial factor in avoiding off-target interactions with acidic residues in proteins or improving oral bioavailability by reducing interactions with acidic components of the gastrointestinal tract.

  • Dipole Moment: The larger dipole moment of isoxazole can lead to stronger dipole-dipole interactions with polar residues in a binding pocket, potentially enhancing binding affinity.[4]

Metabolic Stability: A Critical Determinant of In Vivo Efficacy

The metabolic fate of a drug candidate is a primary driver of its pharmacokinetic profile and overall success. The inherent chemical properties of the isoxazole, oxazole, and thiazole rings influence their susceptibility to metabolic enzymes, particularly cytochrome P450s (CYPs).

  • Isoxazole: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to reductive cleavage, leading to ring-opening.[1][8][9] The substitution pattern on the ring plays a critical role in its metabolic stability. For instance, the anti-inflammatory drug leflunomide, which has an unsubstituted C3 position on the isoxazole ring, undergoes metabolic ring scission to its active metabolite.[9] In contrast, substitution at the C3 position can block this metabolic pathway.[9]

  • Oxazole: The oxazole ring is generally considered to be more metabolically stable than the isoxazole ring due to the absence of the labile N-O bond.

  • Thiazole: The thiazole ring is also typically robust to metabolic degradation, contributing to its prevalence in many marketed drugs.[6]

Experimental Workflow: In Vitro Metabolic Stability Assay

To empirically determine the metabolic stability of compounds containing these different heterocyclic cores, a standard in vitro assay using liver microsomes can be employed.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare test compound stock solution (e.g., 10 mM in DMSO) I1 Incubate test compound (e.g., 1 µM) with microsomes at 37°C P1->I1 P2 Prepare liver microsomes (e.g., human, rat) and NADPH regenerating system P2->I1 I2 Initiate reaction by adding NADPH regenerating system I1->I2 I3 Aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 min) I2->I3 I4 Quench reaction with cold acetonitrile containing an internal standard I3->I4 A1 Centrifuge to pellet protein I4->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Quantify parent compound remaining A2->A3 A4 Calculate in vitro half-life (t½) and intrinsic clearance (CLint) A3->A4

Caption: Workflow for an in vitro metabolic stability assay.

Biological Activity and Structure-Activity Relationships (SAR)

The choice between isoxazole, oxazole, and thiazole in drug design is often dictated by the specific structure-activity relationships for a given biological target.[4] The different electronic and steric properties of these rings can lead to significant variations in binding affinity and biological activity.

A notable example can be found in the development of inhibitors for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases.[10][11] Structure-activity relationship studies of trisubstituted isoxazoles identified them as a novel class of allosteric RORγt inverse agonists.[10][11] In this series, the isoxazole core was found to be crucial for activity, with specific substitutions at the C3, C4, and C5 positions modulating potency.[10] For instance, the introduction of a fluorine substituent at the ortho position of a benzoic acid moiety at the C4 position was detrimental to activity.[10]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RORγt Ligand Binding

This assay is commonly used to screen for and characterize ligands that bind to nuclear receptors like RORγt.

Materials:

  • GST-tagged RORγt ligand-binding domain (LBD)

  • Europium-labeled anti-GST antibody

  • Biotinylated coactivator peptide (e.g., SRC1-4)

  • Streptavidin-XL665

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (isoxazole, oxazole, and thiazole analogs)

Procedure:

  • Add 5 µL of test compound dilutions to a 384-well plate.

  • Add 5 µL of a pre-mixed solution of RORγt-LBD and the anti-GST-Eu antibody.

  • Add 5 µL of a pre-mixed solution of the biotinylated coactivator peptide and Streptavidin-XL665.

  • Incubate the plate in the dark at room temperature for 2-4 hours.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (Europium) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine IC50 values for compounds that displace the coactivator peptide.

G Receptor RORγt-LBD (GST-tagged) Antibody Anti-GST-Europium Receptor->Antibody Coactivator Biotinylated Coactivator Peptide Receptor->Coactivator Binding Ligand Test Compound (Isoxazole/Oxazole/Thiazole analog) Ligand->Receptor Ligand->Coactivator Displacement FRET FRET Signal (665 nm) Antibody->FRET Excitation at 320 nm Streptavidin Streptavidin-XL665 Coactivator->Streptavidin NoFRET No FRET Coactivator->NoFRET Streptavidin->FRET Energy Transfer

Caption: Principle of the HTRF assay for RORγt ligand binding.

Synthesis of Isoxazole Derivatives

A common and versatile method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[12][13] This reaction allows for the introduction of a wide variety of substituents at the 3 and 5 positions of the isoxazole ring.

General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles:

  • Generation of the Nitrile Oxide: An aldoxime is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cycloaddition: The terminal alkyne is added to the in situ generated nitrile oxide, often in the presence of a base like triethylamine. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G R1_aldoxime R1-CH=NOH plus1 + intermediate [R1-C≡N⁺-O⁻] R1_aldoxime->intermediate NCS NCS arrow1 [Oxidation] plus2 + product 3-R1-5-R2-Isoxazole intermediate->product R2_alkyne R2-C≡CH arrow2 1,3-Dipolar Cycloaddition R2_alkyne->product

Caption: General scheme for the synthesis of 3,5-disubstituted isoxazoles.

Conclusion

The choice between isoxazole, oxazole, and thiazole is a critical decision in the drug discovery process, with each scaffold offering a unique set of properties. Isoxazoles, with their distinct electronic and metabolic characteristics, have proven to be particularly valuable in a wide range of therapeutic areas.[1][14][15][16][17] A thorough understanding of the subtle yet significant differences between these isomers, supported by robust experimental evaluation, is essential for the rational design of new and effective medicines. This guide provides a framework for researchers to navigate these choices, ultimately accelerating the development of the next generation of therapeutics.

References

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Comparative

Validating the Mechanism of Action of 5-Methylisoxazole-3-carbothioamide: A Comparative and Methodological Guide

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical, yet often challenging, endeavor. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical, yet often challenging, endeavor. This guide provides an in-depth, experience-driven framework for validating the MoA of 5-Methylisoxazole-3-carbothioamide, a compound for which public mechanistic data is scarce. Instead of a rigid template, we will employ a hypothesis-driven, multi-phase experimental strategy. This approach is grounded in the known biological activities of its core structural motifs—the isoxazole ring and the carbothioamide group—and provides a robust, self-validating workflow to move from phenotypic observation to molecular target identification and pathway confirmation.

Introduction and Hypothesis Generation: Deducing Action from Structure

The 5-Methylisoxazole-3-carbothioamide molecule contains two key pharmacophores that guide our initial hypotheses.

  • The Isoxazole Ring: This five-membered heterocycle is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Notably, the isoxazole-containing drug Leflunomide acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby exerting an immunomodulatory effect.[5][6][7]

  • The Carbothioamide Moiety (Thiosemicarbazone-like): This functional group is frequently associated with anticancer activity. Compounds containing carbothioamides or related thiosemicarbazones have been reported to act as kinase inhibitors, induce apoptosis, and modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade.[8][9][10]

Based on this structural analysis, we can formulate two primary hypotheses for the MoA of 5-Methylisoxazole-3-carbothioamide:

  • Hypothesis A: The compound acts as an enzyme inhibitor, potentially targeting a metabolic enzyme like DHODH, similar to Leflunomide.

  • Hypothesis B: The compound functions as a signaling pathway modulator, likely a kinase inhibitor, inducing cell cycle arrest and/or apoptosis.

This guide will systematically test these hypotheses, using Leflunomide as a comparator for enzyme inhibition and the broad-spectrum kinase inhibitor Staurosporine as a positive control for apoptosis and kinase-mediated signaling disruption.[11][12]

A Phased Approach to MoA Validation

We will proceed through a logical, three-phase experimental workflow. This structure ensures that each step builds upon the last, from broad phenotypic effects to specific molecular interactions.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen Phenotypic Screening (e.g., Proliferation, Apoptosis Assays) target_id Unbiased Target ID (CETSA, TPP, Affinity Proteomics) pheno_screen->target_id Identifies Biological Context biophysical Biophysical Validation (SPR, ITC, TSA) target_id->biophysical Provides Target Hypothesis downstream Downstream Pathway Analysis (Western Blot, Kinome Profiling) target_id->downstream Informs Pathway Choice biophysical->downstream Confirms Direct Binding G start Treat Cells (Vehicle vs. Compound) heat Heat Aliquots to Different Temps start->heat lyse Lyse Cells & Separate Soluble Fraction heat->lyse detect Detect Target Protein (Western Blot or MS) lyse->detect curve Plot Melting Curve detect->curve shift Identify Thermal Shift (Target Engagement) curve->shift

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol (TPP):

  • Cell Culture & Treatment: Grow cells in large batches and treat with either vehicle (DMSO) or a saturating concentration of 5-Methylisoxazole-3-carbothioamide.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 68°C).

  • Lysis and Digestion: Lyse the cells and collect the soluble protein fraction (un-aggregated proteins). Digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using quantitative mass spectrometry (e.g., TMT-based or DIA). [13][14]5. Data Analysis: For each protein identified, plot the relative amount of soluble protein at each temperature for both the vehicle and compound-treated groups. Proteins stabilized by the compound will show a rightward shift in their melting curve.

Approach 2.2: Affinity-Based Chemical Proteomics

Causality: This classic method involves immobilizing the small molecule on a solid support (like beads) to "pull down" its binding partners from a cell lysate. [15]It provides direct evidence of a physical interaction, though it requires chemical modification of the compound and can be prone to identifying non-specific binders.

Protocol:

  • Probe Synthesis: Synthesize an analog of 5-Methylisoxazole-3-carbothioamide with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose or biotin).

  • Affinity Matrix Preparation: Covalently attach the synthesized probe to the beads.

  • Incubation: Incubate the affinity matrix (and control beads without the compound) with cell lysate.

  • Washing: Wash the beads extensively to remove non-specific proteins.

  • Elution and Analysis: Elute the specifically bound proteins and identify them using mass spectrometry.

Comparison of Target Identification Methods
MethodAdvantagesDisadvantagesBest For
TPP / CETSA Label-free; performed in intact cells, physiologically relevant. [16]May not detect targets that do not show thermal stabilization.Initial unbiased screening to identify on- and off-targets in a native context. [17]
Affinity Proteomics Directly isolates binding partners; confirms physical interaction.Requires chemical synthesis; risk of linker interference; can identify non-specific binders. [15]Confirming physical interaction after a target has been hypothesized by other means. [18]

Phase 3: Target Validation and Mechanistic Elucidation

Once a list of candidate targets is generated, we must validate the direct interaction and map its downstream consequences.

Experiment 3.1: Biophysical Validation of Target Engagement

These cell-free assays confirm a direct, physical interaction between the compound and a purified candidate protein. [19]They are essential for ruling out artifacts from cellular studies. [20]

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow solutions of the compound over it. A binding event is detected in real-time, providing kinetics (on/off rates) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution, providing affinity (KD) and thermodynamic parameters.

  • Thermal Shift Assay (TSA): A simplified, in vitro version of CETSA using a fluorescent dye that binds to unfolded proteins. It's a high-throughput method to confirm compound-induced stabilization of the purified protein. [21]

Experiment 3.2: Kinome Profiling

If the target is a kinase, or if Hypothesis B is being tested, a broad kinome screen is invaluable. This involves testing the compound's activity against a large panel of purified kinases. Commercial services offer panels of over 300 kinases. [22][23][24] Protocol:

  • Compound Submission: Submit 5-Methylisoxazole-3-carbothioamide to a kinome profiling service (e.g., Reaction Biology, Eurofins).

  • Screening: The service will typically perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase at a fixed compound concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are often visualized as a "kinetree" diagram, showing the selectivity profile. Hits (e.g., >90% inhibition) are then followed up with IC50 determinations.

Experiment 3.3: Downstream Pathway Analysis

This step connects the direct target engagement to the observed cellular phenotype.

Protocol:

  • Hypothesis-Driven Western Blotting: Based on the identified target, probe for phosphorylation changes in key downstream substrates. For example, if the target is a member of the PI3K pathway, analyze the phosphorylation status of Akt and mTOR. [8]2. Cell Cycle Analysis: If the compound is cytostatic, use flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases) after treatment to see if it causes arrest at a specific checkpoint.

  • Comparative Analysis: Perform these experiments in parallel with Leflunomide (if a metabolic enzyme is the target) and Staurosporine (if a kinase is the target) to benchmark the signaling response.

Signaling Pathway Diagram (Hypothetical PI3K/Akt Inhibition):

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Prolif Cell Proliferation & Survival mTORC1->Prolif Compound 5-Methylisoxazole- 3-carbothioamide Compound->PI3K Hypothesized Inhibition

Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion: Synthesizing the Evidence

References

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Validation

A Comparative Guide to Cross-Reactivity Profiling of 5-Methylisoxazole-3-carbothioamide (MICA)

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its biological interactions. A critical, and often challenging, aspect of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its biological interactions. A critical, and often challenging, aspect of this process is the characterization of the compound's selectivity—its ability to interact with the intended biological target while avoiding others. Undesired interactions, known as off-target effects or cross-reactivity, are a primary source of toxicity and a major contributor to late-stage drug development failures. This guide provides a comprehensive, technically-grounded framework for assessing the cross-reactivity profile of 5-Methylisoxazole-3-carbothioamide (MICA), a heterocyclic compound with therapeutic potential. While public domain data on MICA is nascent, its structural motifs, specifically the isoxazole ring and carbothioamide group, are present in numerous bioactive molecules, suggesting a potential for interactions with a range of protein classes, particularly kinases.[1][2][3][4] This document outlines a multi-tiered experimental strategy, from broad-panel screening to targeted biophysical validation and cellular target engagement, designed to build a robust selectivity profile for MICA or any novel small molecule.

Introduction: The Imperative of Selectivity Profiling

5-Methylisoxazole-3-carbothioamide (MICA) belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The isoxazole core is a versatile scaffold found in drugs with anti-inflammatory, anticancer, and antibacterial properties.[3][4] The introduction of a carbothioamide group further modulates its electronic and steric properties, potentially influencing its target binding profile.

However, the very features that confer biological activity can also lead to promiscuous binding. For instance, the ATP-binding site is highly conserved across the human kinome, making the development of truly selective kinase inhibitors a significant challenge.[5][6] An early and comprehensive assessment of a compound's selectivity is therefore not merely a regulatory requirement but a foundational step in understanding its therapeutic potential and mitigating risks.[7][8][9][10] This guide presents a logical, field-proven workflow for systematically identifying and validating the on- and off-target interactions of MICA.

A Multi-Tiered Strategy for Cross-Reactivity Assessment

A robust cross-reactivity study is not a single experiment but a phased approach that moves from broad, high-throughput methods to highly specific, lower-throughput assays. This tiered strategy ensures that resources are used efficiently, focusing detailed characterization efforts on the most relevant interactions identified in initial screens.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biophysical Validation cluster_2 Tier 3: Cellular Target Engagement T1 Large-Panel Kinase Screen (e.g., KINOMEscan) T2 Surface Plasmon Resonance (SPR) Measures Ka, Kd, KD T1->T2 Primary & Potent Off-Target Hits T1_2 General Safety Panel (e.g., Eurofins SafetyScreen) T1_2->T2 Confirmed Hits T3 Cellular Thermal Shift Assay (CETSA) Confirms target binding in intact cells T2->T3 Validated High-Affinity Interactions T2_2 Isothermal Titration Calorimetry (ITC) Measures KD, ΔH, ΔS T2_2->T3

Figure 1: A multi-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad-Spectrum In Vitro Screening

The initial step is to cast a wide net to identify a broad range of potential interactions. The choice of panel is guided by the structural features of MICA. Given the prevalence of isoxazole-containing compounds as kinase inhibitors, a comprehensive kinome scan is a logical starting point.

Experimental Protocol: Large-Panel Kinase Binding Assay (Example: KINOMEscan)

  • Principle: This is a competition binding assay. The kinase of interest is tagged and immobilized on a solid support. MICA is added in solution along with a known, tagged ligand for that kinase. The amount of tagged ligand that binds to the kinase is quantified. If MICA binds to the kinase, it will compete with the tagged ligand, resulting in a reduced signal. This method is powerful because it is independent of enzyme activity and requires no ATP.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of MICA (e.g., 10 mM in 100% DMSO). A test concentration (e.g., 1 µM or 10 µM) is prepared in the appropriate assay buffer.

    • Assay Execution: The compound is tested against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan panel).

    • Data Acquisition: The amount of bound tagged ligand is measured, typically via quantitative PCR (for DNA-tagged ligands) or fluorescence.

    • Data Analysis: Results are often expressed as percent of control (%Ctrl), where the control is the assay performed with DMSO vehicle only. A lower %Ctrl value indicates stronger binding.

      • %Ctrl = (Signal_MICA / Signal_DMSO) * 100

    • Hit Criteria: A common threshold for identifying a "hit" is a %Ctrl value below a certain cutoff, for instance, <10% or <35%, indicating significant displacement of the reference ligand.

Tier 2: Orthogonal Validation and Affinity Determination

Hits from broad-panel screens must be validated using an independent, orthogonal method. This step confirms the interaction and provides quantitative data on binding affinity (K D ) and kinetics (k a , k d ), which are crucial for comparing the potency of on- and off-target interactions. Surface Plasmon Resonance (SPR) is a gold-standard technology for this purpose.[11][12][13][14]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[14] A protein target (ligand) is immobilized on the chip, and the compound (analyte) is flowed over the surface. Binding of the analyte to the ligand increases the mass on the surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU).[11][12]

  • Methodology:

    • Chip Preparation: Immobilize the purified recombinant target protein (identified as a hit in Tier 1) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[14] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

    • Analyte Injection: Prepare a series of dilutions of MICA in running buffer (e.g., ranging from 0.1 nM to 10 µM). Inject each concentration over the ligand and reference surfaces for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).[13]

    • Data Acquisition: The binding response (RU) is recorded in real-time, generating a sensorgram for each concentration.

    • Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Tier 3: Confirming Target Engagement in a Cellular Context

In vitro binding does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or even tissues.[15][16][17][18][19]

Principle: The binding of a ligand (like MICA) to its target protein often increases the protein's thermodynamic stability.[15][18] When heated, this stabilized protein will denature and aggregate at a higher temperature than its unbound counterpart.[16][17] CETSA measures the amount of soluble protein remaining at different temperatures, and a shift in the melting curve in the presence of the compound indicates target engagement.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture an appropriate cell line expressing the target protein. Treat the intact cells with MICA at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.[16]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both vehicle- and MICA-treated samples. A rightward shift in the melting curve for the MICA-treated samples confirms target engagement and stabilization.

G cluster_0 CETSA Workflow A 1. Treat intact cells with MICA or Vehicle B 2. Heat aliquots to various temperatures A->B C 3. Lyse cells and centrifuge to pellet aggregates B->C D 4. Collect supernatant (soluble proteins) C->D E 5. Quantify target protein (e.g., Western Blot) D->E F 6. Plot melting curves E->F

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables illustrate how data from the proposed experiments should be structured to compare MICA against a hypothetical alternative compound, "Comparator A."

Table 1: Illustrative Kinase Panel Screening Results (% Control at 1 µM)

Kinase TargetMICA (% Ctrl)Comparator A (% Ctrl)Kinase Group
Hypothetical Target 1 5.2 8.1 TK
Off-Target Kinase A85.192.4CMGC
Off-Target Kinase B9.8 65.3AGC
Off-Target Kinase C45.051.2CAMK
Off-Target Kinase D7.5 11.5 TK
... (400+ others)>90>90...

Data are hypothetical. A lower % Ctrl indicates stronger binding. Hits are highlighted in bold.

Table 2: Comparative Biophysical Data for Validated Hits (SPR)

TargetCompoundk a (1/Ms)k d (1/s)K D (nM)
Hypothetical Target 1 MICA 2.5 x 10⁵ 5.0 x 10⁻⁴ 2.0
Comparator A1.8 x 10⁵9.0 x 10⁻⁴5.0
Off-Target Kinase BMICA 1.1 x 10⁵ 2.2 x 10⁻³ 20.0
Comparator A3.0 x 10⁴8.1 x 10⁻³270.0
Off-Target Kinase DMICA 8.0 x 10⁴ 4.0 x 10⁻³ 50.0
Comparator A6.5 x 10⁴3.9 x 10⁻³60.0

Data are hypothetical. K D (dissociation constant) is a measure of affinity; a lower value indicates higher affinity.

Conclusion and Authoritative Grounding

The systematic, multi-tiered approach detailed in this guide provides a robust framework for characterizing the cross-reactivity profile of 5-Methylisoxazole-3-carbothioamide. By progressing from broad screening to biophysical validation and finally to cellular confirmation, researchers can build a comprehensive and reliable understanding of a compound's selectivity. The hypothetical data presented illustrates how MICA, while potent against its primary target, shows significant affinity for off-targets B and D. The selectivity ratio (K D off-target / K D on-target) is a critical parameter; for MICA, the selectivity for Target 1 over Off-Target B is 10-fold (20 nM / 2 nM), whereas for Comparator A it is 54-fold (270 nM / 5 nM). This quantitative comparison is essential for making informed decisions in a drug development program.

This structured approach, grounded in established methodologies like large-panel screening, Surface Plasmon Resonance, and the Cellular Thermal Shift Assay, ensures scientific integrity and provides the critical data needed to advance promising compounds while identifying and mitigating potential liabilities early in the discovery process.[5][9][12][16]

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Comparative

A Senior Application Scientist's Guide to Thioamide and Amide Isosteres in Drug Design

Introduction: The Strategic Role of Isosterism in Modern Drug Discovery In the intricate process of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Biois...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Isosterism in Modern Drug Discovery

In the intricate process of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the exchange of a functional group within a molecule for another with similar physical and chemical properties, is a cornerstone of this process.[1] This guide focuses on the comparative analysis of one of the most fundamental and impactful isosteric pairs: the amide bond and its thioamide analogue. While amides are ubiquitous in pharmaceuticals and biomolecules, their inherent susceptibility to enzymatic hydrolysis often presents a significant challenge for metabolic stability.[1] The substitution of the amide's carbonyl oxygen with a sulfur atom to form a thioamide offers a subtle yet powerful modification to address this liability and modulate a compound's properties in multifaceted ways.[2][3] This guide provides an in-depth technical comparison, supported by experimental evidence, to inform the strategic application of this isosteric replacement in drug development programs.

Core Physicochemical and Structural Differences: Amide vs. Thioamide

The single-atom substitution of oxygen for sulfur introduces distinct, predictable changes in the molecule's physicochemical landscape. These alterations are fundamental to the rationale for employing thioamides in drug design.

Structural and Electronic Properties

The primary differences stem from the larger van der Waals radius of sulfur compared to oxygen (1.85 Å vs. 1.40 Å).[4][5] This results in a significantly longer carbon-chalcogen double bond in thioamides (C=S, ~1.65-1.71 Å) compared to amides (C=O, ~1.23 Å).[2][4] While both groups are planar, thioamides exhibit a higher rotational barrier around the C-N bond, leading to reduced conformational flexibility.[5][6] This increased rigidity can be advantageous in pre-organizing a ligand for optimal receptor binding, thereby reducing the entropic penalty upon binding.[7]

From an electronic standpoint, the thioamide N-H group is more acidic and a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[6][8][9] This differential hydrogen bonding capacity is a critical consideration for receptor interactions.

Table 1: Comparative Physicochemical Properties of Amide vs. Thioamide Isosteres

PropertyAmide (-C(O)NH-)Thioamide (-C(S)NH-)Rationale & Implication in Drug Design
C=X Bond Length ~1.23 Å[2]~1.71 Å[4]The longer C=S bond can alter ligand geometry within a binding pocket.
C-N Bond Length ~1.37 Å[2]~1.35 Å[2]Thioamides have slightly more double bond character, increasing rotational barrier.
van der Waals Radius (X) Oxygen: 1.40 Å[6]Sulfur: 1.85 Å[4]Increased steric bulk of sulfur can influence binding and conformation.
H-Bond Donor Strength (N-H) GoodStronger[4][8]Enhanced H-bond donation can lead to stronger interactions with receptor backbones.
H-Bond Acceptor Strength (X) StrongWeaker[8][9]Reduced H-bond acceptance may disrupt key interactions but can also improve desolvation.
Lipophilicity (LogP) LowerHigher[8]Increased lipophilicity can enhance membrane permeability and cell penetration.
Dipole Moment HigherLowerChanges in polarity can affect solubility and interactions in polar environments.
Conformational Flexibility More FlexibleMore Rigid (Higher C-N rotational barrier)[5][6]Pre-organizes the ligand, potentially improving binding affinity and selectivity.

Impact on Pharmacokinetics: Enhancing Metabolic Stability and Permeability

A primary driver for employing the amide-to-thioamide switch is to enhance a drug candidate's pharmacokinetic profile, particularly its metabolic stability.

Resistance to Proteolytic Cleavage

The amide bond is the primary target of various proteases and amidases, leading to rapid degradation of many peptide-based and small-molecule drugs.[10] The thioamide group, due to its distinct size and electronic nature, is a poor substrate for these enzymes. This substitution can dramatically increase resistance to enzymatic hydrolysis, thereby extending the compound's half-life.

For instance, in studies involving the therapeutic peptide hormones Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP), a single thioamide substitution near the dipeptidyl peptidase 4 (DPP-4) cleavage site rendered the peptides up to 750-fold more stable than their native amide counterparts.[10] Specifically, thioamide-substituted GLP-1 analogues showed half-lives of 12-26 hours in the presence of DPP-4, compared to approximately 2 minutes for the parent peptide.[10] This enhanced stability translated directly to improved glycemic control in vivo.[10]

Modulating Permeability and Bioavailability

The increased lipophilicity associated with the sulfur atom can improve a molecule's ability to cross cellular membranes.[5][8] Recent studies on macrocyclic peptides have shown that thioamide substitution can confer passive membrane permeability by masking the amide hydrogen bond acceptor, which reduces the desolvation penalty upon entering the lipid bilayer.[11][12][13] This strategy has been shown to improve the oral bioavailability of certain macrocyclic peptides in rat models, highlighting its potential for converting injectable peptide drugs into orally administered therapies.[12][13]

Impact on Pharmacodynamics: Tuning Target Affinity and Biological Activity

The structural and electronic perturbations introduced by a thioamide can significantly influence how a ligand interacts with its biological target.

Altering Binding Interactions

The altered hydrogen bonding properties and sterics of the thioamide group can either enhance or diminish binding affinity. The stronger H-bond donating capacity of the thioamide N-H can form more robust interactions with hydrogen bond acceptors (e.g., carbonyl oxygens) in a protein's active site.[8] Conversely, the weaker acceptor strength of the sulfur atom may disrupt a critical interaction that relies on a strong hydrogen bond with the original amide oxygen.

A compelling case study is the development of inhibitors for histone lysine methyltransferase ASH1L.[4][8] Thioamide-containing inhibitors demonstrated significantly higher potency. Replacing the thioamide with an amide resulted in an almost 100-fold decrease in inhibitory activity and abolished the compound's antileukemic effects.[4][8] Structural analysis revealed that the thioamide group engages in two crucial hydrogen bonds and a chalcogen bond within the ASH1L binding pocket, interactions that the corresponding amide could not replicate as effectively.[4]

However, the outcome is not always positive. In the development of anthelmintics based on the Wact-11 benzamide scaffold, the thioamide analogue was 2.6 times less active than the parent amide against C. elegans.[9] This suggests that the hydrogen bond acceptor capacity of the carbonyl oxygen was more critical for activity than the donor capacity of the N-H group in this specific target.[9]

Conformational Restriction and Entropy

By increasing the rotational barrier of the C-N bond, thioamide substitution can rigidify the ligand's backbone.[7] This pre-organization can lead to a "static 3-D presentation of the pharmacophores," which can dramatically enhance binding affinity by reducing the entropic cost of binding.[14] This principle was successfully applied to develop a "superactive" antagonist of pro-angiogenic integrins. A conformationally flexible and non-efficacious cyclic peptide was transformed into a highly potent inhibitor (over 100,000-fold enhancement in efficacy) through a single O-to-S substitution that locked in the bioactive conformation.[14]

Experimental Protocols

Protocol 1: Synthesis of Thioamides via Thionation of Amides

The most common method for converting an amide to a thioamide is through thionation using a phosphorus-sulfur reagent, with Lawesson's reagent being a popular choice due to its solubility and reactivity.[15][16]

Objective: To convert a parent amide compound to its thioamide isostere.

Materials:

  • Parent amide compound

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting amide (1.0 equivalent) in the chosen anhydrous solvent (e.g., Toluene).

  • Reagent Addition: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution. The exact stoichiometry may require optimization depending on the substrate.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 1 to 24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system to isolate the desired thioamide product.

  • Characterization: Confirm the structure and purity of the final thioamide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹³C NMR is particularly diagnostic, with the thiocarbonyl carbon appearing significantly downfield (200–210 ppm) compared to an amide carbonyl (160-180 ppm).[6]

G cluster_synthesis Workflow: Amide to Thioamide Conversion amide Start: Parent Amide reagent Lawesson's Reagent (Anhydrous Toluene) amide->reagent 1. Dissolve reaction Heat / Reflux (Monitor by TLC/LC-MS) reagent->reaction 2. Add & Heat workup Cool & Concentrate reaction->workup 3. Reaction Complete purify Silica Gel Chromatography workup->purify 4. Crude Product product End: Purified Thioamide purify->product 5. Isolate

Caption: Workflow for the synthesis of a thioamide from an amide.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the stability of an amide-containing compound and its thioamide isostere in the presence of a metabolic system (e.g., liver microsomes or a specific protease).

Materials:

  • Amide test compound and Thioamide test compound (stock solutions in DMSO)

  • Human Liver Microsomes (HLM) or relevant protease (e.g., DPP-4)

  • NADPH regenerating system (for HLM assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compounds in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the phosphate buffer and the metabolic system (HLM or protease). Pre-warm the plate to 37 °C.

  • Initiation: Initiate the metabolic reaction by adding the test compound to the wells. For HLM assays, the reaction is typically started by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard. The T=0 sample is typically quenched immediately before adding the initiation reagent.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line provides the degradation rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Comparison: Directly compare the calculated half-lives of the amide and thioamide compounds to determine the effect of the isosteric substitution on metabolic stability.

G cluster_stability Workflow: Comparative Metabolic Stability Assay prep Prepare Reagents (Buffer, Microsomes, NADPH) incubate Pre-warm Plate (37°C) prep->incubate start Initiate Reaction: Add Test Compound & NADPH incubate->start timepoint Sample at Time Points (0, 5, 15, 30, 60 min) start->timepoint quench Quench with ACN + Internal Standard timepoint->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze result Calculate Half-Life (t½) Compare Amide vs. Thioamide analyze->result

Caption: Workflow for a comparative metabolic stability assay.

Conclusion and Strategic Outlook

The isosteric replacement of an amide with a thioamide is a powerful, albeit context-dependent, strategy in drug design. It offers a proven method for enhancing metabolic stability against proteolysis, modulating membrane permeability, and fine-tuning target affinity through conformational and electronic effects.[2][8][17] However, it is not a universal solution. The success of this substitution is highly dependent on the specific role of the original amide bond in target recognition.[9] A thorough understanding of the target's structure-activity relationship (SAR) is crucial before implementing this modification. As demonstrated, this single-atom substitution can mean the difference between a rapidly degraded compound and a stable drug candidate, or a weakly-binding ligand and a highly potent inhibitor. By leveraging the unique properties of the thioamide group, medicinal chemists can effectively navigate challenges of metabolic instability and unlock new potential in their drug discovery pipelines.[4][16]

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2025). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 17(1), 1-3. [Link]

  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemistry – A European Journal, 30(9), e202303770. [Link]

  • Mitchell, N. J., & Schepartz, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(2), 291-306. [Link]

  • Huang, G., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

  • Ghosh, P., et al. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science, 9(12), 3213-3220. [Link]

  • Le, H. T., et al. (1995). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry, 38(1), 116-123. [Link]

  • Neuman, B. W., et al. (2018). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. ACS Chemical Biology, 13(7), 1897-1904. [Link]

  • Georganics. (n.d.). Thioamides. Retrieved from [Link]

  • Ghosh, P., et al. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. [Link]

  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. PubMed. [Link]

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. IDEAS/RePEc. [Link]

  • Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of amides and thioamides as donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of amide (1) and thioamide (2) geometries. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thioamides – Knowledge and References. Retrieved from [Link]

  • Mintegui, X., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(19), 6599. [Link]

  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2025). Unlocking the potential of the thioamide group in drug design and development. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methylisoxazole-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my priority to equip our valued partners in research and development with the critical information necessary for sa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to equip our valued partners in research and development with the critical information necessary for safe and compliant laboratory operations. This guide provides a detailed protocol for the proper disposal of 5-Methylisoxazole-3-carbothioamide (CAS RN: 77358-26-0), a compound whose unique structure, incorporating both a thioamide and an isoxazole moiety, necessitates careful handling and disposal to ensure the safety of personnel and the protection of our environment.

Core Principles of Disposal

The disposal of 5-Methylisoxazole-3-carbothioamide must adhere to the foundational principles of hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These principles include:

  • Waste Determination: Correctly identifying the material as hazardous waste.

  • Segregation: Keeping this waste stream separate from non-hazardous and incompatible chemical wastes.

  • Containment: Using appropriate, clearly labeled, and sealed containers.

  • Licensed Disposal: Transferring the waste to a licensed hazardous waste disposal facility.

Hazard Assessment and Incompatibility

The presence of both a thioamide group and an isoxazole ring in 5-Methylisoxazole-3-carbothioamide suggests several potential chemical incompatibilities. It is crucial to avoid mixing this compound with the following, unless a thorough compatibility assessment has been conducted by a qualified chemist or your institution's Environmental Health and Safety (EHS) office:

  • Strong Oxidizing Agents: Thioamides can be oxidized, and isoxazole rings can be sensitive to strong oxidizers. Mixing with substances like nitric acid, perchloric acid, or permanganates could lead to vigorous, exothermic reactions.

  • Strong Acids: Thioamides can undergo hydrolysis under acidic conditions. While generally more resistant to hydrolysis than amides, prolonged contact with strong acids should be avoided.

  • Strong Bases: The isoxazole ring can be susceptible to ring-opening under strongly basic conditions.[2] Thioamides can also be hydrolyzed by strong bases.

  • Reducing Agents: The N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation.[2]

A general guide to chemical incompatibilities is crucial in a laboratory setting. Below is a table summarizing key incompatibilities for the functional groups present in 5-Methylisoxazole-3-carbothioamide.

Incompatible Substance/ClassPotential Hazard with 5-Methylisoxazole-3-carbothioamide
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates)Exothermic reaction, potential for fire or explosion.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Potential for hydrolysis and degradation, releasing potentially toxic fumes.
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)Potential for ring-opening of the isoxazole moiety and hydrolysis of the thioamide.
Strong Reducing Agents (e.g., Metal Hydrides, Catalytic Hydrogenation)Potential for cleavage of the isoxazole N-O bond.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 5-Methylisoxazole-3-carbothioamide and associated contaminated materials.

1. Personal Protective Equipment (PPE):

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

2. Waste Segregation and Collection:

Proper segregation is critical to prevent dangerous reactions.

  • Solid Waste:

    • Place unused or expired 5-Methylisoxazole-3-carbothioamide directly into a designated "Hazardous Solid Chemical Waste" container.

    • This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.

    • Contaminated disposable labware, such as weighing paper, pipette tips, and gloves, should also be placed in this container.[3]

  • Liquid Waste (Solutions):

    • Collect any solutions containing 5-Methylisoxazole-3-carbothioamide in a designated "Hazardous Liquid Chemical Waste" container.

    • Do not pour any solutions containing this compound down the drain.[3]

    • Segregate aqueous and organic solvent waste streams into separate, appropriately labeled containers.

  • Contaminated Glassware:

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can typically be washed with soap and water. However, consult your institutional EHS guidelines for specific procedures.

3. Labeling:

Properly label all waste containers. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "5-Methylisoxazole-3-carbothioamide."

  • The CAS number: "77358-26-0."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazards (e.g., "Toxic," "Irritant").

4. Storage:

Store waste containers in a designated satellite accumulation area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.

  • In secondary containment to capture any potential leaks.

5. Disposal:

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and recommended method for the disposal of this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Spill and Emergency Procedures

In the event of a spill of 5-Methylisoxazole-3-carbothioamide:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Notify your supervisor and your institution's EHS department.

  • If trained and equipped to do so, manage the spill:

    • Wear appropriate PPE.

    • For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large spills.[3]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]

    • Dispose of all contaminated materials as hazardous waste.

Regulatory Considerations: EPA Hazardous Waste Codes

While a specific EPA hazardous waste code has not been assigned to 5-Methylisoxazole-3-carbothioamide, it would likely be classified based on its characteristics or as a discarded chemical product. Without specific data, a definitive "P" or "U" listing is not possible. However, the waste may exhibit characteristics of hazardous waste, such as toxicity (D-code).

Given the presence of nitrogen and sulfur, and its nature as a synthetic organic compound, it is imperative that it is managed as a chemical waste. Your institution's EHS department will be responsible for making the final waste code determination based on their analysis and in accordance with federal and state regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Methylisoxazole-3-carbothioamide.

DisposalWorkflow Disposal Workflow for 5-Methylisoxazole-3-carbothioamide cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Unused_Compound Unused/Expired 5-Methylisoxazole-3-carbothioamide Solid_Waste Solid Hazardous Waste Container Unused_Compound->Solid_Waste Contaminated_Labware Contaminated Labware & PPE Contaminated_Labware->Solid_Waste Solutions Aqueous/Organic Solutions Liquid_Waste Liquid Hazardous Waste Container Solutions->Liquid_Waste Labeling Properly Label Container Solid_Waste->Labeling Liquid_Waste->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS_Pickup Arrange for EHS Pickup Storage->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for 5-Methylisoxazole-3-carbothioamide.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your location and facilities.

References

  • Material safety data sheet - 5-Methylisoxazole-3-carboxamide. Capot Chemical. Available at: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]

  • Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The Hutton Group. Available at: [Link]

  • List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]

  • EPA Hazardous Waste Codes. My Alfred University. Available at: [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]

  • Waste Code - RCRAInfo. EPA. Available at: [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Methylisoxazole-3-carbothioamide

A Researcher's Guide to Safety: Handling 5-Methylisoxazole-3-carbothioamide This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safety: Handling 5-Methylisoxazole-3-carbothioamide

This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 5-Methylisoxazole-3-carbothioamide. As of this writing, comprehensive toxicological data for this specific compound is not widely available. Therefore, this document is built on a foundation of proactive risk mitigation, treating 5-Methylisoxazole-3-carbothioamide as a Potentially Hazardous Substance (PHS). This approach, grounded in established laboratory safety principles, ensures a high margin of safety when handling novel or under-documented chemical entities. The protocols herein are designed to be self-validating, providing a robust framework for protecting personnel and ensuring experimental integrity.

Proactive Hazard Assessment: Understanding the Risk Profile

The core principle of laboratory safety is to anticipate and control hazards before exposure can occur.[1] In the absence of specific data for 5-Methylisoxazole-3-carbothioamide, we must extrapolate from structurally similar compounds and consider the risks associated with its physical form.

  • Structural Analogs: Related isoxazole derivatives, such as methyl 5-methylisoxazole-3-carboxylate and 5-methylisoxazole-3-carboxamide, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4] While the substitution of a carbonyl group (C=O) with a thiocarbonyl (C=S) can alter biological activity, it is prudent to assume these irritant properties are retained or potentially enhanced.

  • Physical Form Hazards: As a solid, this compound presents a significant risk of aerosolization during handling, such as weighing or transferring.[3] Inhalation of fine chemical dust is a primary route of exposure that must be rigorously controlled.[5]

  • The Precautionary Principle: When toxicological properties have not been fully investigated, the chemical must be handled with a high degree of caution.[3][6] All subsequent recommendations are based on this conservative, safety-first principle.

The Core Ensemble: Mandatory PPE for All Operations

A baseline of personal protective equipment is non-negotiable and must be worn at all times when handling 5-Methylisoxazole-3-carbothioamide, regardless of the quantity or procedure. This "lab uniform" is your first line of defense.[7]

  • Primary Engineering Control: All manipulations of this compound must be performed within a certified chemical fume hood or other suitable containment device (e.g., a glove box).[5][8] This is the most critical step in minimizing inhalation exposure.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes or airborne particles.[1][7] Goggles must form a seal around the eyes to be effective.

    • Face Shield: A full-face shield should be worn over chemical splash goggles when there is a heightened risk of splashes, such as during the transfer of solutions or when working with reactions under pressure.[1][9]

  • Hand Protection:

    • Nitrile Gloves: At a minimum, wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[3]

    • Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection. It also allows for the safe removal of the contaminated outer glove without touching it with a bare hand.

  • Body Protection:

    • Disposable Gown: A disposable gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is required.[10] These gowns should have long sleeves and tight-fitting knit cuffs. Standard cloth lab coats are not sufficient as they are absorbent and can hold chemical spills against the skin.

  • Footwear:

    • Closed-Toe Shoes: Shoes must fully cover the foot. Perforated shoes, sandals, or cloth sneakers offer inadequate protection from spills.[7]

Task-Specific Operational and Disposal Plans

Different laboratory procedures present unique risks. The following step-by-step protocols augment the Core Ensemble with additional controls necessary for specific tasks.

Protocol 3.1: Handling and Weighing the Solid Compound

Primary Hazard: Inhalation of airborne powder and contamination of surfaces.

Methodology:

  • Preparation: Designate a specific area within a chemical fume hood for handling the solid. Cover the work surface with disposable, absorbent bench paper.

  • Donning PPE: Before handling the primary container, don your Core Ensemble PPE. Add a NIOSH-approved N95 or P100 respirator to protect against fine particulates.

  • Procedure:

    • Perform all weighing and transfers within the fume hood. Use a ventilated balance enclosure if available.

    • Open the container slowly to avoid creating a plume of dust.

    • Use spatulas and other tools gently to minimize aerosolization.

    • Close the primary container tightly immediately after use.

  • Decontamination and Disposal:

    • Carefully wipe down all surfaces, including the exterior of the container and the balance, with a damp cloth.

    • Dispose of the bench paper, outer gloves, and any contaminated wipes into a dedicated, sealed hazardous waste container.

    • Doff PPE in the correct order (outer gloves, gown, respirator, goggles, inner gloves) to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[5]

Protocol 3.2: Preparing Solutions (Dissolution)

Primary Hazard: Splashes of concentrated solution and solvent vapors.

Methodology:

  • Preparation: Ensure all work is conducted in a chemical fume hood. Have a chemical spill kit readily accessible.

  • Donning PPE: Wear the full Core Ensemble, including double gloves and chemical splash goggles. A face shield is highly recommended.

  • Procedure:

    • Add the weighed solid to the solvent slowly. Never add solvent to the bulk solid.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the fume hood to prevent aerosol release.

    • Handle the resulting solution with the same level of care as the solid.

  • Decontamination and Disposal:

    • Rinse any reusable glassware three times with a small amount of clean solvent; dispose of the rinsate into the appropriate liquid hazardous waste container.

    • Dispose of outer gloves and any contaminated consumables into the solid hazardous waste stream.

    • Wash hands thoroughly after doffing PPE.

Summary and Decision-Making Framework

To simplify the selection of appropriate safety measures, the following table summarizes the PPE requirements for various tasks.

Task/OperationPrimary Hazard(s)Engineering ControlMinimum Required PPERecommended Best Practice
Storage Check Minimal (container closed)Ventilated Chemical CabinetSafety Glasses, Lab Coat, Nitrile GlovesN/A
Weighing/Transfer (Solid) Inhalation, Dust ContaminationChemical Fume HoodGoggles, Disposable Gown, Double Nitrile GlovesAdd N95/P100 Respirator
Preparing Solutions Splash, Solvent VaporsChemical Fume HoodGoggles, Disposable Gown, Double Nitrile GlovesAdd Face Shield
Reaction Monitoring Splash, Aerosol ReleaseChemical Fume HoodGoggles, Disposable Gown, Double Nitrile GlovesAdd Face Shield
Waste Disposal Splash, ContaminationChemical Fume HoodGoggles, Disposable Gown, Double Nitrile GlovesAdd Face Shield

To further clarify the decision-making process, the following workflow illustrates the logic for selecting the appropriate level of protection.

PPE_Decision_Flow start Assess Task is_solid Handling Solid Compound? start->is_solid is_liquid Handling Liquid/Solution? is_solid->is_liquid No (Already in solution) weighing Weighing or Transferring? is_solid->weighing Yes splash_risk Significant Splash Risk? is_liquid->splash_risk Yes weighing->is_liquid No ppe_respirator Result: - Fume Hood - Goggles - Disposable Gown - Double Nitrile Gloves - N95/P100 Respirator weighing->ppe_respirator Yes ppe_base Result: - Fume Hood - Goggles - Disposable Gown - Double Nitrile Gloves splash_risk->ppe_base No ppe_faceshield Result: - Fume Hood - Goggles & Face Shield - Disposable Gown - Double Nitrile Gloves splash_risk->ppe_faceshield Yes

Caption: PPE selection workflow for 5-Methylisoxazole-3-carbothioamide.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical. The following recommendations are based on general first aid for chemical exposures.[3][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always prioritize safety in every step of your experimental work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate. Available at: [Link]

  • Alberta College of Pharmacy (2019). Personal protective equipment in your pharmacy. Available at: [Link]

  • Capot Chemical (2026). Material Safety Data Sheet: 5-Methylisoxazole-3-carboxamide. Available at: [Link]

  • Institute for Molecular Biology & Biophysics (n.d.). Laboratory Safety Guidelines. Available at: [Link]

  • NextGen Protocols (n.d.). Guidelines for Safe Laboratory Practices. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76981, 5-Methyl-3-isoxazolecarboxamide. Available at: [Link]

  • Harvey Mudd College Department of Chemistry (2015). Safe Laboratory Practices in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79833, 5-Methylisoxazole. Available at: [Link]

  • Provista (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Centers for Disease Control and Prevention (2014). NIOSH Recommendations for Chemical Protective Clothing A-Z. Available at: [Link]

  • American Chemical Society (2019). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? [Video]. YouTube. Available at: [Link]

  • KTH Royal Institute of Technology (n.d.). CBH Guidelines for Lab Safety. Available at: [Link]

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